molecular formula C8H7BrClNO B1599571 5-bromo-2-chloro-N-methylbenzamide CAS No. 435273-54-4

5-bromo-2-chloro-N-methylbenzamide

Cat. No.: B1599571
CAS No.: 435273-54-4
M. Wt: 248.5 g/mol
InChI Key: JKYTZJSGPWNIRB-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H7BrClNO and its molecular weight is 248.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYTZJSGPWNIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428870
Record name 5-Bromo-2-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435273-54-4
Record name 5-Bromo-2-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 5-bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-bromo-2-chloro-N-methylbenzamide is a halogenated aromatic amide with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines. This guide presents a comprehensive framework for the systematic characterization of this compound. It provides not just the theoretical underpinnings of each property but also detailed, field-proven experimental protocols for their determination. This document is intended for researchers, medicinal chemists, and process development scientists, offering a robust methodology for generating the critical data required for informed decision-making in a scientific setting. While specific experimental values for this compound are not widely published, this guide establishes the necessary workflows to obtain them, using data from analogous structures for illustrative context.

Molecular Identity and Structure Verification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure. This ensures that all subsequent data is attributed to the correct molecule.

Core Molecular Data

The fundamental identifiers for this compound provide the basis for all further calculations and database referencing.

PropertyValueSource
CAS Number 1197943-70-6Parchem[1]
Molecular Formula C₈H₇BrClNODerived
Molecular Weight 248.51 g/mol Calculated
IUPAC Name This compoundN/A
Spectroscopic Confirmation

A combination of spectroscopic techniques is required to confirm the covalent structure, providing a unique molecular fingerprint.

Mass spectrometry is critical for confirming the molecular weight and elemental composition, particularly the presence of halogen atoms. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion region of the mass spectrum for this compound will exhibit a characteristic pattern.[2][3][4]

  • Expected Isotopic Pattern: The spectrum should show a cluster of peaks for the molecular ion (M⁺). The most abundant peak (M) will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. There will be a significant peak at M+2, resulting from the presence of either ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. A smaller peak at M+4 will correspond to the molecule containing both heavier isotopes (⁸¹Br and ³⁷Cl). The relative intensities of these peaks are predictable and serve as definitive evidence for the presence of one bromine and one chlorine atom.[2][3]

G cluster_ms Mass Spectrometry Workflow cluster_pattern Expected Isotopic Cluster start Inject Sample ionization Ionization (e.g., EI, ESI) start->ionization analysis Mass Analysis (m/z) ionization->analysis detection Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum M M⁺ Peak (⁷⁹Br, ³⁵Cl) spectrum->M Analyze Molecular Ion Region M2 M+2 Peak (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) ~125% rel. intensity M4 M+4 Peak (⁸¹Br, ³⁷Cl) ~40% rel. intensity

Caption: Workflow for MS analysis and the expected isotopic pattern.

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to prioritize observation of the molecular ion.[5]

  • Analysis: Acquire the spectrum over a mass range of 50-500 m/z.

  • Data Interpretation: Verify the molecular weight from the molecular ion peak. Critically, analyze the isotopic cluster at the molecular ion region to confirm the presence of one bromine and one chlorine atom by comparing the observed peak intensities with theoretical values.[4]

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region will display complex splitting patterns due to the substitution on the benzene ring. The N-methyl group should appear as a singlet or a doublet (if coupled to the amide N-H, depending on solvent and temperature), typically in the 2.5-3.5 ppm range.

  • ¹³C NMR: The carbon NMR will show distinct signals for each of the 8 unique carbon atoms in the molecule, including the carbonyl carbon (typically >160 ppm) and the aromatic carbons.[6]

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz). Include a reference standard like tetramethylsilane (TMS).

  • Analysis: Integrate the proton signals to determine the relative number of protons. Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons in the proposed structure.[7]

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • C=O Stretch (Amide I band): A strong absorption peak is expected in the range of 1630-1680 cm⁻¹, characteristic of a conjugated secondary amide.[8]

    • N-H Stretch: A moderate peak is expected around 3300-3350 cm⁻¹ for the N-H bond of the secondary amide.[8]

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • C-Cl and C-Br Stretches: These appear in the fingerprint region (<1000 cm⁻¹) and can be difficult to assign definitively.

Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr and pressing into a disk) or as a thin film from a solvent cast. For solid samples, Attenuated Total Reflectance (ATR) is a modern, simple alternative.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups (amide, aromatic ring) to confirm the structure.[9][10]

Core Physicochemical Properties

These properties are fundamental to understanding the compound's behavior in various physical and biological systems.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.5°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[11] The melting point of the related precursor, 5-bromo-2-chlorobenzoic acid, is 154-156 °C, suggesting the target compound will also be a solid at room temperature.

G cluster_mp Melting Point Determination Workflow prep Prepare Capillary Sample (1-2 mm) setup Place in Apparatus (e.g., Mel-Temp) prep->setup heat_fast Rapid Heating (~10-20°C/min) setup->heat_fast approx_mp Determine Approx. MP heat_fast->approx_mp cool Cool Apparatus approx_mp->cool cool->setup heat_slow Slow Heating (~1-2°C/min) Start 15°C below approx. MP cool->heat_slow New Sample record Record T_initial & T_final heat_slow->record

Caption: Standard workflow for accurate melting point determination.

Protocol for Melting Point Determination:

  • Sample Preparation: Finely crush a small amount of the dry compound. Pack the powder into a capillary tube to a height of 1-2 mm.[12][13]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Approximate Determination: Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This prevents spending excessive time on the precise measurement.[11]

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

  • Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). Report the result as a range (e.g., 155.0-156.0 °C). Repeat for consistency.[14]

Solubility Profile

Solubility is a critical parameter for drug development, affecting everything from formulation to bioavailability.[15] A comprehensive solubility profile should be established in a range of pharmaceutically relevant solvents.

Protocol for Quantitative Solubility (Shake-Flask Method): The shake-flask method is the gold standard for determining equilibrium solubility.[16]

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[17]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]

  • Sample Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid via centrifugation followed by careful withdrawal of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE).[16]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared.[17]

Table for Recording Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Classification
Water25(Experimental Data)(e.g., Insoluble)
PBS (pH 7.4)37(Experimental Data)(e.g., Sparingly Soluble)
Ethanol25(Experimental Data)(e.g., Soluble)
Acetone25(Experimental Data)(e.g., Freely Soluble)
DMSO25(Experimental Data)(e.g., Very Soluble)

Ionization and Partitioning Behavior

These properties govern how the molecule behaves in physiological environments, impacting its absorption, distribution, metabolism, and excretion (ADME).

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acidic or basic functional group. The benzamide moiety is very weakly basic, and its pKa is crucial for predicting its charge state at different physiological pH values. This can be determined experimentally via potentiometric titration or UV-pH titrations.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes.

  • LogP < 0: Indicates the compound is predominantly hydrophilic.

  • LogP > 0: Indicates the compound is predominantly lipophilic.

  • Optimal Range for Oral Drugs: Often cited as being between 1 and 3.

Protocol for LogP Determination (Shake-Flask Method):

  • Preparation: Prepare a stock solution of the compound in either n-octanol or water.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel containing a known volume of the second, immiscible solvent (e.g., add the aqueous stock to n-octanol).

  • Equilibration: Shake the funnel vigorously for several minutes to allow the compound to partition between the two phases. Allow the layers to separate completely.

  • Quantification: Measure the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Conclusion

This technical guide outlines a systematic and robust methodology for the comprehensive physicochemical characterization of this compound. By following the detailed protocols for identity confirmation, physical property determination, and the assessment of ionization and partitioning behavior, researchers can generate the high-quality, reliable data essential for advancing scientific and drug development objectives. The emphasis on explaining the causality behind experimental choices and establishing self-validating workflows ensures that the resulting data is not only accurate but also defensible and fit for purpose in a regulated and highly technical environment.

References

  • University of Calgary. (n.d.).
  • BenchChem. (2025).
  • Pharmaffiliates. (n.d.). 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide.
  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals.
  • Unknown Author. (2021). experiment (1)
  • Unknown Author. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S.
  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion.
  • BenchChem. (n.d.). Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. BenchChem Technical Support Center.
  • Parchem. (n.d.). This compound (Cas 1197943-70-6). Parchem.
  • Unknown Author. (n.d.). Experiment 1 - Melting Points.
  • LibreTexts Chemistry. (2020). 16.
  • LibreTexts Chemistry. (2023).
  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments.
  • ResearchGate. (n.d.). FTIR spectra of synthesized aromatic amides (I, II, III and IV).
  • BenchChem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents. BenchChem.
  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-amino-3-ethoxy-N-ethylbenzamide. BenchChem.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
  • Lund University Publications. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chlorobenzoic acid 98%.

Sources

5-bromo-2-chloro-N-methylbenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development interested in the synthesis, properties, and potential applications of 5-bromo-2-chloro-N-methylbenzamide. This document provides detailed protocols, theoretical underpinnings, and safety considerations based on established chemical principles and data from analogous compounds.

Introduction and Core Compound Profile

This compound is a halogenated aromatic amide. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The specific substitution pattern of this compound—a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzene ring, with a methylamide group—offers a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. These features make it an intriguing candidate for investigation as a pharmaceutical intermediate or a lead compound in drug discovery programs.

The strategic placement of the halogen atoms provides multiple vectors for synthetic modification, for instance, through palladium-catalyzed cross-coupling reactions at the bromine-substituted position. This allows for the systematic exploration of the chemical space around this core structure to optimize biological activity.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and calculated properties for this compound are summarized below.

PropertyValueSource
CAS Number 1197943-70-6[1]
Molecular Formula C₈H₇BrClNO
Molecular Weight 248.51 g/mol Calculated
IUPAC Name This compoundN/A
Canonical SMILES CNC(=O)C1=CC(=C(C=C1)Br)ClN/A
Appearance (Predicted) White to off-white solidN/A
Melting Point Not available. Predicted to be in the range of 140-180 °C based on similar structures.N/A
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water.N/A

Synthesis Protocol: A Self-Validating Two-Step Approach

The synthesis of this compound can be reliably achieved from the commercially available precursor, 5-bromo-2-chlorobenzoic acid. The proposed two-step synthesis involves the activation of the carboxylic acid to an acyl chloride, followed by amidation with methylamine. This approach is widely used in organic synthesis due to its high efficiency and selectivity.

Rationale for Experimental Choices
  • Step 1: Acyl Chloride Formation. The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is chosen as the chlorinating agent due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification process. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this reaction via the formation of the Vilsmeier reagent in situ.

  • Step 2: Amidation. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary amine, in this case, methylamine. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM), to prevent side reactions. An excess of the amine or the addition of a non-nucleophilic base (like triethylamine) is used to neutralize the HCl generated during the reaction, driving it to completion.

Detailed Experimental Protocol

Step 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-bromo-2-chlorobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, ~3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Step 1 in anhydrous dichloromethane (DCM).

  • In a separate flask, prepare a solution of methylamine (2.2 eq) in anhydrous DCM. This can be a solution of methylamine gas or a commercially available solution (e.g., 40% in water, followed by extraction and drying if necessary, or a solution in an organic solvent).

  • Cool the methylamine solution to 0°C in an ice bath.

  • Slowly add the solution of 5-bromo-2-chlorobenzoyl chloride to the cooled methylamine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting acyl chloride is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to obtain pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start 5-bromo-2-chlorobenzoic acid reagents1 SOCl₂, cat. DMF start->reagents1 Reflux product1 5-bromo-2-chlorobenzoyl chloride reagents1->product1 reagents2 Methylamine (CH₃NH₂) DCM, 0°C to RT product1->reagents2 Nucleophilic Acyl Substitution workup Aqueous Workup & Purification reagents2->workup product2 This compound workup->product2

Sources

A Spectroscopic Guide to 5-bromo-2-chloro-N-methylbenzamide: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for 5-bromo-2-chloro-N-methylbenzamide, a compound of interest in synthetic chemistry and drug discovery. While a complete, publicly available experimental dataset for this specific molecule is not readily consolidated, this document will detail the predicted spectral characteristics based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of this and related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring with a bromo, a chloro, and an N-methylbenzamide group. This unique substitution pattern gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed interpretation of the expected signals and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring and the presence of the N-methylamide moiety.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts and coupling patterns are influenced by the electronic effects of the halogen and amide substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8d1HAr-H
~ 7.4 - 7.6dd1HAr-H
~ 7.2 - 7.4d1HAr-H
~ 6.1 (broad)s1HN-H
~ 2.9d3HN-CH₃
  • Aromatic Protons: The three aromatic protons will appear as a complex splitting pattern due to their coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing nature of the chlorine, bromine, and amide groups.

  • N-H Proton: The amide proton is expected to appear as a broad singlet, and its chemical shift can be solvent-dependent.

  • N-Methyl Protons: The methyl group attached to the nitrogen will appear as a doublet due to coupling with the adjacent N-H proton.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 166C=O (Amide)
~ 135 - 140Ar-C (quaternary)
~ 130 - 135Ar-C (CH)
~ 125 - 130Ar-C (CH)
~ 120 - 125Ar-C (CH)
~ 115 - 120Ar-C (quaternary)
~ 26N-CH₃
  • Carbonyl Carbon: The amide carbonyl carbon will appear at a downfield chemical shift.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substitution. The carbons attached to the halogens will be significantly influenced.

  • N-Methyl Carbon: The methyl carbon will appear at an upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds of the amide group, as well as bands corresponding to the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretch
~ 1640StrongC=O stretch (Amide I)
~ 1540MediumN-H bend (Amide II)
~ 1240MediumC-N stretch
~ 800 - 900StrongC-H out-of-plane bend (aromatic)
~ 700 - 800StrongC-Cl stretch
~ 550 - 650MediumC-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

Predicted Molecular Ion Peak: The molecular ion peak (M⁺) will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The expected m/z values for the major isotopic peaks are:

  • [M]⁺: m/z ~ 247 (for ⁷⁹Br and ³⁵Cl)

  • [M+2]⁺: m/z ~ 249 (for ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl)

  • [M+4]⁺: m/z ~ 251 (for ⁸¹Br and ³⁷Cl)

Predicted Fragmentation Pathway

The molecule is expected to undergo fragmentation upon electron ionization. A potential fragmentation pathway is illustrated below.

M [M]⁺˙ m/z 247/249/251 F1 [M - CH₃N]⁺ m/z 218/220/222 M->F1 - •CH₃N F2 [M - CONHCH₃]⁺ m/z 188/190/192 M->F2 - •CONHCH₃ F3 [C₆H₃BrCl]⁺ m/z 189/191/193 F2->F3 - H

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structure elucidation. The following are standard protocols for obtaining NMR, IR, and MS data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The combined analysis of predicted NMR, IR, and MS data provides a robust and self-validating system for the structural confirmation of this compound. The detailed interpretation of the expected spectral features, grounded in fundamental spectroscopic principles, offers a valuable resource for researchers working with this and structurally related molecules. The provided experimental protocols serve as a guide for obtaining high-quality data essential for unambiguous structure elucidation.

References

Due to the predictive nature of this guide, direct experimental data for this compound is not cited. The principles and typical spectral values are based on established knowledge in the field of organic spectroscopy. For foundational knowledge, the following resources are recommended:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • The NIST Chemistry WebBook: [Link]

Solubility of 5-bromo-2-chloro-N-methylbenzamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-bromo-2-chloro-N-methylbenzamide

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability and efficacy of a potential drug candidate. Poor aqueous solubility can impede absorption and lead to low bioavailability, while insolubility in organic solvents can complicate synthesis, purification, and formulation processes. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a substituted benzamide of interest in medicinal chemistry. We will explore the molecular properties governing its solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and present an analysis of its expected solubility profile across a range of common laboratory solvents. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical guidance for characterizing this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

In the trajectory of drug discovery and development, solubility is a gatekeeper property. A compound's ability to dissolve in a given medium dictates its behavior in a multitude of essential assays and physiological environments. Insufficient solubility can lead to the premature failure of promising candidates for reasons that mask their true therapeutic potential. For instance, low aqueous solubility can limit gastrointestinal absorption, thereby reducing oral bioavailability and therapeutic effect[1]. Furthermore, compound precipitation in in-vitro assays can lead to inconsistent and unreliable data, complicating structure-activity relationship (SAR) studies[1][2].

This guide focuses on this compound, a molecule featuring a benzamide core. Benzamides are a common scaffold in medicinal chemistry, and understanding their solubility is key to their successful application[3]. We will dissect the structural features of this specific molecule to predict its behavior and provide robust experimental frameworks for its empirical determination.

Molecular Profile of this compound

A molecule's solubility is intrinsically linked to its structure. The interplay of polar and non-polar functional groups, molecular size, and crystal packing forces dictates its interaction with different solvents.

Chemical Structure:

  • Systematic Name: this compound

  • Molecular Formula: C₈H₇BrClNO

  • Molecular Weight: 248.51 g/mol

Analysis of Physicochemical Properties:

  • Polarity and Hydrogen Bonding: The molecule possesses a polar amide functional group, which can act as a hydrogen bond acceptor via its carbonyl oxygen and nitrogen lone pair. However, as a tertiary amide, it lacks a hydrogen-bond-donating N-H proton. This inability to donate hydrogen bonds can significantly reduce its solubility in protic solvents like water compared to primary or secondary amides[4]. The aromatic ring and the halogen substituents (bromo- and chloro-) contribute to the molecule's lipophilicity and reduce its affinity for polar solvents.

  • Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome by solvent-solute interactions for dissolution to occur. High melting point solids often have high lattice energies, making them less soluble. The thermodynamic solubility of a compound is the formal representation of this equilibrium between the solid state and the dissolved state[1][5].

Foundational Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This rule states that substances with similar intermolecular forces are likely to be soluble in one another[3][6].

  • Polar Solvents (e.g., Water, Methanol): These solvents are characterized by hydrogen bonding and strong dipole-dipole interactions. They are most effective at dissolving polar solutes, particularly those that can participate as both hydrogen bond donors and acceptors.

  • Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments but do not have O-H or N-H bonds, so they cannot donate hydrogen bonds. They are excellent solvents for polar molecules that can act as hydrogen bond acceptors.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents are characterized by weak van der Waals forces (London dispersion forces) and are effective at dissolving non-polar, lipophilic solutes.

It is also crucial to distinguish between two primary types of solubility measurements used in drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and undissolved solid are in equilibrium[5][7]. It is typically determined using the shake-flask method over an extended period (24-72 hours)[1][5][8].

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a high-concentration stock (usually in DMSO) into an aqueous buffer[9][10][11]. This method is rapid, amenable to high-throughput screening (HTS), and reflects the conditions often encountered in biological assays[2][10].

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-controlled experimental protocols. The following sections detail the gold-standard shake-flask method for thermodynamic solubility and a common HTS method for kinetic solubility.

Protocol 1: Thermodynamic Equilibrium Solubility by Shake-Flask Method

This method is considered the definitive approach for measuring the equilibrium solubility of a crystalline compound[1][5].

Objective: To determine the maximum concentration of this compound at equilibrium in a given solvent.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Acetonitrile, DMSO)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (ensure low compound binding, e.g., PVDF or PTFE)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or LC-MS/MS system

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation. A starting point is typically 1-2 mg per 1 mL of solvent.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) for 24 to 48 hours. The extended incubation allows the system to reach a true thermodynamic equilibrium[5][7].

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to avoid artificially high concentration readings.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Analyze both the filtered sample and the standards using a validated HPLC-UV or LC-MS/MS method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered sample by interpolating its response from the calibration curve. This concentration is the thermodynamic solubility.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Add Excess Solid (Compound) B Add Known Volume of Solvent A->B to Vial C Incubate & Shake (24-48h at 25°C) B->C D Centrifuge C->D E Filter Supernatant (0.22 µm filter) D->E G Analyze Sample & Standards by HPLC-UV E->G F Prepare Calibration Standards F->G H Calculate Concentration (Solubility) G->H G cluster_solvents solute This compound Lipophilic Ring Polar Amide nonpolar Non-Polar (Hexane) Weak van der Waals forces solute:f0->nonpolar Favorable Interaction (van der Waals) solute:f1->nonpolar Unfavorable Interaction (Polar/Non-polar Mismatch) polar_aprotic Polar Aprotic (Acetone) Strong Dipole H-bond Acceptor solute:f0->polar_aprotic Moderate Interaction solute:f1->polar_aprotic Very Favorable Interaction (Dipole & H-bond Acceptance) polar_protic Polar Protic (Water) Strong Dipole H-bond Donor & Acceptor solute:f0->polar_protic Unfavorable Interaction (Hydrophobic Effect) solute:f1->polar_protic Favorable Interaction (H-bond Acceptance)

Caption: Predicted interactions governing solubility.

Conclusion

This compound is a molecule with dual characteristics: a large, lipophilic, halogenated aromatic ring and a polar tertiary amide group. This structure predicts poor solubility in highly polar protic solvents like water and non-polar aliphatic solvents like hexane. Its solubility is expected to be highest in polar aprotic solvents such as DMSO and acetone, which can effectively solvate its polar functional group without being repelled by its non-polar regions. The provided experimental protocols for determining both thermodynamic and kinetic solubility offer a robust framework for researchers to obtain precise, quantitative data essential for advancing drug discovery projects. Understanding and empirically measuring the solubility of this and related compounds is not merely a characterization step but a strategic necessity for successful development.

References

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Sources

Purity Analysis of Synthesized 5-bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Foreword: The Imperative of Purity in Chemical Synthesis

In the landscape of pharmaceutical research and drug development, the synthesis of a novel chemical entity is but the first step. The true measure of success lies in its rigorous characterization. The purity of a compound is not a mere number; it is the foundation upon which all subsequent biological, toxicological, and clinical data are built. For a molecule like 5-bromo-2-chloro-N-methylbenzamide, often a critical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), ensuring its purity is paramount. Impurities can carry their own pharmacological or toxicological profiles, interfere with downstream reactions, and compromise the integrity of research findings.

This guide eschews a simplistic, one-size-fits-all template. Instead, it presents a holistic and logical workflow tailored for the comprehensive purity assessment of synthesized this compound. We will delve into the causality behind our choice of analytical techniques, grounding our protocols in the principles of scientific integrity and self-validation. This is a field-proven approach, designed for researchers and drug development professionals who require not just data, but confidence in their results.

The Synthetic Landscape: Predicting Potential Impurities

A robust analytical strategy begins with understanding the synthetic route, as it is the primary source of potential impurities. A common pathway to this compound (the "Target Compound") involves the reaction of 5-bromo-2-chlorobenzoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the reactive acyl chloride intermediate, followed by amidation with methylamine.

This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 5-bromo-2-chlorobenzoic acid.

  • Reagent-Related Impurities: Byproducts from the chlorinating agent.

  • Side-Reaction Products: Formation of dimers or products from undesired reactions. A key potential side-product is the hydrolysis of the 5-bromo-2-chlorobenzoyl chloride intermediate back to the starting carboxylic acid.

  • Residual Solvents: Organic solvents used during reaction and purification (e.g., dichloromethane, toluene, ethyl acetate).

Our analytical approach must therefore be designed to specifically detect and quantify these predicted species alongside any other unknown impurities.

An Orthogonal Analytical Framework

No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment is achieved by employing multiple, orthogonal (i.e., different and complementary) methods. Each technique interrogates a different physicochemical property of the molecule, and their collective agreement provides a high degree of confidence in the final purity assignment.

Our framework for this compound integrates chromatographic separation, structural confirmation, and elemental composition verification.

G cluster_0 Purity & Impurity Profiling cluster_1 Identity & Structural Confirmation cluster_2 Elemental Composition HPLC HPLC-UV (Quantitative Purity) Final_Purity Comprehensive Purity & Identity Report HPLC->Final_Purity GCMS GC-MS (Residual Solvents) GCMS->Final_Purity NMR NMR Spectroscopy (¹H, ¹³C) NMR->Final_Purity MS Mass Spectrometry (Molecular Weight) MS->Final_Purity EA Elemental Analysis (CHN) EA->Final_Purity Synthesized_Product Synthesized This compound Synthesized_Product->HPLC Synthesized_Product->GCMS Synthesized_Product->NMR Synthesized_Product->MS Synthesized_Product->EA

Figure 1: Orthogonal analytical workflow for purity assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone for purity determination of non-volatile organic molecules. Its high resolving power allows for the separation of the main compound from closely related structural impurities. For an aromatic compound like our target, a UV detector provides excellent sensitivity. The choice of a reversed-phase C18 column is logical, as it effectively retains moderately polar to non-polar compounds based on their hydrophobicity. A gradient elution is employed to ensure that both early-eluting polar impurities (like the starting carboxylic acid) and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

Trustworthiness: The method's validity is established by following principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4] This ensures the method is specific, linear, accurate, precise, and robust.

Experimental Protocol: HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using a 50:50 mixture of acetonitrile and water.

  • Instrumentation & Conditions:

    • System: Agilent 1200 Infinity Series LC or equivalent.[5]

    • Detector: Diode Array Detector (DAD) or UV Detector set at 230 nm.

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and report the relative retention time and area percent of any impurities. The method should be sensitive enough to detect impurities at levels of 0.05% or lower.

ParameterValueRationale
Column C18 (250 x 4.6 mm, 5 µm)Standard for reversed-phase separation of small molecules.
Mobile Phase A: H₂O + 0.1% FA; B: ACN + 0.1% FAProvides good peak shape and ionization for potential MS coupling.
Gradient 5% B to 95% B over 20 minEnsures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Detection λ 230 nmWavelength of high absorbance for the benzamide chromophore.
Temperature 30 °CEnsures reproducible retention times.

Structural Elucidation and Identity Confirmation

While HPLC quantifies purity, it does not confirm identity. Spectroscopic techniques are essential to verify that the main peak is indeed the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[6][7][8][9] ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR does the same for the carbon skeleton. For this compound, we expect to see specific signals corresponding to the aromatic protons, the N-methyl protons, and the amide proton.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • Data Analysis: Compare the observed chemical shifts (δ), coupling constants (J), and integration values to the theoretical structure. The data must be fully consistent with the structure of this compound.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound, serving as a fundamental check of its identity.[10] For this specific molecule, MS is particularly informative due to the presence of bromine and chlorine, which have distinctive isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1). Observing this unique isotopic cluster provides very strong evidence for the presence of one Br and one Cl atom.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Use the same HPLC method as described in Section 3. Divert the column effluent to the MS detector.

  • Data Acquisition: Acquire spectra in positive ion mode.

  • Data Analysis:

    • Confirm the presence of the protonated molecular ion ([M+H]⁺) at the expected mass-to-charge ratio (m/z) for C₈H₇BrClNO.

    • Verify that the isotopic distribution pattern of the molecular ion peak matches the theoretical pattern for a compound containing one bromine and one chlorine atom.

Elemental Composition: A Fundamental Truth

Expertise & Experience: Elemental analysis is a classic, quantitative technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[11][12][13] It serves as a final, fundamental verification of the compound's empirical formula and overall purity, as it is sensitive to inorganic impurities or solvation that may not be detected by chromatographic methods. The principle relies on the complete combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂).[11][13]

Trustworthiness: A successful elemental analysis, where the found percentages match the calculated theoretical values within an accepted tolerance (typically ±0.4%), provides strong, independent confirmation of the compound's composition and purity.[14]

ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C) 38.99%38.59% - 39.39%
Hydrogen (H) 2.86%2.46% - 3.26%
Nitrogen (N) 5.68%5.28% - 6.08%
Experimental Protocol: CHN Analysis
  • Sample Preparation: Submit a dry, homogeneous sample (2-3 mg) for analysis.

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Data Analysis: Compare the experimentally determined weight percentages for C, H, and N against the calculated theoretical values for the empirical formula C₈H₇BrClNO.

Final Purity Assessment and Reporting

G Start Synthesized Material HPLC_Test HPLC Purity > 99.5%? Start->HPLC_Test NMR_MS_Test NMR & MS Match Structure? HPLC_Test->NMR_MS_Test Yes Fail Repurify or Resynthesize Investigate Impurities HPLC_Test->Fail No EA_Test Elemental Analysis within ±0.4%? NMR_MS_Test->EA_Test Yes NMR_MS_Test->Fail No Pass Release for Use Purity: >99.5% Identity Confirmed EA_Test->Pass Yes EA_Test->Fail No

Figure 2: Decision workflow for product release based on analytical data.

Example Integrated Purity Statement:

The purity of this compound, Lot #XYZ, was determined using an orthogonal analytical approach.

  • Purity by HPLC: 99.8% (by area percent normalization).

  • Identity Confirmation: The ¹H NMR and ¹³C NMR spectra are consistent with the proposed structure. High-resolution mass spectrometry shows a molecular ion [M+H]⁺ at m/z 247.9580, consistent with the theoretical value, and the observed isotopic pattern confirms the presence of one bromine and one chlorine atom.

  • Elemental Analysis: Found: C, 39.05%; H, 2.88%; N, 5.71%. Calculated for C₈H₇BrClNO: C, 38.99%; H, 2.86%; N, 5.68%. The results are within the acceptable ±0.4% tolerance.[14]

  • Residual Solvents (by GC-MS): No residual solvents were detected above the reporting threshold of 0.05%.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Thoen, J. C., et al. (2020). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]

  • Polo, C. C., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Scilit. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]

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Substituted Benzamides: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Benzamide Scaffold

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of a wide array of therapeutic agents.[1] Its versatility arises from the amide functional group, which can engage in crucial hydrogen bonding interactions with biological targets, and the aromatic ring, which allows for extensive substitution to fine-tune pharmacological activity.[2] This adaptability has led to the development of substituted benzamide derivatives with a remarkable spectrum of biological activities, including anticancer, antipsychotic, antiemetic, and antimicrobial effects.[2][3]

This technical guide provides an in-depth exploration of the key biological activities of substituted benzamides. It is designed for professionals in drug development, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Part 1: Anticancer Activities of Substituted Benzamides

Substituted benzamides have emerged as a promising class of compounds in oncology.[4] Their anticancer effects are mediated through diverse mechanisms, most notably the inhibition of histone deacetylases (HDACs).

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones.[1] The dysregulation of HDAC activity is a common feature in many cancers, making them a key therapeutic target.[1] Benzamide derivatives are a significant class of HDAC inhibitors, with some compounds advancing into clinical trials.[1][5] These inhibitors typically chelate the zinc ion within the active site of HDAC enzymes, which is crucial for their catalytic activity.[6][7] This inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell-cycle arrest, differentiation, and apoptosis.[5]

HDAC_Inhibition cluster_1 Therapeutic Intervention Benzamide Substituted Benzamide (HDAC Inhibitor) HDAC HDAC Benzamide->HDAC Inhibits

Caption: Mechanism of HDAC Inhibition by Substituted Benzamides.

Other Anticancer Mechanisms

Beyond HDAC inhibition, substituted benzamides exert their anticancer effects through other pathways:

  • Androgen Receptor (AR) Inhibition: Certain bis-benzamides have been shown to disrupt the interaction between the androgen receptor and its coactivators, inhibiting AR transactivation and the proliferation of prostate cancer cells.[8]

  • NF-κB Pathway Inhibition: Some derivatives can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is often constitutively active in cancer cells.[9]

  • Tubulin Polymerization Inhibition: N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine site and leading to antiproliferative and anti-vascular effects.[10]

Comparative Efficacy of Anticancer Benzamides

The following table summarizes the in vitro cytotoxic potential of various substituted benzamides against different human cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50).

Compound/DerivativeMechanism of ActionCell LineIC50 (µM)Reference
Entinostat (MS-275) HDAC InhibitorK562 (Leukemia)0.45[6]
Compound 14d AR-Coactivator InhibitorLNCaP (Prostate)0.016[8]
N-(phenylcarbamoyl)benzamide Not SpecifiedHeLa (Cervical)800[11]
Synthesized Derivative 1 HDAC InhibitorMCF-7 (Breast)0.32[6]
Synthesized Derivative 2 HDAC InhibitorA549 (Lung)1.14[6]
Experimental Protocol: MTT Assay for Cell Proliferation

This protocol provides a reliable method for assessing the in vitro antiproliferative activity of substituted benzamides.[6][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the substituted benzamide compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Antipsychotic and Antidepressant Activities

Substituted benzamides, such as sulpiride and amisulpride, are clinically important drugs for treating psychiatric disorders, including schizophrenia and dysthymia.[12][13][14] Their therapeutic efficacy stems from a selective and dose-dependent modulation of the dopaminergic system.[12][13]

Mechanism of Action: Dopaminergic System Modulation

The primary mechanism involves the selective antagonism of dopamine D2 and D3 receptors, particularly in the mesocorticolimbic area of the brain.[12][14] This action is unique because its effect is dose-dependent:

  • Low Doses (e.g., 50-100 mg/day of amisulpride): At low concentrations, these drugs preferentially block presynaptic D2/D3 autoreceptors.[13][14] These autoreceptors normally provide negative feedback on dopamine synthesis and release. By blocking them, the drugs increase dopamine release in the synaptic cleft, which is believed to alleviate depressive symptoms and the negative symptoms of schizophrenia (e.g., apathy, social withdrawal).[12][13]

  • High Doses (e.g., 400-1,200 mg/day of amisulpride): At higher concentrations, the drugs act on postsynaptic D2/D3 receptors.[13] By blocking these receptors in the limbic system, they inhibit dopamine overactivity, which is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[13][15]

This dual mechanism allows substituted benzamides to be effective against a broader range of symptoms compared to traditional antipsychotics.[12]

Dopamine_Modulation

Caption: Dose-dependent mechanism of substituted benzamides.

Recent research has also highlighted the importance of stereochemistry. For some benzamide antipsychotics, the S-enantiomer is primarily responsible for D2/D3 receptor binding, while the R-enantiomer preferentially engages with serotonin 5-HT7 receptors, suggesting that the racemic drug exhibits polypharmacy that may contribute to its overall therapeutic profile, including antidepressant effects.[16][17]

Experimental Protocol: Apomorphine-Induced Climbing in Mice

This in vivo assay is a standard preclinical model for assessing the potential antipsychotic activity of compounds by measuring their ability to antagonize a dopamine agonist.[18]

Principle: Apomorphine is a non-selective dopamine receptor agonist that, at certain doses, induces a characteristic climbing behavior in mice. This behavior is linked to the stimulation of postsynaptic dopamine receptors in the striatum. A compound with dopamine D2 receptor antagonist activity will inhibit this climbing response.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male mice (e.g., Swiss Webster) and allow them to acclimate to the laboratory environment for at least one week. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle.

  • Test Compound Administration: Administer the substituted benzamide compound or vehicle control via the desired route (e.g., intraperitoneal injection). Dosing should be based on prior toxicity and pharmacokinetic studies.

  • Pre-treatment Time: Allow a specific pre-treatment interval (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Apomorphine Challenge: Administer a subcutaneous injection of apomorphine (e.g., 1.0-1.5 mg/kg) to induce climbing behavior.

  • Observation: Immediately after the apomorphine injection, place each mouse individually into a cylindrical wire mesh cage.

  • Scoring: Observe the mice for a period of 20-30 minutes. Every 5 minutes, score the climbing behavior based on a standardized scale (e.g., 0 = four paws on the floor; 1 = two paws on the cage wall; 2 = four paws on the cage wall).

  • Data Analysis: Sum the scores for each mouse over the observation period. Compare the mean climbing scores between the compound-treated groups and the vehicle control group using statistical analysis (e.g., ANOVA followed by Dunnett's test). A significant reduction in the climbing score indicates potential antipsychotic activity.

Part 3: Antiemetic Activities of Substituted Benzamides

Several substituted benzamides, including metoclopramide, alizapride, and dazopride, are used to manage nausea and vomiting, particularly that induced by chemotherapy.[19][20][21]

Mechanism of Action

The antiemetic effects are primarily attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[21] The CTZ is a critical area for detecting emetic substances in the blood and relaying signals to the vomiting center. By blocking dopamine receptors in this zone, benzamides inhibit the transmission of these emetic signals.[21]

Some benzamides also have peripheral effects that contribute to their antiemetic action. For instance, metoclopramide increases lower esophageal sphincter tone and enhances gastric motility, which helps to prevent reflux and clear the stomach.[21] While many antiemetic benzamides are dopamine antagonists, research has also focused on developing non-dopaminergic analogues to reduce the risk of extrapyramidal side effects.[22]

Antiemetic_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Preclinical Models cluster_analysis Analysis & Optimization Binding Receptor Binding Assays (D2, 5-HT3, etc.) Animal_Model Select Animal Model (e.g., Dog, Ferret) Binding->Animal_Model Promising Candidates Emetogen Administer Emetogen (e.g., Cisplatin) Test_Compound Administer Benzamide Derivative Observation Observe and Quantify Emetic Episodes Efficacy Determine Antiemetic Efficacy Observation->Efficacy Toxicity Assess Side Effects (e.g., Extrapyramidal Symptoms) Observation->Toxicity SAR Structure-Activity Relationship (SAR) Studies Efficacy->SAR Toxicity->SAR

Caption: Workflow for Preclinical Evaluation of Antiemetic Benzamides.

Part 4: Synthesis of Substituted Benzamides

The synthesis of benzamides is a fundamental process in medicinal chemistry. The most common methods involve the coupling of a benzoic acid derivative with an amine.[2]

Common Synthetic Routes
  • Via Acyl Chlorides (Schotten-Baumann Conditions): This is a high-yielding and rapid method where a primary or secondary amine is acylated with a highly reactive benzoyl chloride. A base is used to neutralize the HCl byproduct.[2]

  • Via Coupling Reagents: This method involves the direct coupling of a carboxylic acid and an amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often with an additive like Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[2]

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a general and reliable method for synthesizing N-substituted benzamides.[2]

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Base (e.g., Triethylamine, Pyridine) (1.1-1.5 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Deionized Water, Saturated Aqueous Sodium Bicarbonate, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial for controlling the exothermic reaction.

  • Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[2]

  • Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzamide.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the pure N-substituted benzamide.

Conclusion and Future Perspectives

The substituted benzamide scaffold is a testament to the power of a privileged structure in drug discovery. Its derivatives have yielded critical therapies for cancer, psychosis, and emesis, with ongoing research exploring their potential as antimicrobial, anti-inflammatory, and antidiabetic agents.[3][23][24] The future of benzamide-based drug development lies in leveraging computational approaches and a deeper understanding of structure-activity relationships to design next-generation therapeutics with enhanced selectivity, improved potency, and fewer side effects.[23] As our understanding of complex disease pathways grows, the versatility of the substituted benzamide core ensures it will remain a highly valuable starting point for the development of novel and effective medicines.

References

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  • Racagni, G., et al. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Current Medical Research and Opinion.
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  • Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Organic Letters.
  • Sridhar, J., et al. (1993). Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy. Cancer Chemotherapy and Pharmacology.
  • Monković, I., et al. (1988). Substituted Benzamides. 1. Potential Nondopaminergic Antagonists of Chemotherapy-Induced Nausea and Emesis. Journal of Medicinal Chemistry.
  • Guslandi, M. (1990). [Antiemetic properties of levo-sulpiride]. Minerva Medica.
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The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Moiety as a Privileged Scaffold in Medicinal Chemistry

The benzamide scaffold, characterized by a simple carboxamide group attached to a benzene ring, represents a quintessential "privileged structure" in medicinal chemistry. Its remarkable versatility and synthetic tractability have allowed for its incorporation into a vast and diverse array of therapeutic agents, spanning multiple decades and disease areas. This guide provides an in-depth exploration of the discovery and history of novel benzamide derivatives, delving into the core synthetic strategies, detailing key mechanisms of action, and presenting a comparative analysis of prominent members of this enduring chemical class. From the foundational development of procainamide to the cutting-edge applications in oncology and beyond, the benzamide core continues to be a fertile ground for therapeutic innovation.

The journey of the benzamide derivative in medicine is a compelling narrative of rational drug design, serendipitous discovery, and the iterative refinement of structure-activity relationships. The inherent stability of the amide bond compared to more labile functionalities like esters proved to be a critical starting point, offering improved pharmacokinetic profiles.[1] Furthermore, the phenyl ring and the amide group provide multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and target-specific interactions. This has led to the successful development of benzamides as antipsychotics, antiemetics, antiarrhythmics, anticancer agents, and more, each leveraging a unique substitution pattern to achieve a desired pharmacological effect.

This technical guide is structured to provide a comprehensive and practical resource for researchers in the field. It will traverse the historical milestones, dissect the key synthetic methodologies with detailed protocols, present quantitative data for comparative analysis, and visualize the intricate signaling pathways modulated by these compounds.

A Historical Odyssey: From Ester Bioisosteres to Targeted Therapies

The story of benzamide derivatives in medicine is one of evolutionary advancement, with each new compound building upon the knowledge gained from its predecessors.

The Genesis: Procainamide and the Principle of Bioisosteric Replacement

The clinical journey of benzamides began with a classic example of bioisosteric replacement. Procaine, a local anesthetic with a labile ester linkage, exhibited useful antiarrhythmic properties but was hampered by rapid hydrolysis in the body.[1] To address this limitation, researchers replaced the ester group with a more stable amide bond, giving rise to procainamide .[1] This simple yet profound modification resulted in a compound with a significantly longer duration of action, establishing it as a cornerstone in the management of cardiac arrhythmias.[1] This initial success underscored the potential of the benzamide scaffold and catalyzed further exploration into its therapeutic possibilities.

The Neuropsychiatric Revolution: Substituted Benzamides in Mental Health

The mid-20th century witnessed the emergence of benzamide derivatives as a pivotal class of drugs in psychiatry. The discovery of the antipsychotic and antiemetic properties of substituted benzamides revolutionized the treatment of schizophrenia and related disorders.

Sulpiride , a pioneering atypical antipsychotic, introduced a unique pharmacological profile characterized by selective antagonism of dopamine D2 and D3 receptors.[1] This selectivity offered a new therapeutic avenue with a potentially improved side-effect profile compared to earlier antipsychotics.[1] Following in its footsteps, amisulpride further refined this mechanism, exhibiting high affinity and selectivity for D2/D3 receptors, particularly in the mesolimbic system.[2] This regional selectivity is thought to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.[2]

The mechanism of action of these antipsychotic benzamides is dose-dependent. At higher doses (e.g., 400-1200 mg/day of amisulpride), they act as postsynaptic D2/D3 receptor antagonists, leading to their antipsychotic effects.[2][3] Conversely, at lower doses (e.g., 50 mg/day of amisulpride), they preferentially block presynaptic D2/D3 autoreceptors, which enhances dopamine release and produces antidepressant and anxiolytic effects.[2][3]

Expanding Horizons: Benzamides in Oncology and Beyond

The versatility of the benzamide scaffold has led to its successful application in oncology. A prominent example is entinostat (MS-275) , a benzamide-based histone deacetylase (HDAC) inhibitor.[1] By targeting class I HDACs, entinostat modulates gene expression, leading to anti-tumor effects such as cell cycle arrest and apoptosis.[1][4]

More recently, benzamide derivatives are being explored for a multitude of other therapeutic applications, including:

  • Tubulin Polymerization Inhibition: Certain benzamide derivatives have been shown to target the colchicine binding site on tubulin, thereby inhibiting microtubule formation and displaying anticancer activity.[4]

  • Analgesic and Anti-inflammatory Agents: Novel benzamide derivatives have been investigated for their potential to treat pain and inflammation.[5][6]

  • Antimicrobial Agents: The benzamide scaffold has also been utilized in the development of new antimicrobial compounds.[5]

The timeline below highlights some of the key milestones in the discovery and development of benzamide derivatives.

Benzamide_Timeline Procainamide Procainamide (Antiarrhythmic) ~1950s Sulpiride Sulpiride (Antipsychotic) ~1960s Procainamide->Sulpiride Shift to CNS Amisulpride Amisulpride (Antipsychotic) ~1980s Sulpiride->Amisulpride Increased Selectivity Entinostat Entinostat (HDAC Inhibitor for Cancer) ~2000s Amisulpride->Entinostat Expansion to Oncology Modern_Derivatives Novel Derivatives (Anticancer, Analgesic, etc.) 2010s-Present Entinostat->Modern_Derivatives Diversification of Targets

Caption: A timeline of key discoveries in benzamide drug development.

Synthetic Methodologies: Crafting the Benzamide Core

The synthesis of benzamide derivatives is a well-established field in organic chemistry, with several robust and versatile methods available to researchers. The choice of synthetic route often depends on the nature of the starting materials, the desired substitution patterns, and the scale of the reaction.

Method 1: Acylation via Acyl Chlorides (Schotten-Baumann Reaction)

One of the most traditional and reliable methods for amide bond formation is the Schotten-Baumann reaction, which involves the acylation of a primary or secondary amine with a highly reactive benzoyl chloride.[7] This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[7]

Experimental Protocol: Synthesis of N-Phenyl-4-aminobenzamide

This protocol details the synthesis of N-phenyl-4-aminobenzamide from 4-aminobenzoyl chloride hydrochloride and aniline, a classic example of the Schotten-Baumann reaction.[8]

  • Materials:

    • 4-Aminobenzoyl chloride hydrochloride (1.0 eq)

    • Aniline (1.0 eq)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (CH₂Cl₂)

    • Distilled water

    • Ethanol (for recrystallization)

    • Hydrochloric acid (HCl, for workup)

    • Sodium bicarbonate (NaHCO₃, for workup)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Preparation of the Aniline Solution: In a 250 mL Erlenmeyer flask, dissolve aniline (1.0 eq) in dichloromethane (50 mL).

    • Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

    • Reaction Setup: Place the Erlenmeyer flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq) to the aniline solution.

    • Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate.

    • Isolation and Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Recrystallize the crude product from ethanol to obtain pure N-phenyl-4-aminobenzamide.

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aniline_Sol Aniline in DCM Reaction_Vessel Reaction at 0-5°C, then RT Aniline_Sol->Reaction_Vessel NaOH_Sol 10% aq. NaOH NaOH_Sol->Reaction_Vessel Acyl_Chloride_Sol Acyl Chloride in DCM Acyl_Chloride_Sol->Reaction_Vessel dropwise Separation Separatory Funnel Reaction_Vessel->Separation Drying Drying over Na2SO4 Separation->Drying Evaporation Rotary Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product Pure Benzamide Recrystallization->Final_Product

Caption: Workflow for benzamide synthesis via the Schotten-Baumann reaction.

Method 2: Amide Coupling Reactions

Modern organic synthesis frequently employs coupling reagents to facilitate the formation of amide bonds directly from carboxylic acids and amines. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) are commonly used for their mild reaction conditions and high yields.

Experimental Protocol: General Procedure for EDC/HOBt Coupling

  • Materials:

    • Substituted benzoic acid (1.0 eq)

    • Primary or secondary amine (1.0-1.2 eq)

    • EDC (1.1-1.5 eq)

    • HOBt (1.1-1.5 eq)

    • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0-3.0 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Procedure:

    • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq), amine (1.0-1.2 eq), HOBt (1.1-1.5 eq), and base (2.0-3.0 eq) in the chosen anhydrous solvent.

    • Cooling: Cool the stirred solution to 0 °C in an ice bath.

    • Addition of Coupling Reagent: Add EDC (1.1-1.5 eq) portion-wise to the cooled mixture.

    • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes help remove the water-soluble urea byproduct from EDC and other water-soluble reagents.

    • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide, which can be further purified by column chromatography or recrystallization.

Comparative Analysis of Key Benzamide Derivatives

The therapeutic utility of benzamide derivatives is best understood through a comparative analysis of their biological activities. The following tables summarize key quantitative data for representative compounds across different therapeutic classes.

Table 1: Receptor Binding Affinities (Ki, nM) of Antipsychotic Benzamides

CompoundDopamine D2Dopamine D3Serotonin 5-HT₂ₐSerotonin 5-HT₇
Amisulpride 2.53.2>10,00011.5
Sulpiride 4.215>10,000>10,000
Remoxipride 3.51.8>10,0002,500

Data compiled from various sources.

Table 2: Inhibitory Activity (IC₅₀, nM) of Benzamide HDAC Inhibitors

CompoundHDAC1HDAC2HDAC3HDAC6HDAC8
Entinostat (MS-275) 80170200>10,000Inactive
Compound 1 (C1) 10-5010-50>10,000>10,000>10,000
Compound 2 (C2) 10-5010-50>10,000>10,000>10,000

Data compiled from various sources, including[7].

Table 3: Pharmacokinetic Properties of Representative Benzamide Drugs

DrugBioavailability (%)Protein Binding (%)Half-life (h)Metabolism
Amisulpride 481612Minimal (liver)
Entinostat Orally bioavailable-Long (weekly dosing)-
Procainamide 8515-202.5-4.5Liver (CYP2D6-mediated)

Data compiled from various sources, including[1][9].

Mechanisms of Action: Modulating Cellular Signaling

The diverse therapeutic effects of benzamide derivatives stem from their ability to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

Dopamine D2/D3 Receptor Antagonism in Antipsychotic Action

The antipsychotic effects of benzamides like amisulpride and sulpiride are primarily mediated by their antagonism of dopamine D2 and D3 receptors in the central nervous system. These receptors are GPCRs that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, antipsychotic benzamides prevent this signaling cascade, thereby modulating dopaminergic neurotransmission.

Dopamine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R activates Amisulpride Amisulpride (Antagonist) Amisulpride->D2R blocks G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (Altered Neuronal Activity) PKA->Response

Caption: Dopamine D2/D3 receptor signaling pathway and its inhibition by amisulpride.

HDAC Inhibition in Cancer Therapy

Benzamide-based HDAC inhibitors like entinostat exert their anticancer effects by altering the epigenetic landscape of tumor cells. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, entinostat promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of tumor suppressor genes and other genes that induce cell cycle arrest, differentiation, and apoptosis.[10]

HDAC_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin DNA DNA Histone Histone Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Histone->Acetylated_Histone HAT Histone Acetyltransferase (HAT) HAT->Histone adds acetyl group HDAC Histone Deacetylase (HDAC) HDAC->Acetylated_Histone removes acetyl group Entinostat Entinostat Entinostat->HDAC inhibits Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Transcription_On Gene Transcription (e.g., Tumor Suppressors) Acetylated_Histone->Transcription_On Transcription_Off Gene Repression Deacetylated_Histone->Transcription_Off

Caption: Mechanism of action of entinostat as an HDAC inhibitor.

Conclusion and Future Directions

The benzamide scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery, giving rise to a remarkable portfolio of therapeutic agents. Its journey from a simple bioisosteric replacement to the core of targeted cancer therapies is a testament to the power of medicinal chemistry. The synthetic accessibility and modular nature of the benzamide core ensure that it will remain a focal point for future drug development efforts.

Current research continues to explore novel benzamide derivatives with enhanced selectivity and potency for a growing number of biological targets. The development of isoform-selective HDAC inhibitors and the exploration of benzamides as modulators of other signaling pathways hold significant promise. As our understanding of the molecular basis of disease deepens, the enduring benzamide scaffold will undoubtedly continue to provide the foundation for the next generation of innovative medicines.

References

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 1-15.
  • Wikipedia. (2024). Amisulpride. Retrieved from [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2000). The clinical pharmacology of amisulpride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133075, Entinostat. Retrieved from [Link]

  • Wikipedia. (2024). Procainamide. Retrieved from [Link]

  • Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. Retrieved from [Link]

  • Perregaard, J., Arnt, J., & Hyttel, J. (1992). Benzamide derivatives as new selective and potent dopamine D3 receptor antagonists. Journal of medicinal chemistry, 35(6), 1092–1101.

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-validated protocol for the synthesis of 5-bromo-2-chloro-N-methylbenzamide, a key intermediate in pharmaceutical development. The described two-step procedure begins with the conversion of 5-bromo-2-chlorobenzoic acid to its corresponding acyl chloride, followed by amidation with methylamine. This guide emphasizes experimental causality, robust safety procedures, and detailed characterization to ensure reproducibility and high purity of the final product. It is intended for use by researchers and professionals in organic synthesis and drug development.

Introduction & Significance

This compound is a valuable substituted benzamide derivative. The structural motifs present in this molecule are common in a variety of biologically active compounds. The starting material, 5-bromo-2-chlorobenzoic acid, is a crucial building block in the synthesis of pharmaceuticals such as dapagliflozin, a selective SGLT2 inhibitor used in the treatment of type 2 diabetes.[1] Therefore, a reliable and well-documented protocol for the synthesis of its derivatives is of significant interest to the medicinal chemistry community.

This protocol details a common and efficient synthetic route involving the formation of a highly reactive acyl chloride intermediate, which subsequently undergoes nucleophilic acyl substitution with methylamine. The rationale behind reagent selection, reaction conditions, and safety measures is thoroughly explained to provide researchers with a deep, actionable understanding of the process.

Reaction Scheme & Mechanistic Overview

The synthesis is a two-step process starting from 5-bromo-2-chlorobenzoic acid.

Step 1: Acyl Chloride Formation The carboxylic acid is converted to the more reactive 5-bromo-2-chlorobenzoyl chloride using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloro group. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this transformation via the formation of a Vilsmeier intermediate.

Step 2: Amide Formation The crude 5-bromo-2-chlorobenzoyl chloride is then reacted with methylamine. This is a classic nucleophilic addition-elimination reaction.[2] The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, eliminating a chloride ion to form the stable amide product.[2][3] An excess of methylamine is used both as the reactant and as a base to neutralize the hydrogen chloride (HCl) byproduct, forming methylammonium chloride.[2][4]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
5-Bromo-2-chlorobenzoic acid≥98%Sigma-Aldrich21739-92-4Starting material.
Thionyl chloride (SOCl₂)≥99%Sigma-Aldrich7719-09-7Reagent for acyl chloride formation.
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich68-12-2Catalyst.
Dichloromethane (DCM)AnhydrousFisher Scientific75-09-2Solvent.
Methylamine solution40 wt. % in H₂OSigma-Aldrich74-89-5Nucleophile and base.
Hydrochloric Acid (HCl)1 M aq.Fisher Scientific7647-01-0For aqueous work-up.
Sodium Bicarbonate (NaHCO₃)Saturated aq.Fisher Scientific144-55-8For aqueous work-up.
Brine (NaCl)Saturated aq.Fisher Scientific7647-14-5For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher Scientific7487-88-9Drying agent.
Step-by-Step Synthesis

Part A: Synthesis of 5-bromo-2-chlorobenzoyl chloride (in situ)

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is oven-dried to prevent premature reaction of thionyl chloride. The entire procedure must be performed in a certified chemical fume hood.[5]

  • Reagent Charging: To the flask, add 5-bromo-2-chlorobenzoic acid (10.0 g, 42.5 mmol) and anhydrous dichloromethane (DCM, 80 mL).

  • Catalyst Addition: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to the suspension while stirring.

  • Thionyl Chloride Addition: Through the dropping funnel, add thionyl chloride (6.3 g, 3.9 mL, 53.1 mmol, 1.25 eq.) dropwise over 15-20 minutes. The addition is exothermic, and gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting solid.

  • Removal of Excess Reagent: Cool the mixture to room temperature. The excess thionyl chloride and DCM solvent are carefully removed under reduced pressure using a rotary evaporator. This will yield the crude 5-bromo-2-chlorobenzoyl chloride as a yellow oil or low-melting solid, which is used immediately in the next step without further purification.

Part B: Synthesis of this compound

  • Setup: In a separate 500 mL flask equipped with a magnetic stirrer, dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Part A in anhydrous dichloromethane (50 mL). Cool this solution to 0°C using an ice-water bath.

  • Amine Addition: In a separate beaker, prepare a solution of methylamine by adding 40% aqueous methylamine (13.2 g, 14.7 mL, 170 mmol, 4.0 eq.) to 50 mL of cold water. Add this aqueous methylamine solution dropwise to the cold acyl chloride solution over 30 minutes, maintaining the internal temperature below 10°C. The reaction is highly exothermic.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours to ensure the reaction goes to completion.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

Purification and Characterization

Work-up and Purification Procedure
  • Phase Separation: Transfer the reaction mixture to a separatory funnel. The organic layer (DCM) contains the product.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any remaining methylamine.

    • Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted carboxylic acid.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a white to off-white solid.[6][7]

Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a doublet for the N-methyl protons around δ 2.9-3.1 ppm, a broad singlet for the N-H proton around δ 6.2-6.5 ppm, and multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the three protons on the phenyl ring.[8][9]

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include the methyl carbon around δ 26-27 ppm, aromatic carbons between δ 120-140 ppm, and the amide carbonyl carbon around δ 166-168 ppm.[8]

  • Mass Spectrometry (EI-MS): Calculation for C₈H₇BrClNO: Molecular Weight = 248.51. The mass spectrum should show a molecular ion peak (M⁺) and characteristic isotopic patterns for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

  • FTIR (ATR): Characteristic peaks should be observed for N-H stretching (approx. 3300 cm⁻¹) and amide C=O stretching (approx. 1640 cm⁻¹).[10]

Process Workflow Visualization

The following diagram illustrates the key transformations in the synthesis protocol.

Synthesis_Workflow Start 5-Bromo-2-chlorobenzoic Acid Reagent1 SOCl₂, cat. DMF DCM, Reflux Intermediate 5-Bromo-2-chlorobenzoyl Chloride (Crude Intermediate) Reagent1->Intermediate Formation Reagent2 Methylamine (aq.) DCM, 0°C to RT Product_Crude Crude Product Mixture Reagent2->Product_Crude Workup Aqueous Work-up & Recrystallization Final_Product Pure 5-Bromo-2-chloro- N-methylbenzamide Workup->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

All operations should be conducted by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

ReagentHazard SummaryHandling Precautions
Thionyl Chloride Highly Corrosive, Toxic. Reacts violently with water, releasing toxic gases (HCl, SO₂).[5][11] Causes severe skin burns and eye damage.[12] Toxic if inhaled.[12]Use only in an anhydrous environment and in a chemical fume hood.[5] Wear acid-resistant gloves, a face shield, and a lab coat.[11] Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.
Methylamine Flammable, Corrosive. Vapors may form an explosive mixture with air.[13] Causes severe skin burns and eye damage. Corrosive to the respiratory system.[13]Handle in a well-ventilated area, away from ignition sources.[14] Ensure all equipment is properly grounded.[14] Wear appropriate PPE.[13]
Dichloromethane Suspected Carcinogen. Volatile and can cause irritation to the skin, eyes, and respiratory tract.Avoid inhalation of vapors. Use only in a well-ventilated fume hood.
Acyl Chlorides Corrosive, Moisture-Sensitive. Reacts with moisture to produce HCl.Handle under anhydrous conditions. Avoid inhalation and skin contact.

Quantitative Data Summary

CompoundMW ( g/mol )AmountMoles (mmol)Molar Eq.
5-Bromo-2-chlorobenzoic acid235.4610.0 g42.51.0
Thionyl chloride118.973.9 mL (6.3 g)53.11.25
Methylamine (40% aq.)31.06 (as pure)14.7 mL~170~4.0
Product (Theoretical Yield) 248.51 10.56 g 42.5 -

Typical yields for this process after purification range from 80-95%.

References

  • CN113773194: Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. Scribd. [Link]

  • CN105622382A: Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Synthesis method of 5-bromo-2-chloro benzoic acid. Semantic Scholar. [Link]

  • CN113773194A: Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • DI-β-CARBETHOXYETHYLMETHYLAMINE. Organic Syntheses Procedure. [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]

  • Nucleophilic addition/elimination in the reaction between acyl chlorides and amines. Chemguide. [Link]

  • HAZARD SUMMARY: THIONYL CHLORIDE. New Jersey Department of Health. [Link]

  • 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | 842136-59-8. Pharmaffiliates. [Link]

  • Supporting Information for "A mild and efficient method for the oxidation of N-methyl amines to N-methyl amides". The Royal Society of Chemistry. [Link]

  • Amide formation from acyl chloride. Khan Academy. [Link]

  • OSHA Method 40: Methylamine. U.S. Environmental Protection Agency. [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-CHLORO-2-HYDROXY-N-PHENYLBENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. [Link]

  • How Do Acyl Chlorides Form Primary and Secondary Amides?. YouTube. [Link]

  • Amine to Amide (via Acid Chloride). Organic Chemistry Data. [Link]

  • Supporting Information for "Copper-based metal-organic framework catalyzed one-pot oxidative amidation of aldehydes with amines". The Royal Society of Chemistry. [Link]

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Application Notes and Protocols for High-Throughput Screening of 5-bromo-2-chloro-N-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The substituted benzamide core is a well-recognized privileged scaffold in medicinal chemistry, forming the basis of a multitude of clinically approved drugs and investigational molecules. Analogs of structures like 5-bromo-2-chloro-N-methylbenzamide are of significant interest due to their potential to modulate the activity of key enzyme families implicated in oncology, neurodegenerative disorders, and inflammatory diseases. High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds for further development.[1][2]

This document serves as a comprehensive guide, providing detailed application notes and robust protocols for the high-throughput screening of this compound analog libraries. We will explore multiple assay formats suitable for common targets of benzamide analogs, such as protein kinases and G-protein coupled receptors (GPCRs). The protocols herein are designed to be adaptable, scalable for automation, and include self-validating systems to ensure data integrity.[3][]

Strategic Considerations for HTS Campaign Design

The selection of an appropriate HTS assay is contingent upon the biological target and the anticipated mechanism of action of the compound library. For this compound analogs, which are likely to be small molecule inhibitors or modulators, both biochemical and cell-based assays are highly relevant.

  • Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. They are instrumental in identifying direct interactions and are often less prone to off-target effects that can complicate cell-based screens.[5]

  • Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or signaling pathway. They provide a more physiologically relevant context and can identify compounds that act through various mechanisms, including those that require cell permeability.[6]

A successful HTS campaign typically follows a structured workflow, from initial assay development and validation to the final identification of confirmed hits.

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Validation & Pilot Screen cluster_2 Full Screen & Hit Confirmation AssayDev Assay Development (e.g., 96-well) Miniaturization Miniaturization to 384- or 1536-well Format AssayDev->Miniaturization DryRun Assay Validation (Dry Run) Determine Z' > 0.5 Miniaturization->DryRun Pilot Pilot Screen (~2,000 Compounds) DryRun->Pilot FullHTS Full HTS Campaign Pilot->FullHTS HitConfirmation Hit Confirmation (Dose-Response) FullHTS->HitConfirmation SAR Preliminary SAR HitConfirmation->SAR SAR Analysis

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Biochemical Screening for Protein Kinase Inhibitors using a Luminescence-Based Assay

Rationale: Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many cancers.[7] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for HTS due to their high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[8][9] This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to ATP and subsequently detected as a luminescent signal. A decrease in luminescence indicates inhibition of the kinase by a test compound.[10]

Signaling Pathway Overview

Kinase_Pathway ATP ATP Kinase Target Kinase ATP->Kinase Substrate Protein Substrate Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Analog Benzamide Analog (Inhibitor) Analog->Kinase Inhibition

Caption: Inhibition of a protein kinase by a benzamide analog.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format.

Materials:

  • Purified target kinase

  • Kinase-specific peptide substrate

  • ATP

  • This compound analog library (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating:

    • Prepare a working stock of the compound library by diluting the 10 mM DMSO stocks to 100 µM in assay buffer.

    • Using an automated liquid handler, dispense 50 nL of the 100 µM compound solutions into the wells of a 384-well plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • For control wells, dispense 50 nL of DMSO (100% inhibition control) and 50 nL of assay buffer (0% inhibition control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer containing the target kinase and its specific substrate at their optimal concentrations (determined during assay development).

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final volume is 5 µL.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Presentation: Assay Parameters
ParameterValueRationale
Plate Format384-well, white, opaqueMinimizes crosstalk and maximizes luminescent signal.[11]
Final Assay Volume20 µLSuitable for miniaturization and automation.[3]
Compound Concentration10 µMA standard concentration for primary HTS.
DMSO Concentration0.1%Minimizes solvent effects on enzyme activity.
Incubation Times60 min (kinase), 40 min (ADP-Glo), 30 min (detection)Optimized for reaction completion and signal stability.
Z'-factor> 0.5Indicates a robust and screenable assay.[12]

Protocol 2: Cell-Based Screening for GPCR Modulators using a Calcium Mobilization Assay

Rationale: G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are targets for a significant portion of approved drugs.[13] Many GPCRs, particularly those coupled to Gαq, signal through the release of intracellular calcium.[6] Calcium mobilization assays are a common HTS method for identifying GPCR modulators. These assays use calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence upon binding to calcium, providing a direct readout of receptor activation.

Experimental Protocol: FLIPR Calcium Assay

This protocol is designed for a 384-well plate format using a cell line stably expressing the target GPCR.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target GPCR

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • FLIPR Calcium Assay Kit (e.g., Calcium 6)

  • Probenecid (an anion transport inhibitor to prevent dye leakage)

  • This compound analog library (10 mM in DMSO)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black-walled, clear-bottom 384-well cell culture plates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Methodology:

  • Cell Plating:

    • Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, including the addition of probenecid.

    • Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 1 hour to allow for dye loading.

  • Compound Addition and Signal Detection (Antagonist Mode):

    • Prepare a 4X working stock of the compound library in assay buffer.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add 10 µL of the 4X compound solution to the cell plate (final volume 30 µL).

    • Incubate for a predefined period (e.g., 15-30 minutes).

    • The instrument will then add 10 µL of a 4X EC₈₀ concentration of a known agonist to stimulate the receptor.

    • The fluorescence signal is monitored in real-time, both before and after agonist addition. A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Acquisition and Analysis:

    • The FLIPR software records the fluorescence intensity over time for each well.

    • Data is typically analyzed by calculating the maximum change in fluorescence in response to agonist addition.

Data Presentation: Expected Results
Compound TypeExpected Response
No Compound (Control)Robust increase in fluorescence upon agonist addition.
AntagonistDose-dependent inhibition of the agonist-induced fluorescence signal.
AgonistIncrease in fluorescence upon compound addition (prior to agonist).
Allosteric ModulatorPotentiation or inhibition of the agonist response.

Protocol 3: Biochemical Screening for Protein-Protein Interaction Inhibitors using AlphaScreen

Rationale: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology ideal for studying biomolecular interactions.[14] It is highly sensitive and suitable for HTS.[15][16] In this assay, a donor bead and an acceptor bead are brought into proximity by the interaction of two target proteins. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.[15] A small molecule that disrupts the protein-protein interaction (PPI) will prevent this proximity, leading to a decrease in the signal.[17]

Experimental Protocol: AlphaScreen PPI Assay

This protocol is designed for a 384-well plate format.

Materials:

  • Purified Protein A (e.g., with a GST tag)

  • Purified Protein B (e.g., with a His-tag)

  • This compound analog library (10 mM in DMSO)

  • AlphaScreen GST Donor Beads

  • AlphaScreen Nickel Chelate Acceptor Beads

  • AlphaScreen Assay Buffer (e.g., 100 mM Tris pH 8.0, 0.01% Tween-20)

  • White, opaque 384-well ProxiPlates

  • Plate reader with AlphaScreen detection capabilities (e.g., EnVision)

Methodology:

  • Compound and Protein Plating:

    • Dispense 50 nL of the 100 µM compound working solutions into the wells of a 384-well ProxiPlate.

    • Prepare a 4X solution of GST-tagged Protein A in assay buffer. Add 5 µL to each well.

    • Prepare a 4X solution of His-tagged Protein B in assay buffer. Add 5 µL to each well. The total volume is now 10 µL.

    • Incubate at room temperature for 30 minutes to allow for protein-protein interaction and compound binding.

  • Bead Addition:

    • Prepare a 2X suspension of the AlphaScreen Donor and Acceptor beads in assay buffer in subdued light.

    • Add 10 µL of the mixed bead suspension to each well. The final volume is 20 µL.

  • Incubation and Detection:

    • Seal the plate and incubate in the dark at room temperature for 1-2 hours.

    • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis and Hit Identification

For all HTS campaigns, raw data must be normalized to account for plate-to-plate and day-to-day variability.[18] The percentage of inhibition is typically calculated relative to the high (0% inhibition) and low (100% inhibition) controls on each plate.

Percent Inhibition = 100 * (1 - (Sample_Signal - Low_Control_Mean) / (High_Control_Mean - Low_Control_Mean))

A common method for hit selection is to define a threshold based on a statistical measure, such as the Z-score or a fixed percentage of inhibition (e.g., >50%).[1] All primary hits should be confirmed through dose-response experiments to determine their potency (IC₅₀ or EC₅₀) and to eliminate false positives.[19]

References

  • Vertex AI Search. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH.
  • PubMed. Bioluminescent Assays for High-Throughput Screening.
  • ResearchGate. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF.
  • Benchchem. Application Notes and Protocols for High-Throughput Screening of Substituted Benzamides.
  • Thermo Fisher Scientific - UK. Biochemical Kinase Assays.
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  • PMC - NIH. Advances in luminescence-based technologies for drug discovery.
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  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011-02-16).
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  • Small Molecule Discovery Center (SMDC). High-Throughput Screening Steps.
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  • BOC Sciences. High Throughput Screening (HTS).
  • BOC Sciences. HTS Assay Development.
  • Thermo Fisher Scientific - KR. Biochemical Kinase Assays.
  • Benchchem. Application Notes and Protocols for High-Throughput Screening of 2-(Phenylamino)Benzamide Libraries.
  • Sygn
  • RSC Publishing. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening.
  • Southern Research. High-Throughput Screening & Discovery.
  • NIH. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • BMG LABTECH. High-throughput screening (HTS).
  • PMC. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
  • PubChem. 5-bromo-2-chloro-N-(cyclooctylmethyl)benzamide | C16H21BrClNO.
  • Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine.
  • Chemdiv. Compound 5-bromo-2-chloro-N-[4-(3-chlorobenzamido)phenyl]benzamide.
  • PubChem. 5-bromo-N-butyl-2-chloro-N-methylbenzamide | C12H15BrClNO.
  • BLD Pharm. 150079-92-8|5-Bromo-2-chloro-N-ethylbenzamide.
  • Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...

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The Strategic Utility of 5-Bromo-2-Chloro-N-Methylbenzamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic deployment of halogenated scaffolds is a cornerstone of medicinal chemistry. The deliberate incorporation of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. Within this context, 5-bromo-2-chloro-N-methylbenzamide emerges as a particularly valuable, yet underexplored, building block. Its unique substitution pattern—a bromine atom at the 5-position, a chlorine atom at the 2-position, and an N-methyl amide—offers a trifecta of modifiable points, rendering it a versatile scaffold for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for utilizing this compound in medicinal chemistry, with a particular focus on its potential as a key intermediate in the development of targeted therapeutics.

The precursor, 5-bromo-2-chlorobenzoic acid, is a well-established starting material in the synthesis of prominent antidiabetic drugs such as Dapagliflozin and Empagliflozin[1][2]. This precedent underscores the industrial relevance and biological tolerance of the 5-bromo-2-chlorophenyl moiety. The subsequent N-methylation of the benzamide introduces a critical vector for modulating solubility, cell permeability, and interaction with biological targets.

Core Applications in Medicinal Chemistry: A Focus on PARP Inhibition

While direct citations for the use of this compound are nascent, its structural motifs are highly pertinent to the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with BRCA1/2 mutations. The benzamide core is a well-established pharmacophore for PARP inhibitors, with the amide moiety forming key hydrogen bonds in the NAD+ binding pocket of the enzyme.

The 5-bromo and 2-chloro substituents on the phenyl ring of this compound can be strategically exploited:

  • Vector for Diversification: The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the exploration of the chemical space around this vector to optimize potency and selectivity.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the chlorine and bromine atoms can influence the pKa of the molecule and its overall electronic properties. This can be fine-tuned to enhance target engagement and improve pharmacokinetic parameters.

  • Exploring Structure-Activity Relationships (SAR): The N-methyl group provides a point for further substitution or can be left as is to confer a degree of metabolic stability and favorable lipophilicity. Systematic modifications at this position, in conjunction with diversification at the 5-position, can provide a rich dataset for understanding the SAR of novel inhibitor classes.

A compelling analogue for the utility of this scaffold can be found in the synthesis of other advanced therapeutic agents. For instance, the structurally related 4-bromo-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of Enzalutamide, an androgen receptor antagonist used in the treatment of prostate cancer. This highlights the value of halogenated N-methylbenzamides as precursors to complex and potent drugs.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Bromo-2-chlorobenzoic Acid

This protocol details a standard and reliable method for the synthesis of this compound via amide bond formation. The procedure involves the initial activation of the carboxylic acid, followed by coupling with methylamine.

Workflow for the Synthesis of this compound

cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling cluster_2 Work-up and Purification 5-bromo-2-chlorobenzoic_acid 5-bromo-2-chlorobenzoic acid Thionyl_chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) 5-bromo-2-chlorobenzoic_acid->Thionyl_chloride  DCM, DMF (cat.) Acyl_chloride 5-bromo-2-chlorobenzoyl chloride Thionyl_chloride->Acyl_chloride Methylamine Methylamine (CH3NH2) (solution in THF or water) Acyl_chloride->Methylamine  Base (e.g., Triethylamine) DCM, 0°C to rt Target_compound This compound Methylamine->Target_compound Aqueous_workup Aqueous Work-up Target_compound->Aqueous_workup Purification Column Chromatography (Silica gel) Aqueous_workup->Purification Characterization NMR, MS, IR Purification->Characterization

Caption: Synthetic workflow for this compound.

Materials:

  • 5-bromo-2-chlorobenzoic acid (1.0 eq)

  • Thionyl chloride (1.2 eq) or Oxalyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Methylamine solution (2.0 M in THF or 40 wt. % in water) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Acid Chloride Formation:

    • To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride. This intermediate is often used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of methylamine (1.5 eq) and triethylamine (2.0 eq) in DCM.

    • Slowly add the methylamine solution to the cooled acyl chloride solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Expected Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₈H₇BrClNO
Molecular Weight248.51 g/mol
LogP~2.5
H-Bond Donors1
H-Bond Acceptors1
Rotatable Bonds1
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling of this compound

This protocol provides a general method for the diversification of the this compound scaffold at the 5-position using a Suzuki cross-coupling reaction.

Workflow for Suzuki Cross-Coupling

Start 5-bromo-2-chloro- N-methylbenzamide Reaction_Vessel Reaction Mixture (Heated) Start->Reaction_Vessel Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Product 5-Aryl/Heteroaryl- 2-chloro-N-methylbenzamide Reaction_Vessel->Product

Caption: General scheme for Suzuki cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 eq), the boronic acid derivative (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion and Future Outlook

This compound represents a highly versatile and strategically valuable scaffold for medicinal chemistry. Its utility is underpinned by the established importance of its precursor in the synthesis of marketed drugs and the proven potential of the benzamide core in targeting key enzymes like PARP. The synthetic protocols provided herein offer a robust foundation for the preparation and diversification of this promising building block. As the demand for novel, targeted therapeutics continues to grow, the systematic exploration of the chemical space around the this compound scaffold is poised to yield a new generation of potent and selective drug candidates.

References

  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Available from: [Link]

  • Google Patents. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Available from: [Link]

  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. Available from: [Link]

  • ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available from: [Link]

  • Pharmaffiliates. CAS No : 842136-59-8 | Product Name : 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide. Available from: [Link]

  • PATENTSCOPE. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

  • PubChem. CID 139083282 | C16H16Cl2N2O2. Available from: [Link]

  • CAS Common Chemistry. 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Available from: [Link]

  • PubChem. N-(5-bromo-2-pyridinyl)-2-chloro-N-methylbenzamide. Available from: [Link]

  • PubChem. N-(5-bromo-2-pyridinyl)-3-chloro-N-methylbenzamide. Available from: [Link]

  • PubChem. 5-bromo-N-(6-chloro-2-pyridinyl)-2-methylbenzamide. Available from: [Link]

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Application Notes and Protocols: 5-bromo-2-chloro-N-methylbenzamide as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzamide moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its synthetic tractability and ability to engage in key hydrogen bonding interactions make it an attractive starting point for drug discovery campaigns. This document provides a detailed guide on the utilization of a specific, strategically halogenated benzamide, 5-bromo-2-chloro-N-methylbenzamide , as a foundational scaffold for the design and synthesis of novel therapeutic agents. We will explore the rationale behind its design, provide detailed synthetic protocols, and outline methodologies for biological evaluation, drawing insights from structure-activity relationships (SAR) of related halogenated benzamides.

Introduction: The Rationale for the this compound Scaffold

The specific substitution pattern of this compound offers several advantages in drug design. The presence and positioning of the halogen atoms are not arbitrary; they provide medicinal chemists with tools to fine-tune the physicochemical and pharmacological properties of derivative compounds.

  • Modulation of Physicochemical Properties: The chloro and bromo substituents significantly influence the lipophilicity of the scaffold. This is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: Halogenation can block sites of metabolism, potentially increasing the half-life of a drug candidate.

  • Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.

  • Synthetic Handles: The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions.

The N-methyl group on the amide provides a fixed hydrogen bond donor and influences the conformational preference of the side chain, which can be crucial for target engagement.

Synthesis of the Scaffold and its Precursors

A robust and scalable synthesis of the this compound scaffold is paramount for any drug discovery program. The synthesis begins with the preparation of the corresponding benzoic acid, followed by an amide coupling reaction.

Synthesis of 5-bromo-2-chlorobenzoic acid

Several methods for the synthesis of 5-bromo-2-chlorobenzoic acid have been reported. A common and efficient method involves the bromination of 2-chlorobenzoic acid.

Protocol 1: Synthesis of 5-bromo-2-chlorobenzoic acid

  • To a stirred solution of 2-chlorobenzoic acid (1 equivalent) in concentrated sulfuric acid, add sodium sulfide (0.4 equivalents).[1]

  • Stir the mixture at 30°C until the solution becomes clear.

  • Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise, maintaining the temperature at 30°C.[1]

  • Continue the reaction for 10-20 minutes after the addition of NBS is complete.

  • Slowly pour the reaction mixture into an ice-water bath to precipitate the crude product.

  • Collect the crude 5-bromo-2-chlorobenzoic acid by filtration.

  • Recrystallize the crude product from a mixture of methanol and water to obtain the pure product.[1]

Parameter Value Reference
Starting Material2-chlorobenzoic acid[1]
ReagentsN-bromosuccinimide, Sulfuric Acid, Sodium Sulfide[1]
Typical Yield85-90%[1]
Purity (HPLC)>99%[1]
Amide Coupling to form this compound

The formation of the amide bond is a critical step. A variety of coupling reagents can be employed, with the choice often depending on the scale of the reaction and the need to avoid racemization if chiral amines are used in subsequent derivatives.

Protocol 2: Synthesis of this compound

  • Suspend 5-bromo-2-chlorobenzoic acid (1 equivalent) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add methylamine hydrochloride (1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow for Scaffold Synthesis

A 2-chlorobenzoic acid B Bromination (NBS, H₂SO₄) A->B Protocol 1 C 5-bromo-2-chlorobenzoic acid B->C D Amide Coupling (EDC, HOBt, Methylamine) C->D Protocol 2 E This compound Scaffold D->E

Caption: Synthetic workflow for the this compound scaffold.

Application in Drug Design: A Hypothetical Case Study

To illustrate the utility of the this compound scaffold, we will outline a hypothetical drug design project targeting a protein kinase, a common target class for benzamide-based inhibitors.

Design of a Focused Library

The 5-bromo position is an ideal point for diversification using Suzuki or other palladium-catalyzed cross-coupling reactions. A library of derivatives can be designed to explore the structure-activity relationship (SAR) around this position.

Design Strategy:

Scaffold This compound Scaffold Core Coupling Suzuki Coupling Scaffold:f1->Coupling Library Focused Library R = Aryl, Heteroaryl, etc. Coupling->Library:h0

Caption: Library design strategy from the core scaffold.

A library of boronic acids and esters can be coupled to the scaffold to introduce a variety of substituents at the 5-position, probing for interactions with the target protein.

Entry R-Group (from Boronic Acid) Rationale
1a PhenylBaseline, unsubstituted aryl group
1b 4-FluorophenylIntroduce electron-withdrawing group, potential for H-bonding
1c 4-MethoxyphenylIntroduce electron-donating group, potential for H-bonding
1d Pyridin-3-ylIntroduce heteroatom for potential H-bonding and improved solubility
1e Thiophen-2-ylExplore different heteroaromatic ring systems
Synthesis of the Focused Library

Protocol 3: Suzuki Coupling for Library Synthesis

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC or column chromatography to obtain the final compound.

Biological Evaluation of Derivatives

Once the library of compounds is synthesized, a cascade of biological assays is necessary to determine their activity and potential as drug candidates.

Primary Screening: Cytotoxicity Assay

A preliminary assessment of the general toxicity of the compounds is crucial. The MTT assay is a widely used colorimetric method to assess cell viability.[2][3][4]

Protocol 4: MTT Cytotoxicity Assay

  • Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the synthesized compounds (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Secondary Screening: Target-Based Enzyme Inhibition Assay

For our hypothetical kinase target, an in vitro enzyme inhibition assay would be the next step to determine the direct inhibitory effect of the compounds.

Protocol 5: Kinase Inhibition Assay (Generic)

  • Prepare a reaction mixture containing the purified kinase, a suitable buffer, ATP, and a substrate (e.g., a peptide that can be phosphorylated).

  • Add the synthesized compounds at various concentrations.

  • Initiate the kinase reaction by adding a metal cofactor (e.g., MgCl₂).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.

  • Determine the IC₅₀ value for each compound against the target kinase.

Data Interpretation and SAR Analysis

cluster_0 Biological Evaluation Workflow A Synthesized Library B Primary Screen: MTT Cytotoxicity Assay A->B C Secondary Screen: Kinase Inhibition Assay B->C D Determine IC₅₀ Values C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F

Caption: Workflow for the biological evaluation and SAR analysis of the synthesized library.

The IC₅₀ values obtained from these assays will allow for the establishment of a preliminary SAR. For instance, if compounds with electron-withdrawing groups at the 4-position of the phenyl ring (e.g., 1b ) show higher potency, this would suggest that this is a favorable interaction with the target. Conversely, if bulky groups are not well-tolerated, this provides valuable information for the next round of compound design.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel small molecule therapeutics. Its strategic halogenation provides both synthetic versatility and the potential for favorable interactions with biological targets. The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of derivatives based on this scaffold. Future work should focus on expanding the diversity of the library, exploring different coupling chemistries at the 5-position, and modifying the N-methyl group to further probe the SAR and optimize the pharmacological properties of lead compounds.

References

  • Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?[Link]

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Application Notes & Protocols: Development of Enzyme Inhibition Assays for Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting critical enzyme classes such as Poly(ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs).[1][2] The successful discovery and optimization of these therapeutic agents are critically dependent on the development of robust, reliable, and high-throughput enzyme inhibition assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, development, and execution of such assays. It moves beyond simple procedural lists to explain the rationale behind experimental design, ensuring the generation of high-quality, reproducible data for confident decision-making in drug discovery pipelines.

Foundational Concepts in Enzyme Inhibition

Understanding the molecular mechanisms of enzyme inhibition is fundamental to designing effective assays and interpreting their results.[3] Enzyme inhibitors modulate catalytic activity through various modes of action, which must be characterized to transform a preliminary "hit" into an optimized lead compound.[4]

Key Parameters: IC50 vs. Kᵢ

Two values are commonly used to quantify an inhibitor's potency: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).[5]

  • IC₅₀ (Half-Maximal Inhibitory Concentration): This is an operational parameter that defines the concentration of an inhibitor required to reduce enzyme activity by 50% under specific, defined assay conditions.[6] It is highly dependent on factors like enzyme and substrate concentrations.[7]

  • Kᵢ (Inhibition Constant): This is a thermodynamic constant that represents the dissociation equilibrium constant of the enzyme-inhibitor complex. It is an intrinsic measure of an inhibitor's affinity for an enzyme and is independent of assay conditions, making it the gold standard for comparing the potency of different compounds.[8] The IC₅₀ can be converted to Kᵢ using the Cheng-Prusoff equation , which accounts for the substrate concentration and its Michaelis constant (Kₘ).[8]

Mechanisms of Reversible Inhibition

The interaction between an inhibitor and its target enzyme can be characterized through Mechanism of Action (MOA) studies.[9] These studies are crucial for understanding how a compound achieves its effect and how it will behave in a physiological environment with varying substrate concentrations.[9]

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition cluster_uncomp Uncompetitive Inhibition E_c Enzyme (E) I_c Inhibitor (I) S_c Substrate (S) ES_c ES Complex P_c Product (P) E_n Enzyme (E) I_n Inhibitor (I) S_n Substrate (S) ES_n ES Complex ESI_n ESI Complex (Inactive) EI_n EI Complex (Inactive) E_u Enzyme (E) S_u Substrate (S) I_u Inhibitor (I) ES_u ES Complex ESI_u ESI Complex (Inactive)

  • Competitive Inhibition: The inhibitor binds exclusively to the free enzyme's active site, directly competing with the substrate. This inhibition can be overcome by increasing substrate concentration.[4]

  • Non-Competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, and can bind to either the free enzyme or the enzyme-substrate (ES) complex.[9] This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the ES complex at an allosteric site. This type of inhibition is more effective at higher substrate concentrations.[9]

The Assay Development Workflow

A robust and reliable assay is built through a systematic process of optimization and validation. Rushing this stage often leads to artifacts and irreproducible data. A well-designed assay should be sensitive, precise, and accurate, with a large enough signal window to confidently identify inhibitors.

AssayDevelopmentWorkflow Start Start: Identify Target & Inhibitor Class SelectAssay 1. Select Assay Format (Absorbance, Fluorescence, Luminescence) Start->SelectAssay ReagentPrep 2. Procure & QC Reagents (Enzyme, Substrate, Buffers) SelectAssay->ReagentPrep EnzymeTitr 3. Determine Optimal Enzyme Concentration ReagentPrep->EnzymeTitr SubstrateTitr 4. Determine Substrate Kₘ & Optimal Concentration EnzymeTitr->SubstrateTitr AssayConditions 5. Optimize Assay Conditions (pH, Temp, Incubation Time, DMSO Tol.) SubstrateTitr->AssayConditions Validation 6. Assay Validation (Z'-Factor, S/B Ratio) AssayConditions->Validation Screening 7. Proceed to Screening (IC₅₀ Determination) Validation->Screening

Step 1: Selecting the Appropriate Assay Format

The choice of detection technology is the first major decision and depends on the enzyme's mechanism, available substrates, required throughput, and instrumentation.

Assay Format Principle Advantages Disadvantages Common Benzamide Targets
Absorbance Measures the change in light absorption by a chromogenic substrate or product.[10]Simple, inexpensive, widely available equipment.Lower sensitivity, potential for compound interference (colored compounds).Proteases, Dehydrogenases.
Fluorescence Measures light emitted by a fluorogenic product after excitation at a specific wavelength.[11]High sensitivity, wider dynamic range than absorbance.[12]Potential for compound interference (autofluorescence, quenching), light sensitivity of reagents.[13]HDACs, Proteases, Phosphatases.[14]
Luminescence Measures light produced from a chemical or biological reaction (e.g., ATP depletion).[15]Highest sensitivity, very low background, ideal for low enzyme concentrations.[16]Reagents can be expensive, may require specialized plate readers.PARPs, Kinases.[17]
Steps 2-5: Assay Optimization

Optimization is an iterative process to find conditions that yield a stable, linear reaction rate and a robust signal.

  • Reagent Quality Control: Ensure enzyme preparations are active and free of contaminating proteases. Substrates should be of high purity and solubility.

  • Enzyme Titration: Determine the lowest enzyme concentration that gives a strong, linear signal over the desired reaction time. This conserves precious enzyme and increases sensitivity to tight-binding inhibitors.[18]

  • Substrate Concentration & Kₘ Determination: The relationship between reaction velocity and substrate concentration must be established by performing a substrate titration curve. For initial IC₅₀ screening, a substrate concentration at or below the Kₘ is often used, as this condition is sensitive to competitive, non-competitive, and uncompetitive inhibitors.[9]

  • Buffer Conditions: Systematically vary pH, ionic strength, and cofactors (e.g., Mg²⁺, Zn²⁺, NAD⁺) to find the optimal conditions for enzyme activity and stability.

  • DMSO Tolerance: As benzamide derivatives are typically dissolved in DMSO, the assay must be tolerant to the final concentration of DMSO used. Test enzyme activity across a range of DMSO concentrations (e.g., 0.1% - 5%) to identify the maximum allowable level without significant loss of signal.

Step 6: Assay Validation

Before screening, the assay's quality and reliability must be quantified.

  • Z'-Factor: This statistical parameter is the gold standard for assessing the quality of a high-throughput screening (HTS) assay.[19] It measures the separation between the positive (uninhibited) and negative (fully inhibited) controls.

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay that may require further optimization.

    • Z' < 0: The assay is not suitable for screening.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common assay formats. They should be adapted and optimized for the specific enzyme system under investigation.

Protocol 1: Absorbance-Based Assay for a Trypsin-like Protease

This protocol uses a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), which releases a yellow product (p-nitroaniline) upon cleavage, detectable at 405 nm.[20]

Materials:

  • Trypsin (e.g., from bovine pancreas)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

  • Substrate Stock: 10 mM BAPNA in DMSO

  • Benzamide Inhibitor Stock: 10 mM in DMSO

  • 96-well flat-bottom microplate

  • Microplate reader with 405 nm absorbance filter

Procedure:

  • Compound Plating: Prepare serial dilutions of the benzamide inhibitor in DMSO. Dispense 1 µL of each dilution into the appropriate wells of the 96-well plate. For controls, dispense 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor (100% inhibition).

  • Enzyme Preparation: Dilute Trypsin in Assay Buffer to a pre-optimized concentration (e.g., 2X final concentration).

  • Enzyme Addition: Add 50 µL of the diluted Trypsin solution to each well containing the compound/DMSO. Mix gently by tapping the plate.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Preparation: Dilute the BAPNA stock solution in Assay Buffer to a pre-optimized concentration (e.g., 2X final concentration, near its Kₘ).

  • Reaction Initiation: Add 50 µL of the diluted BAPNA solution to all wells to start the reaction. The final volume is 101 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. Calculate percent inhibition relative to DMSO controls and plot against inhibitor concentration to determine the IC₅₀.

Protocol 2: Fluorescence-Based Assay for a Histone Deacetylase (HDAC)

This protocol uses a fluorogenic substrate that becomes fluorescent upon deacetylation by an HDAC enzyme, followed by cleavage by a developer enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)[21]

  • Assay Buffer: 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0

  • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer Enzyme (e.g., Trypsin)

  • Benzamide Inhibitor Stock (e.g., Entinostat): 10 mM in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted benzamide inhibitor or DMSO into the wells of the black microplate.

  • Enzyme Addition: Add 50 µL of HDAC enzyme diluted in Assay Buffer to each well. Mix and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate (diluted in Assay Buffer) to each well. Mix gently.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Development Step: Add 25 µL of the Developer Enzyme (Trypsin) solution to each well. This cleaves the deacetylated substrate, releasing the fluorescent AMC group.

  • Development Incubation: Incubate for an additional 15 minutes at 37°C.

  • Fluorescence Reading: Measure the fluorescence intensity at Ex/Em = 360/460 nm.

  • Data Analysis: Calculate percent inhibition and plot against inhibitor concentration to determine the IC₅₀.

Protocol 3: Luminescence-Based Assay for a Poly(ADP-ribose) Polymerase (PARP)

This protocol measures PARP activity by quantifying the depletion of its substrate, NAD⁺, using a coupled-enzyme system that produces a luminescent signal.

Materials:

  • Recombinant human PARP enzyme (e.g., PARP-1)[1]

  • Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 250 µM DTT, pH 8.0

  • Activated DNA (provided in commercial kits)

  • NAD⁺ Stock Solution

  • Benzamide Inhibitor Stock (e.g., Olaparib): 10 mM in DMSO

  • Luminescent NAD⁺ Detection Reagent (e.g., NAD-Glo™)

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted benzamide inhibitor or DMSO into the wells of the white microplate.

  • Master Mix Preparation: Prepare a master mix containing PARP enzyme, activated DNA, and NAD⁺ in Assay Buffer at 2X the final desired concentration.

  • Reaction Initiation: Add 25 µL of the PARP/DNA/NAD⁺ master mix to each well. Mix gently.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 25 µL of the Luminescent NAD⁺ Detection Reagent to each well. This reagent contains enzymes that will consume any remaining NAD⁺ and produce light.

  • Development Incubation: Incubate for 15 minutes at room temperature to allow the luminescent signal to stabilize.

  • Luminescence Reading: Measure the luminescence using a plate-based luminometer. The signal will be inversely proportional to PARP activity.

  • Data Analysis: A lower luminescent signal indicates higher PARP activity (more NAD⁺ consumed). Calculate percent inhibition and plot against inhibitor concentration to determine the IC₅₀.

Data Analysis and Interpretation

IC₅₀ Determination

The primary output of a screening assay is the IC₅₀ value. This is determined by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin).

IC50_Workflow Start Start: Raw Data (Signal vs. [Inhibitor]) Normalize 1. Normalize Data (% Inhibition) Start->Normalize Transform 2. Transform Concentration (Log₁₀[Inhibitor]) Normalize->Transform Plot 3. Plot Data (% Inhibition vs. Log[I]) Transform->Plot Fit 4. Fit to 4-Parameter Logistic Model (Sigmoidal Curve) Plot->Fit Result End: Determine IC₅₀ (Inflection Point of Curve) Fit->Result

The dose-response curve provides the IC₅₀, Hill slope, and the upper and lower asymptotes of the curve.[7][8]

Parameter Description
Top The maximal response (activity of uninhibited enzyme).
Bottom The minimal response (activity at saturating inhibitor concentration).
HillSlope Describes the steepness of the curve. A value of ~1.0 is common for single-site binding.
LogIC50 The logarithm of the inhibitor concentration that elicits a 50% response. The IC₅₀ is 10^(LogIC50).[6]

Sample IC₅₀ Data Table:

Benzamide Derivative Target Enzyme IC₅₀ (nM) Hill Slope Assay Format
Compound APARP-15.21.1Luminescence
Compound BHDAC145.80.9Fluorescence
Compound CPARP-1150.31.0Luminescence
Mechanism of Action (MOA) Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive), follow-up kinetic studies are required. The standard approach is to measure the inhibitor's IC₅₀ value at several different substrate concentrations, spanning a range from below to well above the Kₘ.[9]

  • Competitive Inhibitor: The apparent IC₅₀ will increase linearly with increasing substrate concentration.

  • Non-Competitive Inhibitor: The IC₅₀ will be independent of the substrate concentration.

  • Uncompetitive Inhibitor: The apparent IC₅₀ will decrease with increasing substrate concentration.

By analyzing these shifts, one can determine the Kᵢ and the mode of inhibition, providing critical insights for structure-activity relationship (SAR) studies and lead optimization.[3]

References

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  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). Journal of Cellular and Molecular Pharmacology. [Link]

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Application Notes and Protocols for Cellular Analysis of 5-bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of a Novel Benzamide Derivative

In the landscape of contemporary drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous clinically significant therapeutic agents. 5-bromo-2-chloro-N-methylbenzamide is a novel synthetic compound emerging from this chemical lineage. While its precise biological target is under active investigation, its structural elements, particularly the substituted benzamide core, suggest a potential interaction with enzymes involved in critical cellular processes, such as DNA repair and signaling. A prominent family of enzymes featuring this structural recognition motif is the Poly(ADP-ribose) polymerase (PARP) family.[1]

PARP enzymes, especially PARP1, are central to the DNA damage response (DDR). They act as sentinels for DNA single-strand breaks (SSBs), and upon detection, catalyze the synthesis of Poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit the machinery for DNA repair.[1][2] The inhibition of PARP has proven to be a powerful strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), a concept termed synthetic lethality.

This guide provides a comprehensive suite of cell-based assay protocols designed to rigorously characterize the cellular effects of this compound. We will operate under the hypothesis that this compound may function as a PARP inhibitor. The ensuing protocols will therefore detail a systematic workflow to:

  • Establish Fundamental Physicochemical and Cytotoxic Properties: Determine the compound's aqueous solubility and its general effect on cell viability.

  • Verify Target Engagement in a Cellular Milieu: Ascertain if the compound directly interacts with and stabilizes its putative target within intact cells.

  • Quantify Direct Target Inhibition: Measure the compound's effect on the enzymatic activity of its potential target.

  • Assess Downstream Functional Consequences: Evaluate the impact of target inhibition on a key biomarker of DNA damage.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to generate robust and reproducible data for the preclinical evaluation of this compound and other novel small molecules.

Part 1: Foundational Characterization

Before delving into complex mechanistic assays, it is imperative to establish the basic physicochemical properties and the general cytotoxicity profile of the test compound. These initial steps are crucial for designing subsequent experiments with meaningful and interpretable concentration ranges.

Kinetic Aqueous Solubility Assay

Scientific Rationale: Poor aqueous solubility can lead to compound precipitation in cell culture media, resulting in inaccurate concentration-response relationships and artifactual data.[3] A kinetic solubility assay provides a rapid assessment of a compound's solubility when introduced from a DMSO stock into an aqueous buffer, mimicking the conditions of most cell-based assays.[4][5][6]

Protocol: Shake-Flask Method

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Setup:

    • Add 495 µL of phosphate-buffered saline (PBS), pH 7.4, to a 1.5 mL microcentrifuge tube.

    • Add 5 µL of the 10 mM compound stock solution to the PBS, achieving a final concentration of 100 µM with 1% DMSO.

  • Equilibration: Incubate the tubes on a shaker at room temperature for 2 hours to allow for equilibration.

  • Separation of Undissolved Compound: Centrifuge the tubes at 14,000 x g for 15 minutes to pellet any precipitated compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared in PBS/1% DMSO.

ParameterRecommended Condition
Final Compound Concentration100 µM
Final DMSO Concentration1%
Aqueous BufferPhosphate-Buffered Saline (PBS), pH 7.4
Incubation Time2 hours
Analysis MethodHPLC-UV
Cell Viability and Cytotoxicity Assessment (XTT Assay)

Scientific Rationale: A primary characterization of any potential therapeutic agent is its effect on cell viability. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess metabolic activity, which serves as a proxy for cell viability.[7] Metabolically active cells reduce the water-soluble XTT reagent to a colored formazan product, the amount of which is proportional to the number of viable cells.[7] This assay helps to determine the cytotoxic potential of the compound and establish a concentration range for subsequent, more specific assays.

Protocol: XTT Cell Viability Assay

  • Cell Seeding:

    • Select a relevant cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer).

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of this compound in culture medium from a high-concentration stock.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • XTT Reagent Preparation and Addition:

    • Prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent with an electron-coupling reagent).

    • Add 50 µL of the activated XTT solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 630 nm is typically used to subtract background absorbance.

  • Data Analysis:

    • Subtract the reference wavelength absorbance from the 450 nm absorbance.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

ParameterRecommended Condition
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time48 - 72 hours
XTT Incubation Time2 - 4 hours
Absorbance Wavelength450 nm (Reference: 630 nm)

Part 2: Target Engagement and Mechanistic Validation

Following the initial characterization, the next critical phase is to determine if this compound engages its putative target, PARP1, within the complex environment of a living cell and subsequently inhibits its enzymatic function.

G cluster_0 Experimental Workflow A 1. Foundational Assays (Solubility & Cytotoxicity) B 2. Target Engagement (CETSA) A->B C 3. Target Activity (PARP Activity Assay) B->C D 4. Downstream Effect (γH2AX Staining) C->D G cluster_pathway PARP Inhibition and DNA Damage SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 Replication DNA Replication SSB->Replication PARylation PARylation & Repair Protein Recruitment PARP1->PARylation Repair SSB Repair PARylation->Repair Inhibitor 5-bromo-2-chloro- N-methylbenzamide Inhibitor->PARP1 Inhibition DSB Double-Strand Break (DSB) Replication->DSB H2AX H2AX Phosphorylation DSB->H2AX gammaH2AX γH2AX Foci Formation H2AX->gammaH2AX

Caption: Mechanism of PARP inhibitor-induced DNA damage.

Immunofluorescence Staining for γH2AX Foci

Scientific Rationale: A hallmark of DSB formation is the rapid phosphorylation of the histone variant H2AX at serine 139, creating what is known as gamma-H2AX (γH2AX). [8][9]These γH2AX molecules form discrete foci at the sites of DNA damage that can be visualized and quantified by immunofluorescence microscopy. [10]An increase in γH2AX foci following treatment with a PARP inhibitor is a strong indicator of its intended downstream effect. [8][11] Protocol: γH2AX Immunofluorescence

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa or a BRCA-deficient cell line like CAPAN-1) onto glass coverslips in a 24-well plate.

    • Allow cells to attach overnight.

    • Treat the cells with this compound at concentrations around its PARP activity IC₅₀ for 24 hours. Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [9] * Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. [12]3. Blocking:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature. [9]4. Antibody Incubation:

    • Incubate the coverslips with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, diluted 1:800 in 1% BSA/PBS) overnight at 4°C in a humidified chamber. [12] * The next day, wash the coverslips three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488, diluted 1:1000) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash one final time with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). [9]Count at least 100 nuclei per condition for statistical significance.

ParameterRecommended Condition
Fixation4% Paraformaldehyde
Permeabilization0.25% Triton X-100
Blocking5% BSA
Primary Antibody IncubationOvernight at 4°C
Secondary Antibody Incubation1 hour at RT, dark

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the systematic cellular characterization of this compound, or any novel small molecule inhibitor. By progressing from foundational assays of solubility and cytotoxicity to specific assessments of target engagement, enzymatic inhibition, and downstream functional outcomes, researchers can build a comprehensive profile of a compound's mechanism of action.

The data generated through these experiments will be critical in determining whether this compound indeed functions as a PARP inhibitor and warrants further investigation. Positive results, such as potent PARP inhibition and a corresponding increase in γH2AX foci, would pave the way for more advanced preclinical studies, including evaluation in combination with DNA-damaging chemotherapies and testing in animal models of cancer.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
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  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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  • Abcam. (n.d.). Cell viability assays.
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  • Centre for Radiation Protection Research. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells).
  • Kanev, G. K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(3), 102595.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Huber, K. V. M., et al. (2018). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. FEBS Letters, 592(19), 3209-3221.
  • Zhang, T., et al. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
  • Deng, L., et al. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 15(16), e5421.
  • Bonner, W. M., et al. (2008). Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. Clinical Cancer Research, 14(3), 623-629.
  • Lashen, A., et al. (2020). Immunofluorescence staining for PARP1 and γH2AX in 231control, 231:XRCC1_KO, and 157 cells treated with olaparib.
  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 411-433.

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Structure-activity relationship (SAR) studies of 5-bromo-2-chloro-N-methylbenzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of 5-Bromo-2-Chloro-N-Methylbenzamide Analogs

Authored by: A Senior Application Scientist

Introduction

The benzamide scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous clinically approved drugs for various therapeutic areas, including oncology, infectious diseases, and neurology.[2][3] Within this broad class, halogenated benzamides are of particular interest. The strategic placement of halogen atoms, such as chlorine and bromine, on the aromatic ring can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character, thereby modulating its pharmacokinetic and pharmacodynamic profile.[4][5]

This guide focuses on the structure-activity relationship (SAR) of a specific subclass: This compound analogs . We will dissect the rationale behind modifying this core structure, provide detailed protocols for the synthesis and biological evaluation of its analogs, and offer insights into interpreting the resulting SAR data. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents.

The this compound Scaffold: A Rationale for Investigation

The core structure provides a rigid framework for the precise spatial orientation of key functional groups. Understanding the contribution of each component is fundamental to designing a successful SAR campaign.

  • Benzamide Core : The central amide bond serves as a critical hydrogen bond donor and/or acceptor, anchoring the molecule within the target's binding site. Its planar nature restricts conformational flexibility, which can be advantageous for potency.

  • 2-Chloro Substituent : Positioned ortho to the amide linkage, the electron-withdrawing chlorine atom influences the acidity of the amide proton (if present) and the overall electron density of the aromatic ring. This can impact binding affinity and resistance to metabolic degradation.[5]

  • 5-Bromo Substituent : This large, lipophilic halogen atom, located at the para position relative to the chloro group, can enhance binding interactions within hydrophobic pockets of a target protein. Its size and polarizability can be critical for achieving high potency.[4]

  • N-Methyl Group : Substitution on the amide nitrogen cap prevents the N-H from acting as a hydrogen bond donor, which can be crucial for selectivity against certain targets. It also increases lipophilicity and can block N-dealkylation, a common metabolic pathway.

The systematic modification of this scaffold allows for a thorough exploration of the chemical space required for optimal biological activity.

Caption: Core scaffold and key points for SAR diversification.

Protocols for Synthesis and Characterization

The synthesis of this compound analogs is typically achieved through a robust two-step process involving the formation of an acid chloride followed by amidation.

General Synthetic Workflow

The overall process involves activating the parent carboxylic acid and subsequently reacting it with a desired amine to form the amide bond.

G start 5-Bromo-2-chlorobenzoic Acid step1 Step 1: Acid Chloride Formation (e.g., SOCl2, CH2Cl2) start->step1 intermediate 5-Bromo-2-chlorobenzoyl chloride (Crude Intermediate) step1->intermediate step2 Step 2: Amidation (Primary/Secondary Amine, Base, CH2Cl2) intermediate->step2 purification Purification (Column Chromatography / Recrystallization) step2->purification characterization Characterization (NMR, LC-MS, HRMS) purification->characterization final_product Final Analog characterization->final_product

Caption: General workflow for the synthesis of benzamide analogs.

Detailed Experimental Protocol: Synthesis of N-Substituted Analogs

This protocol describes the synthesis of a representative analog, N-ethyl-5-bromo-2-chlorobenzamide.[6]

PART A: Synthesis of 5-Bromo-2-chlorobenzoyl chloride (Intermediate)

  • Reagent Preparation : In a fume hood, add 5-bromo-2-chlorobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Setup : Add an excess of thionyl chloride (SOCl₂, ~5.0 eq) to the flask.

  • Reaction Execution : Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up : Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 5-bromo-2-chlorobenzoyl chloride, typically a yellow oil or low-melting solid, is used immediately in the next step without further purification.[7]

PART B: Synthesis of N-ethyl-5-bromo-2-chlorobenzamide (Final Product)

  • Reagent Preparation : Dissolve the crude 5-bromo-2-chlorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup : Cool the solution to 0°C using an ice bath. In a separate flask, dissolve ethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq) in CH₂Cl₂.

  • Reaction Execution : Add the amine solution dropwise to the stirred acid chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-ethyl-5-bromo-2-chlorobenzamide.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[8]

Protocols for Biological Evaluation

The biological evaluation strategy is dictated by the therapeutic target. Benzamide derivatives have shown a wide spectrum of activities, including anticancer and antimicrobial effects.[9] Below are standard protocols for initial in vitro screening.

General Biological Screening Workflow

G start Synthesized Analog Library step1 Primary Screening (e.g., Single high concentration) start->step1 decision1 Activity Threshold Met? step1->decision1 step2 Dose-Response Assay (e.g., MTT, Broth Microdilution) decision1->step2 Yes inactive Inactive decision1->inactive No step3 Determine Potency (IC50 / MIC) step2->step3 end Identify Lead Compounds step3->end

Caption: Tiered workflow for in vitro biological evaluation.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay measures the ability of a compound to inhibit cancer cell proliferation.[9]

  • Cell Culture : Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

  • Compound Treatment : Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in live cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.[7]

  • Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., E. coli, B. subtilis) in a sterile broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.[3][7]

  • Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Analysis

The data generated from biological testing is used to build an SAR model. This involves systematically correlating changes in chemical structure with changes in biological potency. The following table presents hypothetical data for a series of analogs to illustrate key SAR principles.

Representative SAR Data Table
Compound IDR¹ (N-Substitution)R² (Aromatic Substitution)TargetIC₅₀ (µM)Key Observations
1 (Core) -CH₃5-Br, 2-ClKinase A5.2Baseline activity.
2 -H5-Br, 2-ClKinase A25.8N-H is less potent; N-methylation is beneficial.
3 -CH₂CH₃5-Br, 2-ClKinase A2.1N-ethyl group improves potency, suggesting space in the binding pocket.
4 -CH(CH₃)₂5-Br, 2-ClKinase A15.4N-isopropyl group reduces potency, indicating potential steric hindrance.
5 -cyclopropyl5-Br, 2-ClKinase A0.9Small, rigid cycloalkyl group is highly favorable.
6 -CH₃5-Cl, 2-ClKinase A18.9Replacing bromo with chloro significantly reduces potency; indicates importance of the larger halogen.
7 -CH₃5-Br, 2-HKinase A45.1Removal of 2-chloro group is detrimental to activity.
8 -CH₂-Ph5-Br, 2-ClKinase A3.5N-benzyl shows good activity, suggesting a hydrophobic pocket that can accommodate an aromatic ring.
Interpretation of SAR Findings
  • Influence of N-Substitution (R¹) : The data suggests a defined pocket around the amide nitrogen. The secondary amide (Cmpd 2) is significantly less active than the tertiary N-methyl analog (Cmpd 1), indicating that either the N-H hydrogen bond is unfavorable or the increased lipophilicity of the N-methyl group is important. Potency increases with the N-ethyl group (Cmpd 3) but decreases with the bulkier N-isopropyl group (Cmpd 4), defining a steric limit. The high potency of the N-cyclopropyl analog (Cmpd 5) highlights that conformational restriction in this position is beneficial.

  • Influence of Aromatic Substitution (R²) : The halogenation pattern is critical. Replacing the 5-bromo with a smaller 5-chloro (Cmpd 6) leads to a substantial loss of activity, strongly suggesting that the size and/or polarizability of the bromine atom is essential for a key binding interaction. Similarly, removing the 2-chloro group (Cmpd 7) is highly detrimental, confirming its importance for activity, perhaps by constraining the conformation of the amide bond or through direct electronic effects.

Advancing SAR with Computational Methods

For more complex datasets, Quantitative Structure-Activity Relationship (QSAR) modeling can provide deeper insights. 3D-QSAR methods like CoMFA and CoMSIA can generate contour maps that visualize regions where steric bulk, positive electrostatic potential, or negative electrostatic potential would increase or decrease activity, guiding the rational design of new, more potent analogs.[11][12] These computational approaches are invaluable for prioritizing synthetic targets and reducing trial-and-error.[13]

cluster_SAR SAR Cycle cluster_Output Outcomes design Design Analogs (Hypothesis-driven) synthesis Synthesize (Protocol 2.2) design->synthesis testing Biological Testing (Protocols 3.2, 3.3) synthesis->testing analysis Analyze Data (SAR Table 4.1, QSAR) testing->analysis lead_opt Lead Optimization analysis->lead_opt Identify Leads new_hypo New SAR Hypothesis analysis->new_hypo Refine Model new_hypo->design

Caption: The iterative cycle of Structure-Activity Relationship studies.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The SAR exploration reveals that biological activity is highly sensitive to substitutions on both the amide nitrogen and the aromatic ring. Specifically, small, conformationally restricted N-alkyl groups and the precise 2-chloro, 5-bromo halogenation pattern appear critical for potency against certain targets.

Future work should focus on:

  • Broadening Substitutions : Exploring a wider range of N-substituents to further probe the binding pocket's dimensions and electronic requirements.

  • Bioisosteric Replacement : Investigating bioisosteres for the amide bond (e.g., thioamides, triazoles) or the phenyl ring (e.g., pyridine, pyrimidine) to modulate physicochemical properties and potentially discover novel interactions.[8][14]

  • Pharmacokinetic Profiling : Subjecting the most potent compounds to in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays to assess properties like metabolic stability and cell permeability.

  • In Vivo Evaluation : Advancing compounds with promising in vitro potency and favorable ADME profiles into relevant animal models of disease to establish in vivo efficacy and safety.

By integrating synthetic chemistry, biological evaluation, and computational modeling, researchers can efficiently navigate the SAR landscape to optimize this versatile scaffold into next-generation drug candidates.

References

  • An In-depth Technical Guide on the Biological Activity of Substituted Benzamides. Benchchem.
  • Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. PubMed.
  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: pharmacophore modeling and structure-activity relationship studies. PubMed.
  • A Comparative Guide to the Biological Activity of Substituted Benzamides. Benchchem.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed.
  • In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. Benchchem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Universitas Airlangga.
  • Benzylidene hydrazine benzamide derivatives QSAR study. Journal of Pharmacy & Pharmacognosy Research.
  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Taylor & Francis Online.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.
  • QSAR Study of N-((3-Benzamido- 4-oxo-3,4-Dihydroquinazolin 2-yl) methyl)-N-(Substituted) Phenyl Benzamide as Antiulcer Agents. IGI Global.
  • Pharmacophore modeling and 3D-QSAR studies of galloyl benzamides as potent P-gp inhibitors. Semantic Scholar.
  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC - NIH.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life Acad Sci Nanobiotechnol Ser.
  • In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Taylor & Francis Online.
  • 2-Bromo-5-chloro-N,N-dimethylbenzamide. Benchchem.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH.
  • 5-bromo-2-chloro-N-(cyclooctylmethyl)benzamide. PubChem.
  • A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents. Benchchem.
  • 5-bromo-2-chloro-n-ethylbenzamide. Echemi.

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In Vitro Evaluation of 5-bromo-2-chloro-N-methylbenzamide: A Technical Guide for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health. This has catalyzed the search for novel chemical entities with potent antimicrobial activity. Benzamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating a broad spectrum of biological activities.[1][2] This application note provides a comprehensive guide to the in vitro evaluation of a novel benzamide compound, 5-bromo-2-chloro-N-methylbenzamide, against a panel of clinically relevant microbial strains.

While the specific antimicrobial properties of this compound are yet to be fully elucidated, related structures, such as N-(4-Bromophenyl)-2-chloro-benzamide, are believed to exert their effect by inhibiting essential bacterial lipid biosynthesis, leading to a disruption of cell membrane integrity.[3] This guide will detail the standardized methodologies for determining the antimicrobial susceptibility of this novel compound, enabling researchers to generate reliable and reproducible data. The protocols outlined herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

I. Foundational Principles of Antimicrobial Susceptibility Testing

The primary objective of in vitro antimicrobial susceptibility testing is to determine the concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the concentration that results in microbial death (Minimum Bactericidal Concentration, MBC). This is achieved through a series of well-established and standardized assays.

Core Methodologies:
  • Disk Diffusion (Kirby-Bauer) Method: A qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the organism to the compound.[4][7]

  • Broth Microdilution Method: A quantitative method used to determine the MIC of an antimicrobial agent. This involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5][8]

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the in vitro evaluation of this compound.

A. Materials and Reagents
  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile saline (0.85% NaCl)

  • Sterile filter paper disks (6 mm diameter)

  • 96-well microtiter plates (sterile, flat-bottom)

  • Petri dishes (sterile)

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland Densitometer

  • Bacterial incubator (35 ± 2 °C)

  • Vortex mixer

  • Sterile swabs, loops, and spreaders

B. Microbial Strains and Quality Control

A representative panel of microbial strains should be selected, including Gram-positive and Gram-negative bacteria. It is crucial to include quality control (QC) strains with known antimicrobial susceptibility profiles to ensure the validity of the experimental results.[9][10][11]

Recommended Test Strains:

  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

  • Pseudomonas aeruginosa (Gram-negative, non-fermenter)

  • Enterococcus faecalis (Gram-positive)

Recommended Quality Control (QC) Strains (from ATCC - American Type Culture Collection): [12][13]

  • Staphylococcus aureus ATCC® 25923™

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

C. Preparation of Inoculum

Standardization of the inoculum density is a critical step for ensuring reproducibility. The McFarland turbidity standard is used for this purpose. A 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1][2][3][14]

Protocol:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

  • Vortex the tube thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually against a white background with contrasting black lines or by using a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13).[14]

  • This standardized inoculum should be used within 15 minutes of preparation.

D. Disk Diffusion Assay

This assay provides a preliminary assessment of the antimicrobial activity.

Protocol:

  • Preparation of Test Disks: Aseptically impregnate sterile 6 mm paper disks with a known amount of this compound (e.g., 30 µg per disk). This is typically done by applying a small volume of a stock solution of the compound in a volatile solvent and allowing the solvent to evaporate completely.

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.

E. Broth Microdilution Assay for MIC Determination

This assay provides a quantitative measure of the compound's antimicrobial activity.[5][15][16]

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.

    • Add 100 µL of the working stock solution of the compound to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (containing only broth and inoculum).

    • Well 12 should serve as a sterility control (containing only broth).

  • Inoculation: Dilute the standardized 0.5 McFarland inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

F. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay.

Protocol:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

III. Visualization of Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of This compound B Perform Serial Dilutions in 96-well Plate A->B Add to well 1 E Inoculate Microtiter Plate Wells B->E C Standardize Bacterial Inoculum (0.5 McFarland) D Dilute Standardized Inoculum C->D D->E F Incubate Plate (35°C, 16-20h) E->F G Read MIC (Lowest concentration with no visible growth) F->G H Subculture from Clear Wells onto MHA Plate G->H I Incubate MHA Plate (35°C, 18-24h) H->I J Determine MBC (≥99.9% killing) I->J

Caption: Workflow for MIC and MBC Determination.

Disk_Diffusion_Workflow A Prepare Standardized Inoculum (0.5 McFarland) B Inoculate MHA Plate with a Sterile Swab A->B C Aseptically Apply Impregnated Disk B->C D Incubate Plate (35°C, 16-20h) C->D E Measure Zone of Inhibition (mm) D->E

Sources

Application Notes and Protocols for Covalent Protein Modification using 5-Bromo-2-Chloro-N-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles, applications, and detailed protocols for the covalent modification of proteins using 5-bromo-2-chloro-N-methylbenzamide derivatives. This class of compounds represents a potential tool for chemical biology and drug discovery, acting as electrophilic probes to covalently label and study protein function. We will delve into the putative mechanism of action, guide researchers in designing and executing labeling experiments, and provide robust protocols for the identification of modified proteins and specific amino acid residues using mass spectrometry. The overarching goal is to equip researchers with the foundational knowledge and practical steps to effectively utilize these derivatives in their work.

Introduction: The Power of Covalent Probes

The study of protein function is central to understanding cellular processes and disease pathogenesis. Covalent modification of proteins with small molecules offers a powerful approach to elucidate protein function, identify novel drug targets, and develop targeted therapeutics. Unlike non-covalent interactions, the formation of a stable, covalent bond between a probe and its target protein allows for more robust biochemical and analytical interrogation.

This compound and its derivatives are poised to be valuable additions to the chemical biology toolbox. The di-halogenated benzamide scaffold presents an electrophilic character, enabling it to react with nucleophilic amino acid residues on a protein's surface. This guide will walk you through the theoretical and practical aspects of employing these molecules for your research needs.

Proposed Mechanism of Covalent Modification

The primary mechanism by which this compound derivatives are expected to modify proteins is through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, a nucleophilic amino acid side chain attacks the electron-deficient aromatic ring, leading to the displacement of one of the halogen substituents.

Several factors govern this reaction:

  • The Aromatic System: The benzamide ring is rendered electrophilic by the electron-withdrawing effects of the amide group and the two halogen atoms.

  • The Nucleophile: The most likely nucleophilic residues in a protein to participate in this reaction are the thiol group of cysteine , followed by the amine group of lysine , and the imidazole group of histidine . The reactivity of these residues is highly dependent on their solvent accessibility and their local microenvironment, which influences their pKa.

  • The Leaving Group: In an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The reaction rate is often accelerated by more electronegative halogens that can better stabilize this intermediate through inductive effects. Therefore, it is plausible that the chloro group is preferentially displaced over the bromo group.[1][2]

G cluster_0 S_NAr Mechanism Reagents Protein (with Nucleophilic Residue) + this compound Intermediate Meisenheimer Complex (Negative charge stabilized by resonance and inductive effects) Reagents->Intermediate Nucleophilic Attack Product Covalently Modified Protein + Halide Ion Intermediate->Product Loss of Leaving Group (Cl-)

Figure 1: Proposed SNAr mechanism for covalent protein modification.

Applications in Research and Drug Discovery

The ability to covalently modify proteins with this compound derivatives opens up a range of applications:

  • Target Identification and Validation: These derivatives can be used as probes to identify the binding partners of a known pharmacophore or to discover novel protein targets in complex biological systems.

  • Enzyme Inhibition: If the covalent modification occurs at or near the active site of an enzyme, it can lead to irreversible inhibition, a desirable characteristic for certain therapeutic agents.

  • Mapping Binding Pockets: By identifying the specific amino acid residue that has been modified, researchers can gain valuable insights into the topology of a protein's binding pocket.

  • Chemical Proteomics: In combination with modern mass spectrometry techniques, these probes can be used to profile the reactivity of specific residues across the proteome.[3][4]

Experimental Protocols

General Considerations for Protein Labeling
  • Buffer Selection: Use buffers that do not contain primary or secondary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they can compete with the protein for reaction with the benzamide derivative. Phosphate or HEPES buffers are generally suitable.

  • pH: The pH of the reaction buffer can significantly influence the reactivity of nucleophilic amino acid residues. A pH range of 7.5 to 8.5 is a good starting point to favor the deprotonated, more nucleophilic state of cysteine and lysine.

  • Reagent Concentration: The concentration of the this compound derivative should be optimized. A molar excess of the reagent over the protein is typically required. A good starting point is a 10 to 100-fold molar excess.

  • Incubation Time and Temperature: These parameters should be empirically determined. Initial experiments can be performed at room temperature for 1-4 hours.

Protocol for In Vitro Protein Labeling

This protocol provides a general guideline for labeling a purified protein.

  • Prepare the Protein Solution:

    • Dialyze the purified protein against a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0) to remove any interfering substances.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Prepare the Labeling Reagent Stock Solution:

    • Dissolve the this compound derivative in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-100 mM).

  • Labeling Reaction:

    • Add the desired molar excess of the labeling reagent stock solution to the protein solution. The final concentration of the organic solvent should be kept low (ideally <5% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for a predetermined time (e.g., 2 hours) with gentle mixing.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent that will react with the excess benzamide derivative. A final concentration of 10-50 mM of a thiol-containing compound like DTT or β-mercaptoethanol is effective.

  • Removal of Excess Reagent:

    • Remove the unreacted labeling reagent and quenching agent by dialysis, size-exclusion chromatography, or buffer exchange spin columns.

Confirmation of Covalent Modification

The formation of a covalent adduct can be confirmed by mass spectrometry.

TechniqueInformation Provided
Intact Protein Mass Analysis Provides the molecular weight of the modified protein, allowing for the determination of the number of modifications per protein molecule.
"Bottom-up" Proteomics (LC-MS/MS) Identifies the specific peptide(s) containing the modification and can pinpoint the exact amino acid residue that has been covalently labeled.[3][5]

Mass Spectrometry Workflow for Adduct Identification

The following workflow outlines the steps for identifying the site of covalent modification using a bottom-up proteomics approach.

G cluster_0 Mass Spectrometry Workflow Labeled_Protein Covalently Labeled Protein Denature_Reduce_Alkylate Denaturation, Reduction, and Alkylation Labeled_Protein->Denature_Reduce_Alkylate Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Denature_Reduce_Alkylate->Proteolytic_Digestion LC_MSMS LC-MS/MS Analysis Proteolytic_Digestion->LC_MSMS Data_Analysis Database Search with Variable Modification LC_MSMS->Data_Analysis Result Identification of Modified Peptide and Residue Data_Analysis->Result

Figure 2: Workflow for identifying the site of covalent modification.

Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein in a buffer containing urea or guanidinium chloride.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Proteolytic Digestion:

    • Dilute the denatured protein solution to reduce the denaturant concentration.

    • Add a protease such as trypsin and incubate overnight at 37°C.

  • Sample Cleanup:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

LC-MS/MS Analysis and Data Interpretation
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry.

  • Database Searching:

    • Search the acquired MS/MS spectra against a protein database using a search engine such as Mascot, Sequest, or MaxQuant.

    • Crucially, include a variable modification on the potential nucleophilic amino acids (Cys, Lys, His) corresponding to the mass of the 5-bromo-N-methylbenzamide moiety minus the displaced halogen.

Table 1: Expected Mass Shifts for Covalent Adducts

Displaced HalogenAdduct Mass (Da)
Chlorine (Cl)213.04
Bromine (Br)168.99

Note: The exact mass of the this compound derivative should be used for precise calculations.

Screening for Covalent Inhibitors

This compound derivatives can be screened for their ability to act as covalent inhibitors of specific protein targets.

High-Throughput Screening using Mass Spectrometry

A rapid and direct method for screening is to use intact protein mass spectrometry.[6]

  • Incubate the target protein with a library of benzamide derivatives in a multi-well plate format.

  • Analyze each well using a high-throughput mass spectrometer to detect the mass shift corresponding to covalent modification.

  • Hits are identified as compounds that cause a mass increase in the target protein.

Fluorescence-Based Thiol Reactivity Assay

For screening against cysteine-reactive compounds, a fluorescence-based assay can be employed.

  • Incubate the target protein with the test compound.

  • Add a thiol-reactive fluorescent probe (e.g., a maleimide dye).

  • A decrease in fluorescence signal compared to a control indicates that the test compound has reacted with a cysteine residue, preventing the fluorescent probe from binding.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low labeling efficiency - Inactive reagent- Inaccessible nucleophilic residues- Unfavorable reaction conditions- Verify reagent integrity- Denature the protein (if studying overall reactivity)- Optimize pH, temperature, and reagent concentration
Non-specific labeling - Reagent is too reactive- High reagent concentration- Decrease incubation time and temperature- Reduce the molar excess of the labeling reagent
Difficulty in identifying modified peptides - Low stoichiometry of modification- Poor fragmentation of the modified peptide- Enrich for modified peptides- Optimize MS/MS fragmentation parameters (e.g., use different fragmentation methods like ETD or HCD)

Conclusion

This compound derivatives hold promise as versatile tools for the covalent modification of proteins. By understanding the underlying SNAr mechanism and employing the detailed protocols and workflows outlined in this guide, researchers can effectively utilize these compounds for target identification, inhibitor screening, and structural characterization of proteins. As with any chemical probe, careful optimization and validation are key to generating robust and meaningful data.

References

  • Nunes, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules, 24(8), 1547. [Link]

  • Antão, C., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 153. [Link]

  • Cohen, D. T., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(8), 1045-1052. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Gong, Y., et al. (2015). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of The American Society for Mass Spectrometry, 26(10), 1654-1663. [Link]

  • Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-chloro-N-methylbenzamide. This guide is structured for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into improving reaction yields and overcoming common synthetic challenges. The information is presented in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Synthesis Strategy and Core Challenges

The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates. While conceptually straightforward, achieving high yields consistently requires careful control over reaction parameters. The primary route involves the formation of an amide bond between 5-bromo-2-chlorobenzoic acid and methylamine.

Q: What are the primary synthetic routes to this compound?

A: There are two principal, industrially relevant strategies for synthesizing the target amide.

  • Route A: Carboxylic Acid Activation. This is the most common approach, where 5-bromo-2-chlorobenzoic acid is first "activated" to make the carbonyl carbon more electrophilic, followed by reaction with methylamine. Activation can be achieved via two main pathways:

    • Pathway A1: Formation of an Acyl Chloride. The carboxylic acid is converted to 5-bromo-2-chlorobenzoyl chloride, a highly reactive intermediate.[1][2]

    • Pathway A2: In Situ Activation with Coupling Agents. Reagents like carbodiimides (e.g., EDC) are used to generate a reactive intermediate directly in the reaction flask.[3][4]

  • Route B: N-Methylation of a Primary Amide. This less common alternative involves first synthesizing 5-bromo-2-chlorobenzamide and then selectively adding a methyl group to the nitrogen atom. This route presents unique challenges, such as preventing over-methylation.[5]

This guide will primarily focus on troubleshooting and optimizing Route A , as it is the more prevalent and often more efficient method.

Synthesis_Workflow cluster_0 Primary Strategy: Route A (Amidation) cluster_A1 Pathway A1 cluster_A2 Pathway A2 cluster_1 Alternative Strategy: Route B (N-Methylation) start_A 5-Bromo-2-chlorobenzoic Acid + Methylamine A1_step1 Convert to Acyl Chloride (e.g., with SOCl₂) start_A->A1_step1 Acyl Chloride Route A2_step1 In Situ Activation (e.g., with EDC/HOBt) start_A->A2_step1 Coupling Agent Route A1_step2 React with Methylamine A1_step1->A1_step2 end_product This compound A1_step2->end_product A2_step1->end_product start_B 5-Bromo-2-chlorobenzamide B_step1 React with Methylating Agent (e.g., MeI, DMS) start_B->B_step1 B_step1->end_product

Caption: Primary and alternative synthetic routes.

Section 2: Troubleshooting Low Yields in Amidation Reactions

Low yield is the most frequently encountered problem. A systematic approach to troubleshooting is essential for efficient optimization.

Q: My overall yield is poor. Where should I start my investigation?

A: Begin with a logical, stepwise diagnosis. Low yield is typically traced back to one of three areas: impure starting materials, inefficient reaction execution, or product loss during workup and purification.

Troubleshooting_Flowchart start Low Yield Observed check_sm 1. Verify Starting Material Purity (5-Bromo-2-chlorobenzoic Acid) start->check_sm check_sm_q Is purity >99%? Are isomeric impurities present? check_sm->check_sm_q check_reaction 2. Analyze Reaction Conditions check_sm_q->check_reaction Yes solution_sm Solution: Purify starting material via recrystallization. Characterize to confirm structure. check_sm_q->solution_sm No reaction_q Which activation method was used? check_reaction->reaction_q path_acid_chloride Acyl Chloride Route reaction_q->path_acid_chloride path_coupling Coupling Agent Route reaction_q->path_coupling eval_ac Check for Acyl Chloride Hydrolysis Verify Base Stoichiometry Ensure Anhydrous Conditions path_acid_chloride->eval_ac eval_coupling Confirm Reagent Activity Check Stoichiometry (Coupler, Additive) Optimize Solvent & Temperature path_coupling->eval_coupling check_workup 3. Review Workup & Purification eval_ac->check_workup eval_coupling->check_workup workup_q Was an emulsion formed? Is the product water-soluble? Was the correct recrystallization solvent used? check_workup->workup_q solution_workup Solution: Adjust pH during extraction. Use brine to break emulsions. Screen solvents for purification. workup_q->solution_workup Yes (Problem identified)

Caption: A logical workflow for troubleshooting low yields.

Q: How do I choose between the acyl chloride route and using a coupling agent?

A: The choice depends on factors like scale, available equipment, and the presence of other sensitive functional groups. Both methods are effective but have distinct advantages and disadvantages.

Causality: The acyl chloride route involves a highly reactive, often isolable intermediate, making the subsequent amidation very fast. However, this reactivity also makes it susceptible to hydrolysis and requires handling corrosive reagents like thionyl chloride.[][7] Coupling agents offer a milder, one-pot procedure but can be more expensive and may require careful optimization to avoid side reactions.[8][9]

FeatureAcyl Chloride Method (e.g., with SOCl₂)Coupling Agent Method (e.g., with EDC/HOBt)
Pros - High reactivity of intermediate[] - Fast reaction with amine - Cost-effective reagents (SOCl₂)[10]- Milder, one-pot reaction[10] - High functional group tolerance - Simpler byproduct removal (for EDC)[3]
Cons - Requires handling of corrosive reagents[7] - Generates HCl byproduct[11] - Intermediate is highly moisture-sensitive[11]- More expensive reagents[9] - Can be sluggish[9] - Potential for side reactions (e.g., racemization in chiral acids)[8]
Best For Large-scale synthesis where cost is a major factor and conditions can be rigorously controlled.Lab-scale synthesis, complex molecules with sensitive groups, and initial route scouting.

Section 3: Protocol-Specific Troubleshooting

Q: (Acyl Chloride Route) My reaction yield is low and I suspect issues with the intermediate. What are the common pitfalls?

A: Success in this route hinges on the efficient formation and subsequent use of 5-bromo-2-chlorobenzoyl chloride. The most common failure points are incomplete formation of the acyl chloride and its hydrolysis before it can react with methylamine.

Expert Insight: The conversion of the carboxylic acid to the acyl chloride is an equilibrium process. Using an excess of thionyl chloride and refluxing ensures the reaction goes to completion.[2][12] Crucially, any moisture present will rapidly convert the product back to the unreactive benzoic acid.[11]

Troubleshooting Table: Acyl Chloride Route

SymptomLikely CauseRecommended Solution
Reaction stalls; starting acid remains Incomplete conversion to acyl chloride.Use a slight excess (1.2-1.5 eq.) of thionyl chloride or oxalyl chloride. Add a catalytic amount of DMF or pyridine.[2][] Ensure reaction is heated to reflux for 2-3 hours.[2][12]
Low yield; benzoic acid recovered after workup Hydrolysis of the acyl chloride intermediate.Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). Add the acyl chloride solution to a cooled solution of methylamine and base.[11]
Amine starting material remains Protonation of methylamine by HCl byproduct.Ensure at least 2 equivalents of a base (e.g., triethylamine, pyridine, or excess methylamine) are present to neutralize the HCl formed during the reaction.[1][11]

Optimized Protocol: Acyl Chloride Formation and Amidation

  • Acyl Chloride Synthesis:

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-chlorobenzoic acid (1.0 eq.).

    • Add anhydrous dichloromethane (DCM) or toluene as the solvent, followed by a catalytic amount of pyridine (1-2 drops).[2]

    • Slowly add thionyl chloride (1.2 eq.) dropwise at room temperature.[2]

    • Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours, monitoring by TLC until the starting acid is consumed.[2]

    • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride is often used directly.[2]

  • Amidation:

    • In a separate flask, dissolve methylamine (a 40% solution in water or 2M in THF can be used, 1.5-2.0 eq.) and triethylamine (2.0 eq.) in anhydrous DCM and cool to 0°C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring.[12]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours or until completion as monitored by TLC/LC-MS.

    • Proceed with aqueous workup.

Q: (Coupling Agent Route) My EDC/HOBt reaction is not working. What should I check?

A: Failures in carbodiimide couplings often stem from deactivated reagents, suboptimal pH, or an inappropriate choice of solvent or base.

Mechanistic Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can either react with the amine to form the desired amide or rearrange into an unreactive N-acylurea byproduct. Additives like HOBt or OxymaPure intercept the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts cleanly with the amine to improve yields.[4][8][9]

EDC_Mechanism RCOOH R-COOH (5-bromo-2-chlorobenzoic acid) O_acylisourea [Reactive O-acylisourea intermediate] RCOOH->O_acylisourea + EDC, -H⁺ EDC EDC MeNH2 CH₃-NH₂ (Methylamine) Amide R-CONH-CH₃ (Product) EDU EDU (Byproduct) O_acylisourea->Amide + MeNH₂ N_acylurea [Unreactive N-acylurea] O_acylisourea->N_acylurea Side Reaction (Rearrangement) HOBt_ester [HOBt Active Ester] O_acylisourea->HOBt_ester + HOBt (Suppresses side reaction) HOBt_ester->Amide + MeNH₂ HOBt HOBt

Caption: Role of HOBt in suppressing side reactions in EDC coupling.

Optimized Protocol: EDC/HOBt Coupling

  • Reaction Setup:

    • Dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous aprotic solvent like DMF or DCM.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq.).

    • Cool the mixture to 0°C.

    • Add EDC hydrochloride (1.2 eq.) in one portion and stir the mixture at 0°C for 15-30 minutes to allow for activation.[9]

  • Amine Addition:

    • Add methylamine (1.2 eq., e.g., as a solution in THF) to the activated mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by LC-MS. Upon completion, quench with water or a saturated aqueous solution of NH₄Cl.[8]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, saturated NaHCO₃ to remove unreacted acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the required purity of the starting 5-bromo-2-chlorobenzoic acid? A: High purity (>99%) is crucial. A common impurity is the isomeric 4-bromo-2-chlorobenzoic acid, which can arise during the synthesis of the starting material.[13][14] This isomer will also react to form an isomeric amide, which may be difficult to separate from your desired product, thereby reducing the isolated yield of the correct compound. Always verify the purity of your starting material by NMR or LC-MS before beginning the reaction.

Q2: Which solvent is best? A: For the acyl chloride route, non-protic solvents like DCM, toluene, or THF are suitable. For coupling reactions, polar aprotic solvents like DMF or acetonitrile are often preferred as they effectively dissolve all components, although DCM can also be used.[1][9] It is critical that all solvents are anhydrous to prevent hydrolysis of intermediates.[8][11]

Q3: How do I best purify the final product? A: this compound is typically a solid. Recrystallization is the most effective method for purification on a larger scale. Common solvent systems include ethanol/water, isopropanol, or toluene. For smaller scales or to remove stubborn impurities, silica gel column chromatography using a hexane/ethyl acetate gradient is effective.

References

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Dounay, A. B., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11099-11105. [Link]

  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • EP4389733A1 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. [Link]

  • WO/2023/019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • PubChem. 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]

  • Periasamy, M., & Subba Reddy, N. (2009). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl₂. Tetrahedron, 65(37), 7694-7699. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Kumar, S., et al. (2025). A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. Green Chemistry. [Link]

  • Reddit. (2021). r/Chempros - Tips and tricks for difficult amide bond formation? [Link]

  • Gunda, P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(38), 151040. [Link]

  • Pharmaffiliates. 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide. [Link]

  • MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1030. [Link]

  • Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Synthesis, 54(23), 5035-5042. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Organic Syntheses. (2014). N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. Org. Synth., 91, 234. [Link]

  • ResearchGate. (2025). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15473–15483. [Link]

  • PubMed. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Nature Communications, 12(1), 3823. [Link]

  • PubChem. Benzamide. National Center for Biotechnology Information. [Link]

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

Sources

Technical Support Center: Purification of 5-bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-bromo-2-chloro-N-methylbenzamide. This guide is designed for professionals in research and drug development to provide expert insights and practical solutions for the common purification challenges associated with this compound. We will address frequently encountered issues, from persistent impurities to low recovery yields, and provide robust, validated protocols to enhance the purity and consistency of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of the final product is heavily influenced by the synthetic route and the purity of the starting materials. The most common impurities include:

  • Unreacted Starting Materials: 5-bromo-2-chlorobenzoic acid is a primary contaminant if the amidation reaction does not go to completion. Due to its acidic nature, it can often be removed with a basic aqueous wash.

  • Isomeric Impurities: The synthesis of the precursor, 5-bromo-2-chlorobenzoic acid, can generate positional isomers, such as 4-bromo-2-chlorobenzoic acid.[1][2] These isomers can be difficult to remove from the final product due to their similar physical properties. Purification of the carboxylic acid starting material is highly recommended before amidation.

  • Hydrolysis Products: If the synthesis involves an acyl chloride intermediate, hydrolysis due to moisture can revert it to 5-bromo-2-chlorobenzoic acid, reducing yield and increasing impurity load.[3][4]

  • Residual Coupling Reagents: If peptide coupling reagents (e.g., DCC, EDC) are used, byproducts like dicyclohexylurea (DCU) can precipitate and contaminate the product.[3] DCU is notoriously difficult to remove due to its low solubility in most organic solvents.

Q2: What is the general solubility profile of this compound?

A2: As a substituted benzamide, it is expected to be a crystalline solid with moderate polarity. It generally exhibits good solubility in polar aprotic solvents like dichloromethane (DCM), ethyl acetate, and acetone, and lower solubility in nonpolar solvents like hexanes and non-polar aromatic solvents like toluene, especially at room temperature. Its solubility in polar protic solvents like ethanol and methanol is moderate and increases significantly with heat, making them good candidates for recrystallization. It is practically insoluble in water.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A multi-technique approach is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the gold standard for quantifying purity and detecting closely related impurities.[5] A typical mobile phase would consist of a gradient of acetonitrile and water.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time reaction monitoring and for optimizing solvent systems for column chromatography. A common mobile phase is a mixture of hexane and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the compound and can be used to estimate purity by integrating impurity peaks against the product peaks if a standard of known concentration is used.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the desired product and can help identify unknown impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound and provides systematic solutions.

Problem 1: Low Purity After Recrystallization (<98%)

Your final product appears crystalline, but HPLC or NMR analysis shows persistent impurities.

Logical Flow for Troubleshooting Recrystallization Issues

G start Crude Product with Impurities check_impurity Identify Impurity Type (TLC, HPLC, NMR) start->check_impurity acidic Acidic Impurity (e.g., 5-bromo-2-chlorobenzoic acid) check_impurity->acidic  Acidic neutral Neutral/Isomeric Impurity check_impurity->neutral Neutral/Isomer basic_wash Perform Basic Wash (e.g., aq. NaHCO3) before Recrystallization acidic->basic_wash solvent_screen Conduct Solvent Screen (Test various solvents/mixtures) neutral->solvent_screen basic_wash->solvent_screen oiling_out Product 'Oils Out'? solvent_screen->oiling_out chromatography Consider Column Chromatography solvent_screen->chromatography No suitable solvent found slow_cool Re-dissolve and Cool Slowly Add Seed Crystal oiling_out->slow_cool Yes poor_recovery Low Recovery? oiling_out->poor_recovery No slow_cool->poor_recovery conc_mother_liquor Concentrate Mother Liquor and Recrystallize Again poor_recovery->conc_mother_liquor Yes pure_product High Purity Product poor_recovery->pure_product No (Acceptable Yield) conc_mother_liquor->pure_product chromatography->pure_product

Caption: Troubleshooting workflow for recrystallization.

  • Causality & Solution:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point, while dissolving the impurity well at all temperatures or not at all. If impurities co-crystallize, the solvent system is not providing adequate differentiation.

      • Action: Conduct a systematic solvent screen. Test single solvents (ethanol, isopropanol, acetonitrile, ethyl acetate) and binary mixtures (e.g., Toluene/Hexane, Ethanol/Water).[6][7]

    • Product "Oiling Out": If the hot, saturated solution is cooled too quickly, the product may separate as a liquid (an oil) rather than forming crystals.[8] This oil traps impurities.

      • Action: Re-heat the solution until the oil redissolves (add a small amount of extra solvent if needed). Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Inducing crystallization with a seed crystal can also help.[8]

    • Persistent Isomeric Impurities: Positional isomers often have very similar solubility profiles, making them challenging to separate by recrystallization alone.

      • Action: If the isomeric impurity level is high, you may need to resort to column chromatography. Alternatively, purifying the 5-bromo-2-chlorobenzoic acid starting material first is a more effective strategy.

Problem 2: Significant Product Loss During Column Chromatography

The yield after chromatographic purification is very low, or the product appears to degrade on the column.

  • Causality & Solution:

    • Hydrolysis on Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive amides, especially during long exposure times.[9]

      • Action: Deactivate the silica gel by preparing a slurry with your eluent and adding 1% triethylamine, then evaporate the solvent before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.

    • Poor Eluent Choice: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may adhere strongly to the column, leading to band tailing and poor recovery.

      • Action: Optimize the eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the product. A gradient elution from low to high polarity (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30%) often provides the best separation.[9]

    • Column Overloading: Loading too much crude product onto the column will result in poor separation.

      • Action: A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

Data Summary: Purification Strategy Selection
Impurity TypeRecommended Primary MethodSecondary MethodKey Considerations
5-bromo-2-chlorobenzoic acid Basic Wash (aq. NaHCO₃ or Na₂CO₃)RecrystallizationEnsure complete phase separation during extraction to avoid emulsions.
Isomeric Impurities Column ChromatographyRecrystallization (fractional)Most effectively removed by purifying the precursor acid before amidation.[1][2]
Non-polar byproducts RecrystallizationColumn ChromatographyChoose a recrystallization solvent that keeps these impurities in the mother liquor.
Colored Impurities Charcoal TreatmentRecrystallizationUse activated charcoal sparingly in the hot recrystallization solution as it can adsorb the product.[8]

Experimental Protocols

Protocol 1: Purification by Basic Wash and Recrystallization

This protocol is effective when the primary impurity is the unreacted starting material, 5-bromo-2-chlorobenzoic acid.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Basic Wash: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:

    • 1M aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL).

    • Water (1 x 20 mL).

    • Brine (saturated aqueous NaCl solution) (1 x 20 mL).

    • Causality: The basic wash deprotonates the acidic carboxylic acid impurity, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[10]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of fresh ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Recrystallization:

    • Transfer the solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

    • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is recommended for removing neutral or isomeric impurities with similar solubility to the product.

Impurity Removal Workflow

G cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation prep_slurry Slurry Pack Column Prepare silica gel in initial eluent load_sample Load Sample Carefully add sample to top of column prep_slurry->load_sample prep_sample Prepare Sample Dissolve crude product in minimal DCM (or adsorb onto silica) prep_sample->load_sample run_gradient Run Gradient Elution Start with low polarity (e.g., 10% EtOAc/Hex) Gradually increase to high polarity (e.g., 30% EtOAc/Hex) load_sample->run_gradient collect_fractions Collect Fractions Collect eluent in test tubes run_gradient->collect_fractions analyze_tlc Analyze by TLC Spot fractions on TLC plate to identify product collect_fractions->analyze_tlc combine_pure Combine Pure Fractions Pool fractions containing only the product analyze_tlc->combine_pure concentrate Concentrate Remove solvent under reduced pressure combine_pure->concentrate end_product Pure this compound concentrate->end_product

Caption: Step-by-step workflow for column chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of ethyl acetate and hexanes is a good starting point. The target Rf for the product should be ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a solvent) onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.

References

  • Google Patents. (CN113773194A).
  • Google Patents. (CN105622382A). Synthesis method of 5-bromo-2-chloro benzoic acid.
  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • European Patent Office. (EP4389733A1). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Google Patents. (CN110002989B). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

Sources

Technical Support Center: Amidation of 5-bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 5-bromo-2-chlorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical reaction in their synthetic workflows. As an important intermediate in the synthesis of pharmaceuticals such as Dapagliflozin, successful and high-yielding amidation is often a key step.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges and side reactions inherent to this process.

Frequently Asked Questions (FAQs)

Q1: What is the principal reaction occurring during the amidation of 5-bromo-2-chlorobenzoyl chloride?

The primary transformation is a nucleophilic acyl substitution. The amine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the desired N-substituted 5-bromo-2-chlorobenzamide. The reaction typically generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.[3][4]

Q2: What are the most common and yield-limiting side reactions?

The two most prevalent side reactions are:

  • Hydrolysis: Reaction with water to revert the acyl chloride back to the corresponding carboxylic acid (5-bromo-2-chlorobenzoic acid).[5][6]

  • Diacylation: Reaction of a primary amide product with a second molecule of the acyl chloride to form a diacylamine (imide) byproduct.[7][8]

Understanding and controlling these two pathways is critical for achieving high yield and purity.

Q3: Why is this reaction particularly sensitive to moisture?

Acyl chlorides are among the most reactive carboxylic acid derivatives.[9] The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it extremely susceptible to attack by nucleophiles, including water.[5] Even trace amounts of moisture in the reaction solvent, on the glassware, or in the amine reagent can lead to rapid hydrolysis, consuming the starting material and reducing the yield of the desired amide.[10][11]

Q4: How does the choice of base impact the reaction?

The base is crucial for neutralizing the HCl byproduct.[3] Common choices include:

  • Aqueous Base (e.g., NaOH, NaHCO₃): Used in the classical Schotten-Baumann reaction, where the reaction is run in a two-phase system (e.g., water and an organic solvent like dichloromethane).[12][13] This is effective but increases the risk of hydrolysis.

  • Organic Amine Bases (e.g., Triethylamine, Pyridine): Used in anhydrous conditions. They act as acid scavengers. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which can accelerate the reaction but may also be susceptible to other side reactions.[14][15]

  • Excess Amine Reagent: Using two or more equivalents of the reactant amine can also work, where one equivalent acts as the nucleophile and the second acts as the base. This is only feasible if the amine is inexpensive and readily available.

Troubleshooting Guide: Side Reactions & Solutions

Problem 1: Low yield of the desired amide with significant recovery of 5-bromo-2-chlorobenzoic acid.

Q: My reaction yield is low, and my crude NMR/TLC shows a significant amount of a byproduct that I've identified as 5-bromo-2-chlorobenzoic acid. What is the cause and how can I fix it?

A: Diagnosis & Causality

This is a definitive sign of hydrolysis of your starting material, 5-bromo-2-chlorobenzoyl chloride. As previously mentioned, acyl chlorides are highly reactive towards water. The presence of moisture in your reaction leads to the formation of the corresponding carboxylic acid, which is typically unreactive under these conditions and results in a direct loss of yield.

Mechanism: Hydrolysis Pathway

The mechanism involves the nucleophilic attack of water on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and releasing a proton to yield the carboxylic acid and HCl.

Caption: Hydrolysis of the acyl chloride to the carboxylic acid.

Preventative & Corrective Actions:

  • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum before use.

  • Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous grade solvents and handle them under an inert atmosphere (Nitrogen or Argon).

  • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: Ensure your amine and any organic base (e.g., triethylamine) are dry. If necessary, distill them or dry them over appropriate drying agents.

  • Reaction Setup: Add the highly reactive 5-bromo-2-chlorobenzoyl chloride dropwise as a solution to the mixture of the amine and base, rather than the other way around. This ensures it reacts preferentially with the amine.

Self-Validation Check:

To confirm hydrolysis, run a Thin Layer Chromatography (TLC) of your crude product. Spot the crude mixture, your acyl chloride starting material, and an authentic sample of 5-bromo-2-chlorobenzoic acid on the same plate. The byproduct spot from your reaction should have the same Rf value as the carboxylic acid standard.

Problem 2: Formation of a high molecular weight byproduct, especially when using a primary amine.

Q: I'm reacting 5-bromo-2-chlorobenzoyl chloride with a primary amine (R-NH₂). I'm seeing my desired product, but also a significant, less polar byproduct with a much higher mass in LC-MS analysis. What is this impurity?

A: Diagnosis & Causality

This byproduct is likely the diacylated amine (an imide). After the initial formation of the desired monosubstituted amide, the nitrogen atom in the product is still weakly nucleophilic and possesses a proton. If reaction conditions are not optimized, this amide can be deprotonated by the base and react with a second molecule of 5-bromo-2-chlorobenzoyl chloride.

Mechanism: Diacylation Pathway

This side reaction is more prevalent under strongly basic conditions or if the acyl chloride is in excess. The steric hindrance from the ortho-chloro group on the benzoyl chloride can sometimes suppress this, but it remains a significant risk.

Caption: Formation of the diacylated byproduct.

Preventative & Corrective Actions:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine relative to the acyl chloride. Avoid using an excess of the acyl chloride.

  • Slow Addition & Low Temperature: Add the acyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acyl chloride, favoring reaction with the more nucleophilic primary amine over the less nucleophilic amide product.

  • Choice of Base: Use a non-nucleophilic, hindered base if possible. If using excess amine as the base, ensure it is added in sufficient quantity from the start.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting acyl chloride is consumed to prevent further reaction with the product.

Self-Validation Check:

The diacylamine byproduct will be significantly less polar than your desired amide product on TLC (higher Rf). Its mass spectrum will correspond to [M+H]⁺ = (Mass of Amine) + 2 * (Mass of 5-bromo-2-chlorobenzoyl fragment) - H.

Summary of Side Products

Side ProductChemical NameMolar Mass ( g/mol )Identification Method
Hydrolysis Product5-Bromo-2-chlorobenzoic acid235.45TLC (compare to standard), NMR (presence of -COOH proton)
Diacylation ProductN-(5-bromo-2-chlorobenzoyl)-N-alkyl-5-bromo-2-chlorobenzamideVaries with amineLC-MS (mass analysis), TLC (low polarity spot)

Experimental Protocols

Protocol 1: Anhydrous Amidation to Minimize Side Reactions

This protocol is designed to minimize both hydrolysis and diacylation.

1. Preparation:

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • Use anhydrous dichloromethane (or another suitable aprotic solvent) from a sealed bottle or freshly distilled.

2. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add the primary amine (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Dissolve the reagents in anhydrous dichloromethane (approx. 0.2 M concentration relative to the amine).

  • Cool the flask to 0 °C in an ice-water bath.

3. Reagent Addition:

  • In a separate dry flask, dissolve 5-bromo-2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Transfer this solution to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

4. Reaction and Work-up:

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC until the acyl chloride is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any traces of carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

workflow cluster_prep Preparation (Inert Conditions) cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware Anhydrous_Solvent Use Anhydrous Solvent Setup Combine Amine & Base in DCM Cool to 0 °C Addition Add Acyl Chloride Solution (Dropwise, < 5 °C) Setup->Addition Stir Stir at 0 °C -> RT Monitor by TLC Addition->Stir Quench Quench with H₂O Stir->Quench Wash Sequential Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Quench->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify

Caption: Workflow for anhydrous amidation of 5-bromo-2-chlorobenzoyl chloride.

References

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P
  • WO/2023/019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. [Link]

  • Patsnap Eureka - A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

  • EPO - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
  • Wikipedia - Schotten–Baumann reaction. [Link]

  • ACS Publications - The Diacylation of Amides by Acyl Chloride—Pyridine Compounds. [Link]

  • Save My Exams - Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google P
  • PubChem - 5-Bromo-2-chlorobenzoyl chloride. [Link]

  • Grokipedia - Schotten–Baumann reaction. [Link]

  • Chemistry LibreTexts - Reactions of Acyl Chlorides with Water. [Link]

  • Chemguide - the reaction of acyl chlorides with ammonia and primary amines. [Link]

  • chemguide: CIE A level chemistry support - Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • Chemistry Steps - Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • SATHEE - Chemistry Schotten Baumann Reaction. [Link]

  • Reddit - Acid chloride reaction with amine : r/OrganicChemistry. [Link]

  • YouTube - Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • YouTube - Hydrolysis of an acid chloride. [Link]

  • Save My Exams - Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

  • Wikidot - Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • Pharmaffiliates - CAS No : 21900-52-7 | Product Name : 5-Bromo-2-chlorobenzoyl Chloride. [Link]

  • Patsnap Eureka - A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. [Link]

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Overcoming solubility issues of 5-bromo-2-chloro-N-methylbenzamide in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5-bromo-2-chloro-N-methylbenzamide in biological assays. Poor aqueous solubility is a common hurdle for lipophilic small molecules, leading to unreliable and misleading experimental data.[1][2] This document offers a structured approach to diagnosing, troubleshooting, and overcoming these issues to ensure the generation of accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I observed a cloudy precipitate immediately after diluting my DMSO stock of this compound into my aqueous assay buffer. What is happening?

A: This is a classic phenomenon known as "solvent shock" or precipitation. This compound, like many research compounds, is likely highly soluble in 100% dimethyl sulfoxide (DMSO) but poorly soluble in aqueous solutions.[3] When a small volume of concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO rapidly disperses. This causes an abrupt change in the solvent environment around the compound molecules, drastically lowering their solubility limit and causing them to crash out of solution as a precipitate.[4] This is especially problematic if the final desired concentration in the assay exceeds the compound's maximum aqueous solubility.

cluster_0 High Concentration in DMSO cluster_1 Dilution into Aqueous Buffer cluster_2 Result: Precipitation DMSO Compound molecules solvated in 100% DMSO Buffer Compound molecules encounter aqueous environment DMSO->Buffer Rapid Dilution (Solvent Shock) Precipitate Compound precipitates (Solubility limit exceeded) Buffer->Precipitate Low Aqueous Solubility

Caption: The process of solvent shock leading to compound precipitation.

Q2: My dose-response curves are inconsistent, and the compound's potency seems lower than expected. Could solubility be the culprit?

A: Absolutely. This is a critical and often underestimated consequence of poor solubility. If the compound is not fully dissolved, the actual concentration available to interact with the biological target (e.g., enzyme, receptor, or cell) is unknown and significantly lower than the nominal concentration you calculated.[5] This leads directly to:

  • Underestimated Potency: The IC50 or EC50 values will appear higher (less potent) because the true concentration of the dissolved, active compound is much lower than what you assume.[2]

  • High Variability: The amount of compound that precipitates can vary between wells, plates, and experiments, leading to poor reproducibility and large error bars.[1]

  • Inaccurate Structure-Activity Relationships (SAR): If solubility issues are not addressed across a series of analogs, you may incorrectly discard potent but poorly soluble compounds or misinterpret the effects of chemical modifications.[2]

Q3: What are the best practices for preparing and handling my DMSO stock solution to minimize solubility problems from the start?

A: Proper handling of the primary stock solution is crucial. While many compounds are initially dissolved in DMSO at high concentrations (e.g., 10-30 mM), this can be a source of error.[2][3]

  • Confirm Solubility in 100% DMSO: Not all compounds are fully soluble in DMSO even at 10 mM.[1] Visually inspect your stock solution for any particulate matter. If it's not clear, gentle warming (to 30-37°C) or sonication may help. If it remains insoluble, you must use a lower stock concentration.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stocks can lead to compound precipitation. Water absorption from the atmosphere during handling can also decrease the compound's solubility in the DMSO stock over time.[1] It is highly recommended to aliquot your stock solution into single-use vials to maintain integrity.

  • Optimize Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and vigorous mixing (e.g., by vortexing or repeated pipetting) immediately upon adding the DMSO stock to the assay buffer to minimize localized high concentrations that encourage precipitation.[5]

Troubleshooting Guides & Experimental Protocols

If initial best practices are insufficient, a systematic approach is needed to enhance the solubility of this compound in your assay. The following protocols provide a tiered strategy, from simple adjustments to more advanced formulation techniques.

Workflow for Selecting a Solubilization Strategy

G start Problem: Precipitation or Inconsistent Data sol_test Protocol 1: Determine Max Solubility in Assay Buffer start->sol_test is_sol_ok Is desired concentration below max solubility? sol_test->is_sol_ok optimize_dilution Optimize Dilution Protocol (e.g., vigorous mixing, serial dilution) is_sol_ok->optimize_dilution  Yes need_enhancement Solubility Enhancement Required is_sol_ok->need_enhancement No assay_type What is your assay type? need_enhancement->assay_type biochem Biochemical Assay assay_type->biochem Biochemical cell_based Cell-Based Assay assay_type->cell_based Cell-Based cosolvent_biochem Protocol 2: Test Co-solvents (e.g., up to 5% DMSO, Ethanol, PEG) biochem->cosolvent_biochem cyclodextrin Protocol 3: Use Cyclodextrins (e.g., HP-β-CD) (Good for both assay types) biochem->cyclodextrin cosolvent_cell Protocol 2: Test Co-solvents (CAUTION: Validate assay tolerance, typically ≤0.5% DMSO) cell_based->cosolvent_cell cell_based->cyclodextrin advanced Consider Advanced Methods (e.g., Nanosuspensions) cosolvent_biochem->advanced cosolvent_cell->cyclodextrin If co-solvents are toxic cyclodextrin->advanced

Caption: Decision tree for addressing compound precipitation in biological assays.

Protocol 1: Determination of Kinetic Aqueous Solubility

Objective: To estimate the maximum soluble concentration of this compound in your specific assay medium. This provides a critical baseline.

Methodology:

  • Prepare Serial Dilutions: In a clear 96-well plate, perform a 2-fold serial dilution of your high-concentration DMSO stock (e.g., 10 mM) in 100% DMSO.

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a new 96-well plate containing a fixed volume (e.g., 98-99 µL) of your final assay buffer. This creates a range of compound concentrations while keeping the final DMSO percentage constant.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 1-2 hours at room temperature or 37°C).

  • Measure Turbidity: Read the absorbance of the plate at a wavelength between 600-700 nm using a plate reader. An increase in absorbance relative to a buffer-only control indicates light scattering from a precipitate.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance is your approximate kinetic solubility limit. You should aim to work at or below this concentration.

Protocol 2: Solubility Enhancement with Co-solvents

Objective: To increase compound solubility by reducing the overall polarity of the aqueous assay buffer.[6][7] Co-solvents are water-miscible organic solvents used at low final concentrations.[8]

Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by disrupting the hydrogen-bonding network of water, creating a more favorable, lower-polarity environment for the lipophilic compound to remain dissolved.[7]

Common Co-solvents and Concentration Limits:

Co-SolventTypical Limit (Biochemical)Typical Limit (Cell-Based)Notes
DMSO 1-5%0.1 - 0.5% Most common, but can be toxic to cells at >0.5%.[1] Always run a vehicle control.
Ethanol 1-5%0.1 - 1%Can affect enzyme activity and cell viability. Validate tolerance carefully.
PEG-400 1-10%0.5 - 2%Generally less toxic than smaller alcohols but can increase viscosity.
Glycerol 1-10%1-5%Can help stabilize proteins but also increases viscosity.[3]

Methodology:

  • Select Co-solvents: Choose 1-2 co-solvents to test based on the table above.

  • Determine Assay Tolerance (CRITICAL): Before testing the compound, you must determine the highest concentration of the co-solvent your assay can tolerate without affecting the biological outcome. Run a dose-response of the co-solvent alone (vehicle control) and identify the highest concentration that does not cause significant inhibition, activation, or cytotoxicity.

  • Prepare Modified Buffer: Prepare your assay buffer containing the predetermined, safe concentration of the co-solvent.

  • Re-run Solubility Test: Repeat the kinetic solubility protocol (Protocol 1) using this new co-solvent-modified buffer.

  • Analyze Results: Compare the solubility limit achieved with the co-solvent to your original buffer. If solubility is sufficiently enhanced, you can proceed with your experiment using the modified buffer. Always include a vehicle control with the co-solvent in all experiments.

Protocol 3: Solubility Enhancement with Cyclodextrins

Objective: To use cyclodextrins (CDs) to form a water-soluble inclusion complex with this compound.[9] This is often a highly effective strategy that is well-tolerated in both biochemical and cell-based assays.[2]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[10] The poorly soluble compound partitions into this non-polar cavity, forming a "host-guest" complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous media.[11] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[12]

Methodology:

  • Prepare CD Stock Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 100-200 mM) in your assay buffer. Gentle warming may be required to fully dissolve it.

  • Create Compound-CD Complex:

    • Dispense your DMSO stock of this compound into a microcentrifuge tube.

    • Add the HP-β-CD stock solution to the DMSO stock. The molar ratio of CD to compound is critical; start with a high excess of CD, such as 100:1 or 1000:1.

    • Vortex or shake the mixture vigorously for at least 30-60 minutes at room temperature to allow for complex formation.

  • Perform Serial Dilutions: Perform serial dilutions of this newly formed complex solution using the same concentration of HP-β-CD in buffer as the diluent. This ensures the complex remains stable.

  • Validate Assay Tolerance: As with co-solvents, run a control with the highest concentration of HP-β-CD alone to ensure it does not interfere with your assay.

  • Run Experiment: Use the prepared dilutions in your biological assay.

Advanced Strategies: A Brief Overview

For particularly challenging compounds, more advanced formulation technologies may be necessary, though they require specialized equipment and expertise.

  • Nanosuspensions: This technique involves reducing the particle size of the crystalline drug to the sub-micron range (100-200 nm).[13] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significantly faster dissolution rate and an increase in saturation solubility.[14][15]

  • Amorphous Solid Dispersions: The compound is molecularly dispersed in a solid-state polymer matrix. The amorphous form is thermodynamically more soluble than the stable crystalline form.[9]

These methods are powerful tools, often employed in later-stage drug development, but can be adapted for discovery research if resources permit.[9][13]

References

  • National Institutes of Health (NIH). (n.d.). Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds.
  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Dissertation. (n.d.). Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research.
  • National Institutes of Health (NIH). (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • PubMed. (2013). Strategies to address low drug solubility in discovery and development.
  • PubMed. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.
  • PubMed Central. (2022). Solubilization techniques used for poorly water-soluble drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • MDPI. (2024). Nanosuspension-Based Drug Delivery Systems for Topical Applications.
  • Altasciences. (2022). The Development of Nanosuspension Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • IT Medical Team. (n.d.). 5. Nanosuspension Technology for Solubilizing Poorly Soluble Drug.
  • National Institutes of Health (NIH). (2020). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine.
  • PubMed Central. (2021). Cyclodextrins in drug delivery: applications in gene and combination therapy.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • BenchChem. (n.d.). Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • MDPI. (2022). An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • PubMed Central. (2024). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases.
  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

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Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 5-bromo-2-chloro-N-methylbenzamide. This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthetic transformation. As Senior Application Scientists, we provide not just procedures, but the rationale behind them to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing causative explanations and actionable solutions.

Question: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this amide synthesis can stem from several factors, primarily related to the stability of the starting materials and intermediates, as well as the reaction conditions. Here’s a breakdown of potential causes and their remedies:

  • Hydrolysis of 5-bromo-2-chlorobenzoyl chloride: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis by moisture, converting it back to the unreactive 5-bromo-2-chlorobenzoic acid.[1]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and handle the acyl chloride in a dry environment, such as a glove box, if possible.[2]

  • Incomplete formation of the acyl chloride: If you are preparing the acyl chloride in situ or as a separate step, incomplete conversion of the carboxylic acid will result in a lower yield of the final product.

    • Solution: Use a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride). A catalytic amount of N,N-dimethylformamide (DMF) or pyridine can accelerate this conversion.[3][4] Monitor the conversion of the carboxylic acid to the acyl chloride by techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Side reaction with the amine: Methylamine is a good nucleophile and can react with the acyl chloride. However, the reaction also produces hydrochloric acid (HCl), which can protonate the starting methylamine, rendering it non-nucleophilic.[2]

    • Solution: The reaction should be carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced.[5] Typically, at least two equivalents of the amine are used, with one equivalent acting as the nucleophile and the second as the base.

  • Suboptimal reaction temperature: While the reaction between an acyl chloride and an amine is often rapid, temperature control is crucial.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allow it to warm to room temperature to ensure completion.[2]

Question: I am observing significant impurity peaks in my crude product's analytical data (TLC/LC-MS). What are the common impurities and how can I minimize their formation?

Answer:

The formation of impurities is a common challenge in amide synthesis. For this specific reaction, you should be vigilant for the following:

  • 5-bromo-2-chlorobenzoic acid: This is the most common impurity and arises from the hydrolysis of the acyl chloride intermediate.[1]

    • Minimization: As mentioned above, strict anhydrous conditions are paramount.

    • Removal: This acidic impurity can be effectively removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up.[6]

  • Diacylated methylamine (bis-(5-bromo-2-chlorobenzoyl)methylamine): While less common with primary amines under controlled conditions, it's possible for the initially formed amide to be acylated again, especially if a strong, non-hindered base is used at elevated temperatures.

    • Minimization: Use a controlled stoichiometry of the acyl chloride and avoid excessively high temperatures.

  • Unreacted starting materials: Incomplete reactions will lead to the presence of starting materials in your crude product.

    • Minimization: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting reagent.

Question: My final product is difficult to purify. What are the recommended purification strategies?

Answer:

Purification of this compound typically involves standard organic chemistry techniques. The choice of method will depend on the nature of the impurities.

  • Aqueous Work-up: A standard aqueous work-up is the first line of defense against water-soluble and acidic/basic impurities. This involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine to remove residual water.[2]

  • Recrystallization: If the crude product is a solid, recrystallization is often an effective method for obtaining high-purity material.

    • Solvent Selection: A suitable solvent system can be determined through small-scale solubility tests. Common choices include ethanol/water mixtures or other polar protic/aprotic solvent combinations.[3][7]

  • Column Chromatography: For oily products or complex impurity profiles, silica gel column chromatography is the most versatile purification technique.

    • Eluent System: The polarity of the eluent can be optimized using TLC. A typical starting point would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary and highly effective methods for the synthesis of this amide:

  • The Acyl Chloride Method: This is a robust and widely used two-step process. First, 5-bromo-2-chlorobenzoic acid is converted to its more reactive acyl chloride derivative, 5-bromo-2-chlorobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting acyl chloride is then reacted with methylamine to form the desired amide.[5]

  • The Coupling Agent Method: This one-pot method involves the direct condensation of 5-bromo-2-chlorobenzoic acid and methylamine in the presence of a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Q2: What is the role of a coupling agent in amide bond formation?

A2: A coupling agent's primary function is to activate the carboxylic acid, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. In essence, it facilitates the removal of a molecule of water from the carboxylic acid and the amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction, forming a non-reactive carboxylate salt.

Q3: How do I choose between the acyl chloride method and the coupling agent method?

A3: The choice depends on several factors:

  • Scale of the reaction: The acyl chloride method is often preferred for larger-scale syntheses due to the lower cost of the reagents (thionyl chloride vs. expensive coupling agents).

  • Substrate sensitivity: The coupling agent method is generally milder and is preferred when the starting materials contain sensitive functional groups that might not be compatible with the conditions of acyl chloride formation (e.g., heating with SOCl₂).

  • Simplicity of the procedure: The coupling agent method is a one-pot reaction and can be procedurally simpler, whereas the acyl chloride method can be performed in two steps, with or without isolation of the intermediate acyl chloride.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress. It allows you to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, confirming the mass of the product and helping to identify any byproducts.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment of the final product. A reverse-phase HPLC method is generally suitable for this compound.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product.

  • Infrared (IR) Spectroscopy: Useful for monitoring the conversion of the carboxylic acid to the acyl chloride (disappearance of the broad O-H stretch) and for confirming the presence of the amide carbonyl in the final product.

Detailed Experimental Protocols

Protocol 1: Synthesis via the Acyl Chloride Method

This protocol is divided into two stages: the formation of the acyl chloride and the subsequent amidation.

Stage 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Intermediate Carboxylic_Acid 5-bromo-2-chlorobenzoic acid Reaction_Vessel Anhydrous DCM Reflux Carboxylic_Acid->Reaction_Vessel Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel DMF_cat DMF (catalyst) DMF_cat->Reaction_Vessel Acyl_Chloride 5-bromo-2-chlorobenzoyl chloride Reaction_Vessel->Acyl_Chloride

Workflow for the synthesis of 5-bromo-2-chlorobenzoyl chloride.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF) or Pyridine (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) to the solution at room temperature.[4]

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride can be used in the next step without further purification.

Stage 2: Synthesis of this compound

cluster_start Intermediate cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product Acyl_Chloride 5-bromo-2-chlorobenzoyl chloride Reaction_Vessel Anhydrous DCM 0 °C to RT Acyl_Chloride->Reaction_Vessel Methylamine Methylamine Solution Methylamine->Reaction_Vessel Base Triethylamine (Et₃N) Base->Reaction_Vessel Amide This compound Reaction_Vessel->Amide

Workflow for the amidation of 5-bromo-2-chlorobenzoyl chloride.

Materials:

  • Crude 5-bromo-2-chlorobenzoyl chloride

  • Methylamine (solution in THF, water, or ethanol)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (1.1-1.5 eq) and triethylamine (1.2-2.0 eq) in anhydrous DCM.

  • Add the methylamine/triethylamine solution dropwise to the cooled acyl chloride solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS indicates the completion of the reaction.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via the Coupling Agent Method (EDC/HOBt)

cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product Carboxylic_Acid 5-bromo-2-chlorobenzoic acid Reaction_Vessel Anhydrous DMF or DCM 0 °C to RT Carboxylic_Acid->Reaction_Vessel Methylamine Methylamine Solution Methylamine->Reaction_Vessel EDC EDC EDC->Reaction_Vessel HOBt HOBt HOBt->Reaction_Vessel Base DIPEA or Et₃N Base->Reaction_Vessel Amide This compound Reaction_Vessel->Amide

Workflow for the EDC/HOBt mediated synthesis.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Methylamine (solution in THF, water, or ethanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.1 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) followed by DIPEA or Et₃N (1.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterAcyl Chloride MethodCoupling Agent Method
Reagent Cost Generally lowerHigher
Reaction Conditions Can be harsh (reflux with SOCl₂)Generally mild (room temperature)
Procedure Two stepsOne-pot
Work-up Requires careful quenchingGenerally straightforward
Scalability Well-suited for large scaleCan be expensive for large scale

Table 2: Recommended Starting Stoichiometry (Acyl Chloride Method)

ReagentEquivalents
5-bromo-2-chlorobenzoyl chloride1.0
Methylamine1.1 - 1.5
Triethylamine1.2 - 2.0

References

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone - Google P
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - P
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
  • dealing with byproduct formation in benzamide synthesis - Benchchem. (URL not available)
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC - NIH. [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - P
  • US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google P
  • Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods - Benchchem. (URL not available)
  • 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - ChemicalBook. (URL not available)
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. [Link]

  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds - ResearchG
  • Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl chloride - Benchchem. (URL not available)
  • Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies. (URL not available)

Sources

Stability testing of 5-bromo-2-chloro-N-methylbenzamide under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of January 2026, specific, publicly available stability studies for 5-bromo-2-chloro-N-methylbenzamide are not extensively documented in the scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and common practices for related pharmaceutical compounds. The methodologies, potential degradation pathways, and troubleshooting advice described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Introduction

This compound is a halogenated aromatic amide with potential applications in pharmaceutical and agrochemical research. Understanding its stability under various experimental and storage conditions is a critical quality attribute that ensures its efficacy, safety, and shelf-life. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and establish the intrinsic stability of the molecule.[1][2] This process is fundamental for developing stability-indicating analytical methods, which are essential for the reliable quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products.[1]

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with this compound. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its stability testing.

Troubleshooting Guide: Common Issues in Stability Testing

This section addresses specific problems that users might encounter during the stability testing of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
No degradation observed under stress conditions (e.g., acid/base hydrolysis, oxidation). 1. Compound is highly stable under the applied conditions. 2. Insufficient stressor concentration or duration. 3. Inappropriate solvent for the stress study. 1. Increase the severity of the stress conditions: - Acid/Base: Increase the molarity of the acid or base (e.g., from 0.1N to 1N or higher) and/or elevate the temperature (e.g., up to 80°C).[2] The amide linkage in benzamides can be resistant to hydrolysis, requiring more forcing conditions. - Oxidation: Increase the concentration of the oxidizing agent (e.g., H₂O₂ from 3% to 30%).2. Extend the duration of the study: Monitor the reaction at various time points (e.g., 2, 6, 12, 24, 48 hours).3. Ensure solubility: The compound must be fully dissolved for the stressor to be effective. Consider using a co-solvent (e.g., acetonitrile, methanol) if solubility in aqueous media is low, but be mindful that the co-solvent itself could participate in or alter the degradation pathway.
Mass balance issues (sum of the main peak and impurities is significantly less than 100%). 1. Formation of non-UV active degradation products. 2. Formation of volatile degradation products. 3. Precipitation of the parent compound or degradation products. 4. Degradation products are not eluted from the HPLC column. 1. Employ a universal detector: Use a detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to identify non-chromophoric species.2. Use Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify volatile impurities that would be missed by HPLC.3. Check for precipitation: Visually inspect the sample vials. If precipitation is observed, try a different solvent system or a lower initial concentration of the compound.4. Modify the HPLC method: Use a stronger mobile phase at the end of the gradient to ensure all compounds are eluted. A column wash step with a strong organic solvent can also be beneficial.
Poor peak shape or resolution in the HPLC chromatogram. 1. Inappropriate HPLC column or mobile phase. 2. Column overload. 3. Interaction of halogenated compounds with the column stationary phase. 1. Optimize the HPLC method: - Column: A C18 column is a good starting point. Experiment with different column chemistries (e.g., phenyl-hexyl) if peak shape is poor. - Mobile Phase: Adjust the pH of the aqueous phase, especially if ionizable degradation products are expected. Vary the organic modifier (acetonitrile vs. methanol).2. Reduce the injection volume or sample concentration. 3. Use a mobile phase with additives: A small amount of a competing agent, like trifluoroacetic acid (TFA), can sometimes improve the peak shape of halogenated compounds.
Appearance of unexpected peaks in the control sample (unstressed). 1. Contamination of the sample or solvent. 2. Degradation of the compound in the analytical solvent. 3. Presence of impurities in the starting material. 1. Use high-purity solvents and reagents. 2. Assess solution stability: Analyze the sample immediately after preparation and then at set time intervals to check for degradation in the diluent.3. Characterize the starting material thoroughly: Use techniques like LC-MS, NMR, and elemental analysis to identify any pre-existing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 5-bromo-2-chlorobenzoic acid and methylamine.[3]

  • Dehalogenation: Reductive dehalogenation, particularly of the C-Br bond, can occur under certain stress conditions.[4] Photolytic conditions may also induce dehalogenation.

  • Oxidation: The aromatic ring and the N-methyl group are potential sites for oxidation.[5][6] Oxidation of the N-methyl group could lead to the formation of an N-formyl or N-hydroxymethyl derivative.[7]

Q2: What are the recommended ICH conditions for forced degradation studies?

A2: The ICH Q1A guideline suggests the following conditions for forced degradation studies:[2][8]

  • Acid Hydrolysis: 0.1N to 1N HCl at room temperature or elevated temperatures (e.g., 60-80°C).

  • Base Hydrolysis: 0.1N to 1N NaOH at room temperature or elevated temperatures.

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a temperature higher than that used for accelerated stability testing (e.g., 80-100°C).

  • Photostability: Exposing the drug substance to a combination of UV and visible light, as described in ICH Q1B.

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without being further degraded themselves.[1][9]

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method must be able to separate the parent compound from all potential degradation products and process-related impurities. The development process involves:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: A common starting point is a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer, or 0.1% formic acid in water) and an organic modifier (acetonitrile or methanol).

  • Wavelength Selection: Determine the UV absorbance maxima of this compound. Use a photodiode array (PDA) detector to monitor the peak purity of the parent compound and to identify the optimal wavelength for detecting both the parent and its degradants.

  • Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines, which includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Q4: What is the importance of mass balance in forced degradation studies?

A4: Mass balance is a critical aspect of forced degradation studies that helps to ensure that all degradation products have been accounted for.[10] A good mass balance (typically between 95% and 105%) provides confidence that the analytical method is capable of detecting and quantifying all major degradants. A poor mass balance may indicate the formation of non-UV active compounds, volatile substances, or substances that are not eluted from the analytical column, requiring further investigation with alternative analytical techniques.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade water, acetonitrile, and methanol

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a PDA or UV detector and a C18 column

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to obtain a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and an equal volume of 1N HCl.

    • Keep the solution at 60°C and take samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 1N NaOH and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 1N NaOH instead of 1N HCl, and neutralize with 1N HCl.

  • Oxidative Degradation:

    • To a volumetric flask, add an aliquot of the stock solution and an appropriate volume of 30% H₂O₂.

    • Keep the solution at room temperature and monitor at regular intervals.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and keep it in an oven at 80°C.

    • At specified time points, withdraw a sample, dissolve it in the appropriate solvent, and analyze.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

Protocol 2: Proposed Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating method. Optimization will be necessary.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: PDA detector, monitor at the UV maximum of the parent compound and scan from 200-400 nm.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (1N NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (30% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal (Solid) (80°C) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to Stress HPLC Stability-Indicating HPLC-PDA Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples MassSpec LC-MS for Peak Identification HPLC->MassSpec Characterize Degradants MassBalance Calculate Mass Balance HPLC->MassBalance Quantify Peaks

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_dehalogenation Dehalogenation Parent This compound C₈H₇BrClNO BenzoicAcid 5-bromo-2-chlorobenzoic acid C₇H₄BrClO₂ Parent->BenzoicAcid Acid/Base Methylamine Methylamine CH₅N Parent->Methylamine Acid/Base NFormyl N-formyl derivative Parent->NFormyl Oxidizing Agent Debrominated 2-chloro-N-methylbenzamide Parent->Debrominated Reductive/Photolytic

Sources

Technical Support Center: Synthesis of 5-bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the troubleshooting and guidance center for the synthesis of 5-bromo-2-chloro-N-methylbenzamide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights into common synthetic challenges, structured in a practical question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low or non-existent. What are the common culprits?

Low yield is the most frequently encountered issue. The root cause typically depends on the synthetic route chosen. Let's break down the two primary methods.

Route 1: Amidation of 5-bromo-2-chlorobenzoic Acid using a Coupling Agent

This is a common and often milder approach, but it has several potential failure points.

  • Cause 1: Ineffective Carboxylic Acid Activation. The core of this method is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation is incomplete, the reaction will stall.[1]

    • Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents). For sterically hindered substrates, more potent coupling agents like HATU or PyAOP might be necessary.[2][3] Pre-activating the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine can improve yields by minimizing side reactions.[4]

  • Cause 2: Amine Deactivation. Methylamine is a base and can be protonated by the acidic starting material, 5-bromo-2-chlorobenzoic acid. This acid-base reaction forms an ammonium salt, rendering the amine non-nucleophilic and halting the desired reaction.[5]

    • Solution: The addition of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Use at least 2-3 equivalents of the base to neutralize the carboxylic acid and any acid byproducts generated during the reaction.

  • Cause 3: Hydrolysis of Activated Intermediates. The activated carboxylic acid species (e.g., an O-acylisourea intermediate when using carbodiimides like EDC or DCC) is highly susceptible to hydrolysis.[1]

    • Solution: The reaction must be performed under strictly anhydrous (dry) conditions. Use anhydrous solvents, dry glassware, and an inert atmosphere (e.g., nitrogen or argon).

Route 2: Reaction of 5-bromo-2-chlorobenzoyl Chloride with Methylamine

This route, often proceeding via Schotten-Baumann conditions, is typically robust but requires careful handling of the highly reactive acyl chloride.

  • Cause 1: Hydrolysis of the Acyl Chloride. 5-bromo-2-chlorobenzoyl chloride is extremely reactive and will readily hydrolyze upon contact with moisture to revert to the unreactive carboxylic acid.[4][6]

    • Solution: Ensure the acyl chloride is either freshly prepared or has been stored under strictly anhydrous conditions. The reaction should be set up using dry solvents and an inert atmosphere. If preparing it in situ from the carboxylic acid (e.g., using thionyl chloride or oxalyl chloride), ensure the activating reagent is completely removed or quenched before adding the amine.[3][7]

  • Cause 2: Protonation of Methylamine. The reaction of the acyl chloride with methylamine produces one equivalent of hydrochloric acid (HCl). This HCl will immediately protonate another equivalent of the nucleophilic methylamine, effectively taking it out of the reaction and limiting the theoretical maximum yield to 50%.[7][8]

    • Solution: An acid scavenger is mandatory. Use at least two equivalents of methylamine (one to react, one to act as the base) or, more commonly, use one equivalent of methylamine and 1.5-2 equivalents of a tertiary amine base like TEA or pyridine.[9] For biphasic Schotten-Baumann conditions, an aqueous base like 10% NaOH is used to neutralize the HCl.[8]

General Troubleshooting Flowchart for Low Yield

Here is a logical workflow to diagnose the cause of poor reaction performance.

TroubleshootingFlowchart start Problem: Low Yield of This compound route_check Which synthetic route was used? start->route_check coupling Route 1: Carboxylic Acid + Coupling Agent route_check->coupling Route 1 acyl Route 2: Acyl Chloride + Amine route_check->acyl Route 2 c_q1 Was a non-nucleophilic base (e.g., DIPEA, TEA) used? coupling->c_q1 c_a1_no Diagnosis: Amine Protonation. Add 2-3 eq. of base. c_q1->c_a1_no No c_q2 Were anhydrous solvents and reagents used? c_q1->c_q2 Yes c_a2_no Diagnosis: Hydrolysis of activated intermediate. Ensure all components are dry. c_q2->c_a2_no No c_q3 Is the coupling reagent old or potentially degraded? c_q2->c_q3 Yes c_a3_yes Diagnosis: Incomplete Activation. Use fresh coupling reagent. Consider pre-activation. c_q3->c_a3_yes Yes a_q1 Was an acid scavenger (excess amine or base) added? a_a1_no Diagnosis: Amine Protonation by HCl. Yield is limited to 50%. Add >2 eq. of amine or 1.5 eq. base. a_q2 Was the acyl chloride freshly prepared or properly stored? a_a2_no Diagnosis: Acyl Chloride Hydrolysis. Use fresh/dry starting material and anhydrous conditions.

Caption: A decision tree for troubleshooting low reaction yield.

Q2: I'm seeing significant impurity peaks in my analysis (TLC/LC-MS). What could they be?

Impurity profiling is key to optimizing your reaction. Besides unreacted starting materials, several byproducts are common.

  • Unreacted 5-bromo-2-chlorobenzoic acid: This is the most common impurity if using the coupling agent route and indicates a failed reaction. It can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during workup.[10]

  • Isomeric Impurities: The synthesis of the starting material, 5-bromo-2-chlorobenzoic acid, from 2-chlorobenzoic acid can sometimes produce the 4-bromo isomer.[11] This isomeric impurity will carry through the reaction and can be difficult to separate from the desired product.

    • Solution: Verify the purity of your starting 5-bromo-2-chlorobenzoic acid by NMR or LC-MS before starting the reaction. If significant isomeric impurity is present, purification of the starting material may be necessary.

  • Guanidinium Byproduct: When using uronium/aminium-based coupling reagents like HBTU or HATU, the amine nucleophile can react with the coupling reagent itself, forming a stable guanidinium byproduct that consumes your amine.[4]

    • Solution: Pre-activate the carboxylic acid with the coupling reagent before adding the amine. Using a 1:1 molar ratio of the coupling agent to the carboxylic acid can also minimize this side reaction.[4]

Experimental Protocols & Data

Overview of Synthetic Routes

SynthesisRoutes start 5-bromo-2-chlorobenzoic acid acyl_chloride 5-bromo-2-chlorobenzoyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ cat. DMF, DCM product This compound start->product Route 1: Coupling Agent (EDC, HATU) Methylamine, Base (DIPEA) Anhydrous DCM or DMF acyl_chloride->product Route 2: Methylamine, Base (TEA) or aq. NaOH DCM

Caption: The two primary synthetic routes to the target compound.

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentClassKey AdvantagesCommon ByproductTypical Conditions
EDC (or DCC)CarbodiimideCost-effective, widely used.[5]Water-soluble urea (EDC) or insoluble urea (DCC).Anhydrous DCM or DMF, often with an additive like HOBt or Oxyma to reduce side reactions.[1]
HATU (or HBTU)Aminium/UroniumHigh reactivity, fast reaction times, low racemization.[2][3]Water-soluble tetramethylurea.Anhydrous DMF or ACN, with a non-nucleophilic base like DIPEA.[3]
SOCl₂ / (COCl)₂ Acyl Chloride FormerHigh yield, inexpensive reagents.[3]SO₂ and HCl (gas).Anhydrous DCM or Toluene, often with a catalytic amount of DMF.[7]
Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step, one-pot procedure is often high-yielding.

  • Acyl Chloride Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise. Caution: Gas evolution (HCl, SO₂, CO, CO₂) will occur.[7]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution is clear.

  • Remove the solvent and excess reagent under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride can often be used directly.[12]

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of methylamine (2.5 eq, as a solution in THF or water) and triethylamine (1.5 eq) in DCM.

  • Add the methylamine solution dropwise to the cold acyl chloride solution.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the final solid product.

  • Solvent Selection: The ideal solvent system will dissolve the crude product when hot but not when cold. For N-substituted benzamides, good starting points are ethanol/water, ethyl acetate/hexanes, or isopropanol.[10][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: If using a binary system, add the anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the primary solvent to redissolve the solid.

  • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum to a constant weight. Determine the yield and melting point.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Pearson. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Google Patents.
  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]

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Technical Support Center: Enhancing the Reactivity of 5-Bromo-2-Chloro-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges when using 5-bromo-2-chloro-N-methylbenzamide in cross-coupling reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

The unique structure of this compound, featuring two different halogen atoms on an electron-deficient benzamide core, presents both a challenge and an opportunity. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, making it a valuable building block in medicinal chemistry.[1] This guide will help you navigate the complexities of its reactivity and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses common problems encountered during experiments, providing explanations for the underlying causes and actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the primary causes and how can I fix this?

A1: This is a frequent issue, often stemming from a combination of catalyst inefficiency and substrate-specific challenges. The electron-deficient nature of the benzamide ring can make certain steps of the catalytic cycle sluggish.

Core Causality: The primary culprits for low yield are typically an inactive catalytic system, suboptimal reaction conditions that fail to overcome the activation energy for key steps, or degradation of the boronic acid coupling partner.[2][3]

Troubleshooting Workflow:

start Low/No Yield in Suzuki Coupling check_catalyst 1. Assess Catalyst Activity start->check_catalyst Start Here check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Integrity start->check_reagents solution_catalyst Switch to a Pd(0) source or modern precatalyst (e.g., G3/G4). Ensure rigorous degassing. check_catalyst->solution_catalyst Pd(II) sources can be inefficiently reduced. O₂ poisons the catalyst. [9] solution_conditions Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Use a stronger base (K₃PO₄, Cs₂CO₃). Increase temperature (Toluene, Dioxane). check_conditions->solution_conditions Substrate is electron-deficient and may require a more active system. [25] solution_reagents Use high-purity boronic acid. Consider using a boronate ester (e.g., pinacol ester) for enhanced stability. check_reagents->solution_reagents Boronic acids can degrade (homocoupling, protodeboronation). [25]

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Detailed Step-by-Step Protocol for Optimization:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Action: Switch to a modern palladium precatalyst such as a Buchwald G3 or G4 precatalyst, which efficiently generates the active Pd(0) species.[4]

    • Action: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[2][5]

  • Base and Solvent System: The choice of base is critical for activating the boronic acid for transmetalation.[6]

    • Action: For electron-deficient substrates, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[2]

    • Action: If the reaction is sluggish at lower temperatures, switch to a higher-boiling solvent like toluene or 1,4-dioxane and increase the temperature to 80–110 °C.[5]

  • Atmosphere and Reagent Purity: Oxygen is detrimental, leading to catalyst decomposition and homocoupling of the boronic acid.[2][7]

    • Action: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes).[5] The reaction vessel should be purged with an inert gas (argon or nitrogen) using several vacuum/backfill cycles.[5]

Q2: I am observing significant hydrodehalogenation (replacement of Br or Cl with H) as a side product. What causes this and how can I prevent it?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl halides. It occurs when a hydride source intercepts a key intermediate in the catalytic cycle.

Core Causality: After oxidative addition of the aryl halide to Pd(0), the resulting Ar-Pd(II)-X complex can react with a hydride donor. Subsequent reductive elimination releases the dehalogenated arene, regenerating a Pd(0) species that can re-enter the catalytic cycle. Common hydride sources include amine bases, alcohols (solvents), or even trace water with certain bases.[5]

Preventative Measures:

ParameterProblematic Reagent/ConditionRecommended SolutionRationale
Base Amine bases (e.g., Triethylamine)Use inorganic bases: K₃PO₄, Cs₂CO₃, K₂CO₃.[5]Inorganic bases do not possess easily transferable hydrides.
Solvent Alcohol solvents (e.g., Ethanol, Methanol)Use aprotic solvents: Toluene, Dioxane, THF, DMF.Aprotic solvents are not hydride donors.
Ligand Insufficiently bulky/donating ligandsUse bulky, electron-rich ligands (e.g., Buchwald-type).These ligands promote faster reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[5]
Q3: My Buchwald-Hartwig amination is failing. How should I optimize the conditions for this specific C-N coupling?

A3: Buchwald-Hartwig amination is highly sensitive to the combination of ligand, base, and the nature of the amine nucleophile. For the C-Br bond of this compound, a selective and efficient reaction is achievable with the correct system.

Core Causality: The catalytic cycle for amination involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[8] A failure at any step, often due to an insufficiently reactive catalyst or an inappropriate base, will stall the reaction.

Key Optimization Points:

  • Ligand is Critical: The choice of ligand is arguably the most important parameter. For coupling at the C-Br bond, especially on a heteroaromatic or electron-deficient ring, sterically hindered biaryl phosphine ligands are superior.[9]

    • Recommendation: Start by screening ligands like XPhos , BrettPhos , or RuPhos . Using a precatalyst like XPhos Pd G3 often gives more reproducible results than generating the catalyst in situ.[9]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is highly effective and promotes fast reaction rates.[9][10] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used. Weaker bases like Cs₂CO₃ may require higher temperatures and are generally less effective for this transformation.[9]

  • Solvent and Temperature:

    • Recommendation: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard. The reaction typically requires heating, often in the range of 80-100 °C, to drive the reaction to completion.[10]

Frequently Asked Questions (FAQs)

Q4: On this compound, which bond reacts first: C-Br or C-Cl?

A4: The carbon-bromine (C-Br) bond is significantly more reactive and will undergo oxidative addition to the palladium catalyst preferentially.

Scientific Rationale: In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is largely dependent on the carbon-halogen (C-X) bond dissociation energy.[11] The general order of reactivity for aryl halides follows the trend: C–I > C–Br > C–Cl > C–F .[1][12] The C-Br bond is weaker than the C-Cl bond, allowing it to be cleaved by the Pd(0) catalyst under milder conditions. This inherent difference in reactivity is the foundation for achieving chemoselective functionalization of this substrate.[13]

Q5: Is it possible to perform a sequential coupling to functionalize both the C-Br and C-Cl positions?

A5: Absolutely. This is a key synthetic advantage of using di-halogenated substrates with different halogens. A two-step, sequential functionalization is a common and powerful strategy.[14]

Experimental Strategy:

  • First Coupling (at C-Br): Perform the first cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) under conditions optimized for the C-Br bond. This typically involves a standard palladium catalyst system and moderate temperatures. After the reaction is complete, the mono-functionalized product can be isolated.

  • Second Coupling (at C-Cl): The remaining C-Cl bond is less reactive and requires more forcing conditions.

    • More Active Catalyst: To activate the stronger C-Cl bond, a more robust catalytic system is necessary. This often involves using a more electron-rich and sterically hindered ligand (e.g., a Buchwald-type biarylphosphine or an NHC ligand).[14]

    • Higher Temperature: Increased reaction temperatures (e.g., >100 °C) are often required to facilitate the oxidative addition to the C-Cl bond.[14]

start 5-Bromo-2-Chloro- N-methylbenzamide step1 Step 1: C-Br Coupling (Milder Conditions) - Pd(OAc)₂/SPhos - K₂CO₃, Dioxane/H₂O - 80 °C start->step1 Suzuki Coupling intermediate 5-Aryl-2-Chloro- N-methylbenzamide step1->intermediate step2 Step 2: C-Cl Coupling (Forcing Conditions) - XPhos Pd G3 - K₃PO₄, Toluene - 110 °C intermediate->step2 Buchwald-Hartwig Amination final_product 5-Aryl-2-Amino- N-methylbenzamide (Example) step2->final_product

Caption: Strategy for sequential cross-coupling reactions.

Q6: What is the general catalytic cycle for these reactions, and which step is typically rate-limiting?

A6: Most palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira, proceed through a similar catalytic cycle.[15][16]

The Three Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming an Ar-Pd(II)-X complex. For aryl chlorides, this step is often the rate-determining step of the entire cycle.[17]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In a Suzuki reaction, an organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide.[17]

    • In a Buchwald-Hartwig amination, an amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then begin a new cycle.[16] This step can be rate-limiting, especially for sterically hindered substrates.[5]

G pd0 LPd(0) pd2_ox Ar-Pd(II)-X pd0->pd2_ox Oxidative Addition (+ Ar-X) pd2_trans Ar-Pd(II)-R' pd2_ox->pd2_trans Transmetalation (+ R'-M) pd2_trans->pd0 Reductive Elimination (- Ar-R')

Caption: General catalytic cycle for a Suzuki cross-coupling reaction.

Q7: How do I choose the best ligand for different types of coupling reactions with this substrate?

A7: Ligand selection is crucial and depends heavily on the specific transformation you are targeting. The ligand's steric bulk and electronic properties directly influence the stability and reactivity of the palladium catalyst.

Coupling ReactionRecommended Ligand ClassSpecific ExamplesRationale
Suzuki-Miyaura Bulky, electron-rich biaryl phosphines or NHCsXPhos, SPhos, RuPhos, IPrThese ligands promote the oxidative addition of less reactive aryl chlorides and accelerate the reductive elimination step, which is beneficial for both C-Br and C-Cl couplings.[2][6]
Buchwald-Hartwig Amination Sterically hindered biaryl phosphinesXPhos, BrettPhos, tBuBrettPhosThe choice depends on the amine. Bulky ligands are needed to facilitate the C-N reductive elimination, which is often challenging. More specialized ligands may be needed for less nucleophilic amines.[9][18]
Sonogashira Standard Phosphines (for Pd/Cu systems) or specialized ligands (for Cu-free)PPh₃, P(o-tol)₃, cataCXium® AIn the classic Pd/Cu co-catalyzed system, simpler phosphines are often sufficient. For copper-free variants, which can be advantageous for sensitive substrates, more electron-rich and bulky ligands are often employed to facilitate the catalytic cycle.[19][20]

References

  • Nishihara, Y., et al. (2010). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Hartwig, J. F., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • The Nobel Prize in Chemistry 2010 - Information for the Public. (2010). NobelPrize.org. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Fairlamb, I. J. S. (2007). Mechanism of Palladium-Catalysed Cross-Coupling Reactions. Request PDF on ResearchGate. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Collins, K. D., & Glorius, F. (2013). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]

  • Neufeldt, S. R., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Fairlamb, I. J. S. (2005). Halide and Pseudohalide Effects in Pd-Catalysed Cross-Coupling Reactions. Request PDF on ResearchGate. [Link]

  • Manabe, K., et al. (2010). DHTP ligands for the highly ortho-selective, palladium-catalyzed cross-coupling of dihaloarenes with grignard reagents: a conformational approach for catalyst improvement. PubMed. [Link]

  • Reddit r/Chempros. (2022). Struggling with Suzuki Reaction. [Link]

  • Smith, A. B., et al. (2011). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Request PDF on ResearchGate. [Link]

  • Reddit r/Chempros. (2018). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Garg, N. K., & Watson, D. A. (2010). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. [Link]

  • de Oliveira, K. T., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]

Sources

Navigating the Maze: A Technical Guide to Addressing Off-Target Effects of Benzamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

FROM THE DESK OF THE SENIOR APPLICATION SCIENTIST

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for a common and critical challenge in drug discovery: managing the off-target effects of benzamide-containing compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] However, its very versatility can lead to unintended interactions with a range of biological targets, complicating screening campaigns and potentially leading to toxicity.

This resource is structured to move from foundational understanding to actionable troubleshooting. We will explore the "why" behind experimental choices, offering not just protocols, but the strategic thinking required to de-risk your benzamide-based projects.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial queries and concerns that arise during the screening of benzamide compounds.

Q1: My benzamide hit is showing activity against multiple, unrelated targets in my initial screen. What's the most likely cause?

A1: This phenomenon, often termed promiscuous inhibition, is a frequent observation with certain chemical scaffolds.[2] For benzamides, several factors could be at play:

  • Compound Aggregation: At micromolar concentrations typical for screening, some organic molecules, including those with benzamide moieties, can form colloidal aggregates.[3][4][5][6] These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results across various assays.[3][4][5] This is a physical, not a specific pharmacological, effect.

  • Assay Interference: The compound might be interfering with the assay technology itself (e.g., fluorescence quenching/enhancement, redox cycling).

  • True Polypharmacology: The benzamide scaffold might genuinely interact with multiple targets that share structural similarities in their binding pockets.

Initial Action: The first step is to rule out aggregation. A simple, effective method is to re-test the compound in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%). If the inhibitory activity is significantly attenuated, aggregation is the likely culprit.[3]

Q2: I'm observing significant hERG channel inhibition with my lead benzamide compound. Why is this happening and what can I do?

A2: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern due to the risk of cardiac arrhythmias (Torsades de Pointes).[7][8] Benzamide-containing molecules are frequently implicated.

  • The "Why": The hERG channel pore is notoriously "promiscuous," featuring a large, hydrophobic inner cavity with key aromatic residues (e.g., F656, Y652).[9] Many benzamides possess features of the hERG pharmacophore: a basic nitrogen atom (which becomes protonated and positively charged) and lipophilic/aromatic regions that can engage in π-π stacking and hydrophobic interactions within the channel pore.[9][10]

  • Mitigation Strategies:

    • Reduce Basicity (pKa): The most common strategy is to lower the pKa of any basic nitrogen atoms.[10] This can be achieved by introducing electron-withdrawing groups nearby (e.g., fluorine) or by converting an aliphatic amine to a less basic group like an amide or sulfonamide.[10][11]

    • Decrease Lipophilicity: Reducing the overall "greasiness" (lipophilicity) of the molecule can decrease its affinity for the hydrophobic hERG pore.[11][12] This might involve replacing lipophilic aromatic rings with more polar heterocycles.

    • Introduce Steric Hindrance: Carefully designed steric bulk can disrupt the optimal fit of the compound within the hERG pore without affecting on-target activity.

    • Create Zwitterions: Introducing an acidic group (like a carboxylic acid) to balance a basic center can create a zwitterion, which often has reduced hERG liability.[11]

Q3: My compound is cytotoxic to my cell lines, but it's not inhibiting its intended target in the cellular assay. How do I troubleshoot this?

A3: This suggests a potent off-target effect is driving the cytotoxicity. The benzamide scaffold can interact with a wide range of cellular machinery. Potential off-targets include:

  • Kinases: The ATP-binding pocket of many kinases can accommodate benzamide-like structures.[13] Widespread kinase inhibition can disrupt multiple signaling pathways, leading to cell death.

  • GPCRs (G-protein coupled receptors): Certain benzamides are well-known antagonists for dopamine and serotonin receptors.

  • Cytochrome P450 (CYP) Enzymes: Inhibition of these critical metabolic enzymes can disrupt cellular homeostasis.

  • Histone Deacetylases (HDACs): Some benzamide derivatives are known to inhibit HDACs, which can have profound effects on gene expression and cell viability.[14]

Troubleshooting Path:

  • Confirm Cytotoxicity: Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to confirm the EC50.

  • Broad Panel Screening: The most direct way to identify the culprit is to screen the compound against a broad panel of off-target proteins, such as a safety panel that includes kinases, GPCRs, ion channels, and CYPs.

  • Chemical Proteomics: Techniques like Kinobeads can be used to pull down the cellular targets of your compound from cell lysates, providing an unbiased view of its interactions.[13][15][16]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides structured approaches and detailed protocols for systematically identifying and mitigating off-target effects.

Workflow 1: De-risking Promiscuous Hits - The Aggregation Gauntlet

Many promising hits are abandoned prematurely due to artifacts. This workflow is designed to rapidly distinguish true inhibitors from assay-interfering compounds and aggregators.

Aggregation_Workflow cluster_0 Phase 1: Initial Hit Confirmation cluster_1 Phase 2: Aggregation & Interference Testing cluster_2 Phase 3: Decision Point Hit Primary Screen Hit (Benzamide Compound) DoseResponse Confirm with Dose-Response Curve (e.g., 8-point, 1:3 dilution) Hit->DoseResponse Potency > Threshold? Detergent Run Assay +/- 0.01% Triton X-100 DoseResponse->Detergent Proceed to Test EnzymeConc Increase Enzyme Concentration (5-10 fold) Detergent->EnzymeConc IC50 Shift > 5x? DLS Dynamic Light Scattering (DLS) Analysis EnzymeConc->DLS IC50 Shift > 5x? Result_Agg Result: Likely Aggregator ACTION: Deprioritize or Chemically Modify Scaffold DLS->Result_Agg Particles > 100nm Detected? Result_Good Result: Not an Aggregator ACTION: Proceed to Selectivity Screening DLS->Result_Good No Significant Particles

Caption: Workflow for identifying promiscuous inhibitors due to aggregation.

Detailed Protocol: Detergent Counter-Screening

  • Objective: To determine if the inhibitory activity of a compound is dependent on the formation of aggregates.

  • Materials:

    • Your primary biochemical assay components (enzyme, substrate, buffer).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • 10% Triton X-100 stock solution in assay buffer.

    • Assay plates (e.g., 384-well).

  • Procedure:

    • Prepare two sets of assay buffer: one standard buffer and one containing 0.02% Triton X-100.

    • Create serial dilutions of your test compound in parallel using both the standard buffer and the Triton-containing buffer. This will result in two separate dose-response plates. Causality Check: Performing dilutions in the final buffer prevents the detergent from disrupting aggregates before they can form in the assay well.

    • Add the enzyme to all wells. Ensure the final concentration of Triton X-100 in the test wells is 0.01%.

    • Initiate the reaction by adding the substrate.

    • Read the plate using your standard detection method.

  • Interpretation:

    • No Significant Change in IC50: The compound is likely a true inhibitor.

    • Significant Rightward Shift in IC50 (>5-10 fold): The compound is likely acting via an aggregation-based mechanism.[3] The detergent disrupts the formation of these aggregates, reducing the apparent inhibition.

Result Interpretation Next Step
IC50 shifts >10-fold with detergentPromiscuous aggregatorDeprioritize or redesign scaffold
IC50 shifts <2-fold with detergentLikely true inhibitorProceed to selectivity profiling
IC50 shifts 2-10-fold with detergentAmbiguous, may be "sticky"Perform orthogonal tests (e.g., SPR)
Workflow 2: A Counter-Screening Cascade for Selectivity

Once a hit is confirmed as a non-aggregator, the next critical step is to assess its selectivity. This workflow prioritizes assays based on the most common off-target liabilities for the benzamide class.

Selectivity_Cascade ConfirmedHit Confirmed, Non-Aggregating Benzamide Hit Tier1 Tier 1: Critical Safety hERG Patch Clamp Assay ConfirmedHit->Tier1 Tier2 Tier 2: Common Liabilities Kinase Panel (e.g., KinomeScan) CYP450 Inhibition Panel Tier1->Tier2 hERG IC50 > 30 µM? Tier3 Tier 3: Target Family Specific Broad GPCR Panel HDAC Panel Tier2->Tier3 >10-fold selectivity over off-targets? Tier4 Tier 4: Unbiased Discovery Cellular Thermal Shift Assay (CETSA) Chemical Proteomics Tier3->Tier4 Clean profile in relevant families? Decision Lead Candidate Potential Tier4->Decision

Caption: A tiered counter-screening strategy for benzamide compounds.

Protocol Spotlight: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To verify that the compound engages its intended target in a physiological (cellular) context and to identify potential off-targets.

  • Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change can be quantified.

  • Procedure (Simplified):

    • Treatment: Treat intact cells with your benzamide compound or a vehicle control (DMSO).

    • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C). Causality Check: The heating step denatures and precipitates unbound proteins. Stabilized proteins remain in solution.

    • Lysis & Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction via centrifugation.

    • Detection: Analyze the soluble fraction using Western blot (for a specific target) or mass spectrometry (for proteome-wide analysis, known as Thermal Proteome Profiling or TPP).

  • Interpretation:

    • Target Engagement: A shift in the melting curve to a higher temperature for the intended target in compound-treated cells versus vehicle-treated cells confirms engagement.

    • Off-Target Discovery (with TPP): Proteins other than the intended target that also show a significant thermal shift are potential off-targets.

Part 3: Advanced Mitigation and Validation Strategies

When off-target effects are confirmed, medicinal chemistry and advanced biophysical methods are required.

Structure-Activity Relationship (SAR) for Off-Target Effects

Do not just build an SAR for your on-target activity; build a parallel anti-SAR for your key off-targets (e.g., hERG, a problematic kinase).

Example: Mitigating hERG Liability via SAR

Compound Modification On-Target IC50 (nM) hERG IC50 (µM) Selectivity Index (hERG/On-Target)
Parent Phenyl group, basic piperidine150.853
Analog 1 Replaced Phenyl with Pyridine205.2260
Analog 2 Added F to piperidine (pKa ↓)25>30>1200
Analog 3 Replaced piperidine with morpholine150>50>333

This table clearly demonstrates how systematic chemical modifications can steer the molecule away from the hERG liability while attempting to maintain on-target potency.[10][12][17]

Biophysical Validation: The Gold Standard

When screening data is ambiguous, orthogonal biophysical methods provide definitive proof of a direct drug-target interaction.[18][19][20]

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the benzamide compound over it. This provides real-time kinetics (kon/koff) and affinity (KD) data, confirming a direct binding event. It is an invaluable tool for validating hits and weeding out false positives from primary screens.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the target protein in solution.[18][21] It is the gold standard for determining binding thermodynamics (ΔH, ΔS) and stoichiometry, providing deep mechanistic insight.

  • X-ray Crystallography: Provides an atomic-level picture of how the benzamide compound binds to its target.[18] This structural information is paramount for rational drug design and guiding chemical modifications to improve potency and selectivity.

By employing this structured, multi-faceted approach, researchers can confidently navigate the challenges posed by benzamide off-target effects, increasing the efficiency and success rate of their drug discovery programs.

References

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Validation & Comparative

A Comparative Guide to the Biological Activity of Benzamides: A Prospective Analysis of 5-bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for assessing the potential biological activity of the novel compound, 5-bromo-2-chloro-N-methylbenzamide. By examining the structure-activity relationships of well-characterized benzamides, we can formulate hypotheses about its likely molecular targets and cellular effects. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded approach to the initial investigation of a new chemical entity. We will draw comparisons with two prominent benzamides, Remoxipride and Cisapride, which represent distinct classes of pharmacological activity, and explore other potential biological activities based on the broader benzamide literature.

Introduction to Benzamides: A Versatile Pharmacophore

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a wide range of biological activities.[1] These activities include, but are not limited to, antipsychotic, prokinetic, antiemetic, antimicrobial, and anticancer effects.[1][2][3] The pharmacological profile of a benzamide derivative is largely dictated by the nature and position of substituents on the aromatic ring and the amide nitrogen.

This guide focuses on the prospective analysis of This compound , a compound with limited publicly available biological data. To predict its potential activities, we will compare its structural features with those of Remoxipride, a dopamine D2 receptor antagonist, and Cisapride, a serotonin 5-HT4 receptor agonist.

Structural Comparison and Potential Mechanisms of Action

The substitution pattern of this compound—a halogen at position 5, a halogen at position 2, and a methyl group on the amide nitrogen—provides clues to its potential biological targets.

Comparison with Remoxipride and Dopaminergic Activity:

Remoxipride, an atypical antipsychotic, is a selective dopamine D2 receptor antagonist.[4][5][6] Its structure features a substituted benzamide core. The interaction of benzamides with the dopamine D2 receptor has been extensively studied.[7] The N-alkyl substituent and the substitution pattern on the aromatic ring are crucial for receptor affinity and selectivity.[7] The presence of halogens on the benzamide ring, as seen in our target compound, can influence binding affinity and pharmacokinetic properties. The N-methyl group in this compound is a simple alkyl substitution, and its impact on D2 receptor binding would need to be experimentally determined.

Comparison with Cisapride and Serotonergic Activity:

Cisapride is a gastroprokinetic agent that acts as a serotonin 5-HT4 receptor agonist.[8][9][10] Its mechanism involves enhancing the release of acetylcholine in the myenteric plexus, thereby increasing gastrointestinal motility.[9][10] The 4-amino-5-chloro-2-methoxy substitution pattern on the benzamide ring of cisapride is critical for its 5-HT4 receptor agonism.[11] While this compound lacks the 4-amino and 2-methoxy groups characteristic of many 5-HT4 agonists, the presence of halogens suggests that an evaluation of its activity at serotonin receptors is warranted.

Other Potential Biological Activities:

The benzamide scaffold is also associated with other biological activities:

  • Antimicrobial and Antifungal Activity: Various substituted benzamides have demonstrated efficacy against a range of bacterial and fungal pathogens.[1][2][12]

  • Anticancer Activity: Some benzamide derivatives have been investigated as inhibitors of histone deacetylase (HDAC) or tubulin polymerization, showing potential as anticancer agents.[13][14][15]

Given the structural features of this compound, it is plausible that it may exhibit one or more of these activities.

Proposed Experimental Evaluation

To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following sections outline key experiments and workflows.

Synthesis of this compound

The synthesis of the target compound would likely begin with 5-bromo-2-chlorobenzoic acid. This starting material can be synthesized from 5-bromo-2-aminobenzoic acid via a Sandmeyer-type reaction.[16] The carboxylic acid would then be activated, for example, by conversion to the corresponding acyl chloride, followed by amidation with methylamine.

Synthesis_Workflow A 5-bromo-2-aminobenzoic acid B Diazotization (NaNO2, HCl) A->B C Sandmeyer Reaction (CuCl) B->C D 5-bromo-2-chlorobenzoic acid C->D E Acyl Chloride Formation (SOCl2 or (COCl)2) D->E F 5-bromo-2-chlorobenzoyl chloride E->F G Amidation (Methylamine) F->G H This compound G->H

Proposed synthetic workflow for this compound.
In Vitro Pharmacological Profiling

A tiered approach to in vitro screening is recommended to efficiently identify the primary biological targets.

Tier 1: Broad Receptor Screening

A broad panel of receptor binding assays (e.g., a commercial screening panel) should be employed to assess the affinity of this compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. This initial screen will help to identify potential primary targets and off-target activities.

Tier 2: Focused Assays based on Structural Analogy

Based on the structural comparisons with remoxipride and cisapride, focused assays should be conducted to evaluate the activity at:

  • Dopamine Receptors: Radioligand binding assays to determine the affinity (Ki) for dopamine D1, D2, D3, D4, and D5 receptors. Functional assays (e.g., cAMP accumulation or β-arrestin recruitment) should be used to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

  • Serotonin Receptors: Similar binding and functional assays should be performed for a panel of serotonin receptors, with a particular focus on the 5-HT4 subtype.

In_Vitro_Screening_Workflow A This compound B Tier 1: Broad Receptor Screening (GPCRs, Ion Channels, Transporters) A->B C Identification of Potential Primary Targets B->C D Tier 2: Focused Assays C->D E Dopamine Receptor Assays (Binding & Functional) D->E F Serotonin Receptor Assays (Binding & Functional) D->F G Other Potential Target Assays (e.g., HDAC, Tubulin) D->G H Determination of Affinity (Ki) and Functional Activity (EC50/IC50) E->H F->H G->H

Workflow for in vitro pharmacological profiling.
Cellular and Phenotypic Assays

Should the in vitro profiling reveal significant activity at a particular target, cell-based assays should be employed to confirm the mechanism of action and assess the cellular consequences of target engagement.

Example Cellular Assays:

  • Antipsychotic Potential: If the compound shows potent D2 receptor antagonism, its ability to inhibit dopamine-induced signaling in a relevant cell line (e.g., CHO cells expressing the human D2 receptor) should be evaluated.

  • Prokinetic Potential: If the compound is a 5-HT4 receptor agonist, its ability to stimulate cAMP production in a cell line expressing the human 5-HT4 receptor can be measured.

  • Anticancer Activity: The compound should be screened against a panel of human cancer cell lines to assess its cytotoxic or cytostatic effects.[15] Common cell lines for initial screening include those from breast (e.g., MCF-7, MDA-MB-231) and colon (e.g., HCT-116, Caco-2) cancers.[15]

  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) should be determined against a panel of clinically relevant bacterial and fungal strains.[1]

Data Presentation and Comparison

The quantitative data obtained from these experiments should be summarized in tables for easy comparison with the known activities of Remoxipride, Cisapride, and other relevant benzamides.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT4
This compound To be determinedTo be determined
Remoxipride ~300>10,000
Cisapride >10,000~10

Table 2: Comparative Functional Activities (EC50/IC50, nM)

CompoundD2 Functional Assay5-HT4 Functional Assay
This compound To be determinedTo be determined
Remoxipride ~500 (Antagonist)No significant activity
Cisapride No significant activity~5 (Agonist)

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial biological evaluation of this compound. By leveraging our understanding of the structure-activity relationships within the benzamide class of compounds, we can formulate targeted hypotheses and design efficient experimental workflows. The proposed investigations will elucidate the pharmacological profile of this novel compound and determine its potential as a lead for further drug development efforts. Subsequent in vivo studies in relevant animal models would be contingent on promising in vitro and cellular activity and a favorable preliminary safety profile.

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A Comparative Guide to the Validated Synthesis of 5-bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of a primary synthetic route for 5-bromo-2-chloro-N-methylbenzamide, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. We will delve into the mechanistic rationale behind the chosen pathway, present a detailed experimental protocol, and objectively compare its performance against viable alternative methods. The information herein is targeted toward researchers, scientists, and drug development professionals seeking a robust and well-characterized method for the preparation of this compound.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The synthesis of an amide bond is one of the most fundamental transformations in organic chemistry.[1] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[2][3] Therefore, activation of the carboxylic acid is necessary.

Our primary validated route for synthesizing this compound involves a classical and highly reliable two-step sequence starting from 5-bromo-2-chlorobenzoic acid:

  • Activation: Conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).

  • Coupling: Reaction of the acyl chloride with methylamine to form the target amide.

This approach is favored for its high yields, cost-effectiveness, and scalability. However, alternative strategies, such as direct coupling using dedicated reagents, offer milder conditions that may be advantageous for sensitive substrates. This guide will focus on the validation of the acyl chloride route while providing a comparative analysis of a direct coupling alternative.

The Primary Validated Route: Acyl Chloride Pathway

This pathway is a robust and widely applicable method for amide synthesis.[4][5] It proceeds through a highly reactive intermediate, ensuring efficient conversion to the final product.

Synthetic_Workflow cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation A 2-Chlorobenzoic Acid B 5-Bromo-2-chlorobenzoic Acid A->B NBS, H₂SO₄ C 5-Bromo-2-chlorobenzoyl chloride B->C SOCl₂, cat. DMF D This compound C->D CH₃NH₂, Base

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Rationale

Acyl Chloride Formation: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic activation method.[6][] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The mechanism involves the formation of a highly electrophilic Vilsmeier reagent in situ from DMF and thionyl chloride, which accelerates the conversion.

Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Acyl Substitution RCOOH 5-Bromo-2-chlorobenzoic Acid Intermediate Reactive Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride RCOCl 5-Bromo-2-chlorobenzoyl chloride Intermediate->RCOCl - HCl, -SO₂ HCl_SO2 HCl + SO₂ (byproducts) Amine Methylamine (CH₃NH₂) Tetrahedral Tetrahedral Intermediate RCOCl->Tetrahedral + CH₃NH₂ Product Target Amide Tetrahedral->Product - Cl⁻ HCl_byproduct HCl Tetrahedral->HCl_byproduct + H⁺ from amine

Caption: Simplified mechanism of thionyl chloride-mediated amidation.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-chlorobenzoic acid (CAS: 21739-92-4)[8]

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Methylamine solution (e.g., 40% in H₂O or 2M in THF)

  • Triethylamine (TEA) or Pyridine

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-chlorobenzoic acid (1.0 eq).

    • Add anhydrous DCM as the solvent, followed by a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via a syringe. Caution: Thionyl chloride is corrosive and lachrymatory; handle in a fume hood. The reaction releases HCl and SO₂ gas.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride, which is often used directly in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, prepare a solution of methylamine (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in DCM. The base is crucial to neutralize the HCl generated during the reaction.[5]

    • Add the methylamine/base solution dropwise to the stirring acyl chloride solution at 0 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Analytical Validation

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques. A validated analytical method ensures the reliability and reproducibility of the synthesis.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A typical method would use a C18 column with a gradient elution of acetonitrile and water (often with 0.1% formic acid). Purity is assessed by the area percentage of the main peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would show the expected [M+H]⁺ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by showing the characteristic chemical shifts and coupling patterns for the aromatic and methyl protons, as well as the carbon skeleton.

Alternative Route: Direct Amide Coupling

An alternative to the acyl chloride method is the direct coupling of the carboxylic acid with the amine using a coupling reagent.[9] This method avoids the use of harsh reagents like thionyl chloride and is performed in a single step under milder conditions.

Comparison cluster_0 Primary Route cluster_1 Alternative Route A Carboxylic Acid B Acyl Chloride A->B SOCl₂ C Amide B->C Amine, Base D Carboxylic Acid E Amide D->E Amine, Coupling Reagent (e.g., EDC, HATU)

Caption: Comparison of the primary and alternative synthetic routes.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][10] These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Advantages:

  • Milder reaction conditions, often performed at room temperature.

  • High yields and suitability for sensitive or complex molecules.

  • One-pot procedure simplifies the workflow.

Disadvantages:

  • Coupling reagents and additives are significantly more expensive than thionyl chloride.

  • Byproducts (e.g., dicyclohexylurea from DCC) can be difficult to remove, often requiring chromatography.

  • Stoichiometric amounts of reagents are required, leading to more waste.

Performance Comparison

The choice of synthetic route depends on factors such as scale, cost, substrate sensitivity, and available purification capabilities.

ParameterAcyl Chloride RouteDirect Coupling Route (EDC/DCC)
Reagent Cost Low (Thionyl chloride is inexpensive)High (Coupling reagents are costly)
Reaction Conditions Harsher (reflux, corrosive reagents)Mild (often 0°C to room temperature)
Typical Yield High (>85%)High (>80%)
Byproduct Removal Simple (gaseous HCl, SO₂)Can be difficult (urea byproducts)
Scalability Excellent, commonly used in industryMore suited for lab/small scale
Safety Concerns Corrosive and toxic reagents/byproductsReagents can be allergens/irritants

Conclusion

The synthesis of this compound via the acyl chloride pathway is a highly efficient, cost-effective, and scalable method. Its validation through rigorous analytical techniques confirms its reliability for producing high-purity material. While direct coupling methods offer milder conditions, their higher cost and more challenging purification of byproducts make the traditional two-step acyl chloride route the superior choice for the routine and large-scale synthesis of this particular benzamide. This guide provides the necessary framework for researchers to confidently implement this validated protocol.

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A Guide to Ensuring Reproducibility of In Vitro Assays: A Comparative Analysis Focused on PARP Inhibitors as a Case Study for Benzamide-Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug discovery, the reproducibility of in vitro assays stands as a cornerstone of scientific integrity and a critical determinant of a program's success. The ability to consistently and reliably replicate experimental findings is paramount for making informed decisions about which candidate compounds advance through the development pipeline. This guide provides a comprehensive framework for understanding and enhancing the reproducibility of in vitro assays, with a particular focus on the evaluation of Poly (ADP-ribose) polymerase (PARP) inhibitors. While prompted by an interest in the uncharacterized compound 5-bromo-2-chloro-N-methylbenzamide, the absence of public data on its biological activity necessitates a shift to a well-established class of benzamide-containing molecules, the PARP inhibitors, to illustrate these crucial principles.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to delve into the causality behind experimental choices, fostering a deeper understanding of how to design and execute robust and reproducible in vitro studies.

The Critical Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the cellular response to DNA damage.[1] They are integral to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR) due to mutations in genes such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in synthetic lethality, a key strategy in targeted cancer therapy.[1][2]

The therapeutic potential of PARP inhibitors has led to the development of numerous in vitro assays to screen and characterize their activity. The reliability of these assays is crucial for accurately determining compound potency and selectivity.

cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitors DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR PARP_Trapping PARP1 Trapping on DNA PARP1->PARP_Trapping Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins BER Base Excision Repair (BER) Repair_Proteins->BER SSB_Repair SSB Repair BER->SSB_Repair Replication_Fork_Stalling Replication Fork Stalling SSB_Repair->Replication_Fork_Stalling Blocked Repair PARP_Inhibitor This compound (or other PARP Inhibitor) PARP_Inhibitor->PARP1 Inhibition DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stalling->DSB_Formation Cell_Death Synthetic Lethality in HR-Deficient Cells DSB_Formation->Cell_Death

Caption: Mechanism of PARP1 action and the therapeutic strategy of PARP inhibition.

A Comparative Overview of In Vitro Assays for PARP Inhibitors

A variety of in vitro assays are employed to assess the efficacy of PARP inhibitors, each with its own set of advantages and limitations that can influence reproducibility. These can be broadly categorized into enzymatic assays and cell-based assays.[3][4]

Assay TypePrincipleAdvantagesDisadvantagesImpact on Reproducibility
Enzymatic Assays
ELISA-basedMeasures the incorporation of biotinylated NAD+ into histone proteins by PARP1.[5]High throughput, sensitive, and allows for direct measurement of enzyme inhibition.Can be prone to artifacts from compounds that interfere with the antibody-based detection system.High, with proper controls for assay interference.
Fluorescence Polarization (FP)Measures the change in polarization of a fluorescently labeled DNA probe upon PARP1 binding and inhibition.[1]Homogeneous assay format (no wash steps), high throughput, and provides information on PARP trapping.[1]Can be sensitive to compound autofluorescence and light scattering.Moderate to high; requires careful screening for compound interference.
Cell-Based Assays
Cell Viability (e.g., MTT, MTS, CellTiter-Glo®)Measures metabolic activity as a surrogate for cell viability.[6][7][8]Widely available, relatively inexpensive, and provides a functional readout of compound effect.[8]Can be confounded by changes in cell metabolism that are independent of cell death.[7]Moderate; highly dependent on cell line stability, seeding density, and incubation time.[9][10]
Colony Formation AssayAssesses the long-term ability of single cells to proliferate and form colonies after treatment.[2]Considered a "gold standard" for assessing clonogenic survival and long-term cytotoxic effects.Low throughput, time-consuming (10-14 days), and requires careful optimization of plating efficiency.[2]Moderate; sensitive to variations in cell handling and culture conditions over extended periods.
PARP Trapping Assay (in-cell)Utilizes techniques like proximity ligation assay (PLA) to visualize and quantify PARP1 trapped on chromatin.[11]Provides a direct measure of a key cytotoxic mechanism of some PARP inhibitors.[11]Technically demanding, lower throughput, and may require specialized imaging equipment.Moderate to low; requires significant expertise to perform consistently.

Key Factors Influencing the Reproducibility of In Vitro Assays

The reproducibility of in vitro assays is a multifaceted issue, with variability arising from numerous sources.[12][13] Addressing these factors proactively is essential for generating reliable data.

  • Cell Line Integrity: The genetic drift of cancer cell lines over time is a significant source of irreproducibility.[9] Regular authentication of cell lines via short tandem repeat (STR) profiling and routine testing for mycoplasma contamination are non-negotiable.

  • Reagent Quality and Consistency: Variations in serum batches, antibodies, and even the quality of plasticware can introduce significant variability. It is crucial to qualify new batches of critical reagents and maintain detailed records.

  • Experimental Parameters: Seemingly minor variations in experimental conditions can have a substantial impact on results. These include:

    • Cell Seeding Density: An inappropriate cell density can lead to nutrient depletion or contact inhibition, affecting drug response.[8]

    • Compound Concentration and Dilution: The accuracy of serial dilutions and the stability of the compound in the chosen solvent are critical.

    • Incubation Time: The duration of compound exposure can significantly alter the observed biological effect.

  • Data Analysis and Reporting: The lack of standardized data analysis and reporting methods can make it difficult to compare results across different experiments and laboratories.[12] Clear documentation of all experimental details and the use of appropriate statistical methods are essential.

Standardized Protocols for Enhanced Reproducibility

To illustrate the principles of designing self-validating protocols, detailed step-by-step methodologies for a representative enzymatic and cell-based assay are provided below. The causality behind critical steps is explained to foster a deeper understanding.

Protocol: PARP1 Enzymatic Inhibition Assay (ELISA-based)

This protocol is designed to quantify the inhibitory activity of a compound against purified PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound (e.g., this compound) and positive control (e.g., Olaparib)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. Rationale: A high-concentration stock minimizes the final DMSO concentration in the assay, reducing solvent effects.

    • Perform serial dilutions in assay buffer to achieve the desired concentration range. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Assay Reaction:

    • Add 25 µL of assay buffer containing activated DNA to each well of the histone-coated plate.

    • Add 5 µL of the diluted test compound, positive control, or vehicle (assay buffer with DMSO) to the appropriate wells.

    • Add 10 µL of diluted PARP1 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate for 15 minutes at room temperature. Rationale: This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding 10 µL of biotinylated NAD+.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Rationale: Washing removes unbound reagents and reduces background signal.

    • Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate 3 times with wash buffer.

    • Add 50 µL of chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.[5]

Data Analysis:

  • Subtract the "no enzyme" background from all readings.

  • Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).

  • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow In Vitro Assay Workflow start Start prep Prepare Reagents (Cells, Compounds, Buffers) start->prep plate Plate Cells or Prepare Assay Plate prep->plate treat Add Test Compound (e.g., this compound) plate->treat incubate Incubate (Specified Time & Conditions) treat->incubate detect Add Detection Reagents incubate->detect read Read Signal (e.g., Absorbance, Fluorescence, Luminescence) detect->read analyze Data Analysis (Normalization, Curve Fitting, IC50) read->analyze end End analyze->end

Caption: A generalized experimental workflow for in vitro assays.

Protocol: Cell Viability Assay (MTT-based)

This protocol assesses the effect of a compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., BRCA-deficient ovarian cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound and positive control (e.g., a known cytotoxic agent)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95% using a method like trypan blue exclusion.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[6]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Rationale: This ensures cells are in a healthy, proliferative state before compound addition.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls.

    • Incubate for 72 hours at 37°C, 5% CO2. Rationale: A 72-hour incubation is often sufficient to observe effects on cell proliferation.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6] Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a "no cell" control.

    • Express the data as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability versus the log of the compound concentration and determine the IC50 value.

Conclusion: A Commitment to Rigor and Transparency

Ensuring the reproducibility of in vitro assays is not merely a matter of following a protocol; it requires a deep understanding of the underlying biological system and the potential sources of variability. By embracing a culture of rigor that includes regular cell line authentication, meticulous record-keeping, and the use of well-validated, standardized protocols, the scientific community can enhance the reliability of preclinical data. This, in turn, will lead to more efficient and successful drug discovery programs, ultimately benefiting patients in need of new therapies. The principles and protocols outlined in this guide, while using PARP inhibitors as a case study, are broadly applicable to the in vitro evaluation of any novel compound, including emerging benzamide derivatives.

References

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Gerlach, B., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 37(3), 335-345. doi:10.14573/altex.2003211
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. doi:10.1111/j.1476-5381.2010.01127.x
  • Errington, T. M., et al. (2021). Reproducibility in Cancer Biology: Challenges for assessing replicability in preclinical cancer biology. eLife, 10, e67995. doi:10.7554/eLife.67995
  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • Riaz, A., et al. (2017). In vitro analysis of PARP inhibitor nanoformulations. International Journal of Nanomedicine, 12, 5977-5986. doi:10.2147/IJN.S139046
  • Pharmaffiliates. (n.d.). 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

  • Aydin, B., et al. (2022). Assessing reproducibility of the core findings in cancer research. Molecular Cancer, 21(1), 183. doi:10.1186/s12943-022-01654-y
  • Pothuri, B. (2020). PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. Cancers, 12(10), 2953. doi:10.3390/cancers12102953
  • JoVE. (2025). In Vitro Drug Release Testing: Overview, Development and Validation. Retrieved from [Link]

  • Adan, A., et al. (2016). Guidelines for cell viability assays. The Analyst, 141(18), 5334-5347. doi:10.1039/c6an01365a
  • Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]

  • Liew, S. Y., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5679. doi:10.1038/s41598-020-62588-2
  • Hopkins, T. A., et al. (2018). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 16(3), 407-417. doi:10.1158/1541-7786.MCR-17-0441
  • Liew, S. Y., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5679. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

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A Researcher's Guide to Deconvoluting the Selectivity of Novel Benzamides: A Case Study of 5-bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. A primary hurdle is the comprehensive characterization of a compound's selectivity—understanding not just its intended target, but the full spectrum of its biological interactions. This guide provides a strategic framework for evaluating the selectivity of a novel compound, using the uncharacterized molecule, 5-bromo-2-chloro-N-methylbenzamide, as our central case study.

As this compound has no publicly available biological data, we will not be reviewing existing information. Instead, we will construct a robust, multi-tiered experimental plan to systematically identify its molecular targets and define its selectivity profile. This guide is designed to be a practical blueprint, explaining the causality behind each experimental choice and providing self-validating protocols to ensure scientific rigor.

The Benzamide Scaffold: A Double-Edged Sword of Therapeutic Potential

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved drugs.[1] This structural motif is known to interact with a wide range of targets, from G-protein coupled receptors (GPCRs) to enzymes. This versatility is both an opportunity and a challenge. While it suggests that this compound could have significant biological activity, it also necessitates a broad and unbiased approach to determine its true mechanism of action and potential off-target liabilities.

To illustrate the diverse selectivity profiles within this compound class, we will use two well-characterized benzamide drugs as benchmarks throughout this guide:

  • Sulpiride: An antipsychotic agent that acts as a selective antagonist of the dopamine D2 and D3 receptors.[2][3]

  • Entinostat: An anti-cancer agent that functions as a selective inhibitor of Class I histone deacetylases (HDACs), with particular potency against HDAC1.[4][5]

By comparing the hypothetical data we generate for our novel compound with the known profiles of Sulpiride and Entinostat, we can better contextualize its selectivity and potential therapeutic applications.

A Tiered Approach to Selectivity Profiling

A logical and resource-efficient strategy for characterizing a novel compound begins with broad, unbiased screening to generate initial hypotheses, followed by more focused biochemical and cellular assays to validate and quantify these interactions.

G cluster_0 Tier 1: Unbiased Target Identification cluster_1 Tier 2: Target Validation & Broad Selectivity cluster_2 Tier 3: In-Cell Confirmation & Functional Impact T1_CETSA Proteome-Wide CETSA (Cellular Thermal Shift Assay) T1_Hypothesis Hypothesis Generation: Potential Target Classes T1_CETSA->T1_Hypothesis T1_LIPMS LiP-MS (Limited Proteolysis-MS) T1_LIPMS->T1_Hypothesis T2_Biochem Biochemical Assays (e.g., Radioligand Binding, Enzyme Inhibition) T1_Hypothesis->T2_Biochem Guide Assay Selection T2_Validation Target Validation & Initial Selectivity Profile T2_Biochem->T2_Validation T2_Panel Broad Selectivity Panels (e.g., Kinase Panel, GPCR Panel) T2_Panel->T2_Validation T3_NanoBRET Cellular Target Engagement (e.g., NanoBRET™) T2_Validation->T3_NanoBRET Confirm in Cellular Context T3_Functional Functional Cellular Assays (e.g., Reporter Gene, Second Messenger Assays) T2_Validation->T3_Functional Assess Functional Consequences T3_Confirmation Confirmed Cellular Activity & Mechanism of Action T3_NanoBRET->T3_Confirmation T3_Functional->T3_Confirmation

Caption: A tiered workflow for target identification and selectivity profiling.

Tier 1: Unbiased, Proteome-Wide Target Identification

The first critical step is to determine which proteins in the proteome physically interact with this compound in a physiologically relevant context. Modification-free approaches, which do not require altering the compound, are ideal for this initial screen.[4]

Core Technique: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[4] By heating cell lysates or intact cells treated with the compound to various temperatures, and then quantifying the remaining soluble proteins using mass spectrometry, we can identify proteins that are stabilized by the compound's binding.

Experimental Protocol: Proteome-Wide CETSA
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293 for general screening, or a disease-relevant line) to ~80% confluency.

    • Treat cells with either this compound (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 64°C in 4°C increments) for 3 minutes, followed by immediate cooling.

  • Protein Extraction:

    • Lyse the cells through repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by ultracentrifugation.

  • Sample Preparation for Mass Spectrometry:

    • Perform a protein concentration assay on the soluble fractions.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of thousands of proteins in each sample.

  • Data Analysis:

    • For each protein, plot its relative abundance as a function of temperature for both the vehicle and compound-treated samples.

    • Identify proteins that exhibit a significant thermal shift (an increase in melting temperature) in the presence of the compound. These are the primary binding candidates.

Expected Outcome: This experiment will generate a list of potential protein targets that directly bind to this compound inside a cell. For instance, the results might point towards a specific GPCR, a kinase, or an epigenetic enzyme like an HDAC.

Tier 2: Target Validation and Broad Selectivity Profiling

With a list of putative targets from Tier 1, the next step is to validate these interactions using orthogonal, typically biochemical, assays and to begin mapping broader selectivity against known protein families.

Scenario A: CETSA suggests a GPCR Target (e.g., a Dopamine Receptor)

If the top hit is a dopamine receptor, we would proceed with radioligand binding assays.

Experimental Protocol: Radioligand Competition Binding Assay
  • Membrane Preparation:

    • Use commercially available cell membranes prepared from cells overexpressing the human dopamine receptor subtypes (D1, D2, D3, D4, D5).

  • Assay Setup:

    • In a 96-well plate, combine the receptor-containing membranes with a known radioligand (e.g., [³H]-Spiperone for D2/D3 receptors) at a concentration near its dissociation constant (Kd).[6]

    • Add increasing concentrations of this compound (e.g., from 10 pM to 100 µM).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled antagonist like haloperidol).

  • Incubation and Detection:

    • Incubate the plates to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Scenario B: CETSA suggests an Enzyme Target (e.g., an HDAC)

If the top hit is an HDAC, we would use an enzyme inhibition assay.

Experimental Protocol: Fluorogenic HDAC Activity Assay
  • Reagents:

    • Use purified, recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8).

    • Use a fluorogenic substrate specific to the HDAC class being tested (e.g., a peptide with an acetylated lysine coupled to a fluorophore).[7]

  • Assay Setup:

    • In a 96-well plate, add the HDAC enzyme, the assay buffer, and increasing concentrations of this compound.

    • Pre-incubate to allow the compound to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a set period (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence signal, which is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition at each compound concentration relative to a vehicle control.

    • Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ value.

Comparative Data Presentation

The results of these assays should be tabulated to directly compare the selectivity of our novel compound with established drugs.

Table 1: Comparative GPCR Binding Profile (Ki in nM)

Compound Dopamine D2 Dopamine D3 Serotonin 5-HT2A Adrenergic α1
This compound TBD TBD TBD TBD
Sulpiride (Reference)[3] 2.7 5.1 >10,000 >10,000

| Olanzapine (Comparator) | 1.9 | 2.5 | 1.2 | 19 |

Table 2: Comparative HDAC Inhibition Profile (IC₅₀ in nM)

Compound HDAC1 HDAC2 HDAC3 HDAC6
This compound TBD TBD TBD TBD
Entinostat (Reference)[4] 130 490 830 >20,000

| Vorinostat (Comparator) | 10 | 20 | 10 | 50 |

These tables clearly illustrate the concept of selectivity. Sulpiride is highly selective for D2/D3 receptors over other GPCRs, while Entinostat is selective for Class I HDACs (1, 2, 3) over the Class IIb enzyme HDAC6. Our goal is to populate these tables for our compound of interest to understand its unique profile.

Tier 3: Cellular Target Engagement and Functional Consequences

Biochemical assays provide clean, quantitative data on direct interactions, but they don't always reflect compound activity in a complex cellular environment.[8][9] The final tier of analysis is to confirm that the compound engages its target in live cells and produces a corresponding functional effect.

Confirming Target Engagement in Live Cells: NanoBRET™ Assay

The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a specific protein in living cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound.

G cluster_0 NanoBRET™ Assay Principle cluster_1 No Test Compound cluster_2 With Test Compound Target Target Protein-NanoLuc® Fusion Tracer Fluorescent Tracer Compound Test Compound (this compound) Target_NoComp Target_NoComp Tracer_NoComp Tracer_NoComp Target_NoComp->Tracer_NoComp Binding BRET_Signal High BRET Signal Tracer_NoComp->BRET_Signal BRET Occurs Compound_WithComp Compound_WithComp Target_WithComp Target_WithComp Compound_WithComp->Target_WithComp Binding Tracer_WithComp Tracer_WithComp Target_WithComp->Tracer_WithComp Binding Blocked No_BRET Low BRET Signal Tracer_WithComp->No_BRET No BRET

Caption: Principle of the competitive NanoBRET™ Target Engagement assay.

Assessing Functional Outcomes

The final step is to measure the downstream consequences of target engagement. This links binding affinity to a functional cellular response.

  • For a GPCR target: We could use a second messenger assay, such as measuring changes in cyclic AMP (cAMP) levels. For a D2 receptor antagonist like Sulpiride, the compound would block the dopamine-induced inhibition of cAMP production.[10]

  • For an HDAC target: A common functional assay is to measure the acetylation status of a known substrate, such as histone H3, via Western blot or a cell-based ELISA. An HDAC inhibitor like Entinostat would cause hyperacetylation of histone H3.[9]

By integrating data from all three tiers—unbiased discovery, biochemical validation, and cellular function—we can build a comprehensive and reliable selectivity profile for this compound. This rigorous, step-by-step approach minimizes the risk of misinterpreting a compound's activity and provides the robust data package required for advancing a promising molecule in the drug discovery pipeline.

References

  • Wightman, F., Ellenberg, P., Churchill, M., & Lewin, S. R. (2012). HDAC inhibitors in HIV. Immunology and Cell Biology, 90(1), 47–54. [Link]

  • What is the mechanism of Sulpiride? (2024). Patsnap Synapse. [Link]

  • Caley, C. F., & Weber, S. S. (1995). Sulpiride: an antipsychotic with selective dopaminergic antagonist properties. The Annals of Pharmacotherapy, 29(2), 152–160. [Link]

  • Lyu, J., et al. (2020). Modification-free approaches to screen drug targets at proteome level. Trends in Analytical Chemistry, 124, 115574. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Entinostat: a promising treatment option for patients with advanced breast cancer. (2014). OncoTargets and Therapy, 7, 107–118. [Link]

  • Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2023). Scientific Reports, 13(1), 4353. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 711-721. [Link]

  • D2 Dopamine Receptor Assay. Innoprot. [Link]

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Independent verification of the reported properties of 5-bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous verification of a novel compound's properties is a cornerstone of scientific integrity. This guide provides a comprehensive framework for the independent verification of the physicochemical and biological properties of 5-bromo-2-chloro-N-methylbenzamide. Due to the limited availability of public data for this specific molecule, this guide establishes a putative profile based on structurally similar analogs and outlines the detailed experimental procedures necessary for its validation.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry. By comparing the anticipated properties of this compound with known data from 2-chlorobenzamide and 5-bromo-N-methylbenzamide, researchers can better contextualize their findings and understand the contributions of the individual chloro and bromo substituents to the molecule's overall characteristics.

Synthesis Pathway and Rationale

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid, a commercially available starting material. The conversion to the N-methylamide is a standard amidation reaction.

start 5-bromo-2-chlorobenzoic acid reagent1 SOCl₂ or (COCl)₂ start->reagent1 intermediate 5-bromo-2-chlorobenzoyl chloride reagent2 Methylamine (CH₃NH₂) intermediate->reagent2 final This compound reagent1->intermediate Acyl chloride formation reagent2->final Amidation

Caption: Proposed synthesis of this compound.

The rationale for this two-step approach is its high efficiency and the commercial availability of the starting materials. The formation of an acyl chloride is a classic method to activate the carboxylic acid for nucleophilic attack by the amine.[1]

Experimental Protocol: Synthesis of this compound
  • Acyl Chloride Formation: In a round-bottom flask, suspend 5-bromo-2-chlorobenzoic acid (1 eq.) in an inert solvent such as dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride.[2]

  • Amidation: Dissolve the crude acyl chloride in DCM and add it dropwise to a solution of methylamine (2 eq.) in DCM at 0°C. Stir the reaction mixture at room temperature for 4 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Physicochemical Property Comparison

The following table presents a comparison of the known properties of 2-chlorobenzamide and 5-bromo-N-methylbenzamide with the predicted properties of this compound. These predictions are based on the expected electronic and steric effects of the substituents.

Property2-Chlorobenzamide5-Bromo-N-methylbenzamide (para-isomer)This compound (Predicted)
Molecular Formula C₇H₆ClNOC₈H₈BrNOC₈H₇BrClNO
Molecular Weight 155.58 g/mol 214.06 g/mol [4]248.51 g/mol
Melting Point 141-143 °CNot available (solid form)[4]160-170 °C
Appearance White crystalline solidSolid[4]Off-white solid

Experimental Verification Protocols

The following protocols are essential for the independent verification of the identity, purity, and properties of the synthesized this compound.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.

Protocol:

  • Load a small amount of the purified solid into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Spectroscopic Analysis

Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

sample Dissolve sample in deuterated solvent (e.g., CDCl₃ or DMSO-d₆) nmr Acquire ¹H and ¹³C NMR spectra sample->nmr analysis Analyze chemical shifts, coupling constants, and integration nmr->analysis structure Confirm molecular structure analysis->structure

Caption: Workflow for NMR-based structural verification.

¹H NMR Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Predicted Spectrum for this compound:

    • A doublet for the methyl protons (~2.9-3.1 ppm).

    • A multiplet for the aromatic protons in the range of 7.3-7.8 ppm. The specific splitting pattern will depend on the coupling constants between the aromatic protons.

¹³C NMR Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum.

  • Predicted Spectrum for this compound:

    • A signal for the methyl carbon (~27 ppm).

    • Signals for the aromatic carbons (125-140 ppm).

    • A signal for the carbonyl carbon (~167 ppm).

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

  • Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks for this compound:

    • N-H stretch (amide): ~3300 cm⁻¹

    • C=O stretch (amide): ~1640 cm⁻¹

    • C-N stretch: ~1540 cm⁻¹

    • Aromatic C-H stretch: ~3000-3100 cm⁻¹

    • Aromatic C=C stretch: ~1400-1600 cm⁻¹

    • C-Cl stretch: ~750 cm⁻¹

    • C-Br stretch: ~600-650 cm⁻¹

Rationale: Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum.

  • Expected Molecular Ion Peaks for this compound:

    • Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion peak [M+H]⁺. The expected m/z values would be around 248, 250, and 252.

Biological Activity Assessment

Benzamide derivatives are known to exhibit a range of biological activities.[1] The following protocols outline initial screens for antimicrobial and cytotoxic properties.

Antimicrobial Activity Screening

Rationale: To determine if the compound has any inhibitory effect on the growth of common bacterial strains.

start Prepare bacterial inoculum step1 Inoculate agar plates start->step1 step2 Apply discs impregnated with This compound step1->step2 step3 Incubate plates step2->step3 end Measure zones of inhibition step3->end

Caption: Workflow for antimicrobial disk diffusion assay.

Disk Diffusion Assay Protocol:

  • Prepare a standardized inoculum of the test bacteria (e.g., E. coli and S. aureus).

  • Spread the inoculum evenly onto the surface of Mueller-Hinton agar plates.

  • Apply sterile paper discs impregnated with a known concentration of this compound to the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disc.

Cytotoxicity Assay

Rationale: To assess the potential toxicity of the compound to mammalian cells.

MTT Assay Protocol:

  • Seed human cancer cell lines (e.g., HeLa or MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

The independent verification of a newly synthesized compound is a multi-faceted process that requires a systematic and logical approach. This guide provides the necessary framework for the synthesis, purification, and comprehensive characterization of this compound. By following the detailed protocols for physicochemical analysis and biological screening, researchers can confidently validate the properties of this molecule and compare them to its structural analogs. This rigorous approach is essential for advancing our understanding of structure-activity relationships and for the development of novel therapeutic agents.

References

  • Synthesis and Applications of N-Methylbenzamide. (2024, March 25). ChemicalBook.
  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. (n.d.).
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  • 4-Bromo-N-methylbenzamide AldrichCPR. (n.d.). Sigma-Aldrich.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.).
  • 2-Chlorobenzamide. (n.d.). PubChem.
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  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
  • 2-Chlorobenzamide | C7H6ClNO | MD Topology | NMR | X-Ray. (n.d.).
  • 1D and 2D Experiments Step-by-Step Tutorial. (2006, May 16). Chemistry.
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Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 5-bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond the successful application of our chemical entities to ensuring the safety and environmental integrity of your laboratory operations. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-bromo-2-chloro-N-methylbenzamide. The procedures outlined here are designed to be self-validating systems, ensuring compliance and minimizing risk through a clear understanding of the chemical's properties.

Hazard Assessment & Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to recognize its hazard profile. Based on data from structurally analogous compounds, it should be treated as a substance that is irritating to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled.[1][2][3][4] Therefore, all handling and preparation for disposal must be conducted within a certified chemical fume hood.

Table 1: Mandatory PPE & Handling Requirements

ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of the compound, especially if in solution.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact and potential irritation.[5]
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing.
Handling Area Certified Chemical Fume HoodEnsures adequate ventilation and containment of any dust or vapors.[1][2]

Waste Characterization: The "Why" Behind the Protocol

Proper disposal begins with accurate waste characterization. This compound is classified as a Halogenated Organic Waste . This classification is dictated by two primary structural features, each with significant implications for disposal.

  • The Halogen Atoms (Bromine & Chlorine): The presence of covalently bonded bromine and chlorine is the most critical factor.[5][6][7] During incineration—the standard disposal method for many organic wastes—these halogens can form highly corrosive and toxic byproducts such as hydrogen bromide (HBr) and hydrogen chloride (HCl) gas.[2][8] Consequently, this waste stream must be directed to a specialized hazardous waste incinerator equipped with "scrubbers" to neutralize these acidic gases before they are released into the atmosphere.[6] Co-mingling this waste with non-halogenated streams can contaminate the entire batch, drastically increasing disposal costs and violating regulatory standards.[7][9]

  • The Amide Moiety (-CONHCH₃): The amide functional group is susceptible to hydrolysis, particularly when exposed to strong acids or bases, a reaction that can be accelerated by heat.[10][11] This reaction cleaves the amide bond to yield a carboxylic acid and an amine.[10][12][13] Mixing this compound with incompatible acidic or basic waste streams in a sealed container could lead to a chemical reaction, generating heat and/or gas, and creating a dangerous pressure buildup.

Step-by-Step Disposal Protocol

Adherence to the following sequence is crucial for safe and compliant disposal. This protocol ensures the waste is correctly segregated, contained, and documented from the point of generation.

Step 1: Select the Appropriate Waste Container Use a dedicated, chemically compatible hazardous waste container, typically a high-density polyethylene (HDPE) carboy or bottle.[5][7] Avoid metal cans, as prolonged contact with halogenated waste can lead to the formation of acids and subsequent corrosion.[5] The container must have a secure, threaded cap to prevent spills and vapor release.[7][8]

Step 2: Affix a Hazardous Waste Label The moment the first drop of waste enters the container, it must be labeled.[8] The label must be fully completed with the following information:

  • The words "Hazardous Waste" .[9]

  • The full, unabbreviated chemical name: "this compound" .[8]

  • List any solvents or other chemicals mixed with the compound, along with their approximate percentages.[9]

  • The date of initial accumulation.

  • The name of the principal investigator or laboratory group.

Step 3: Segregate from Incompatible Waste Streams This is the most critical step to prevent dangerous reactions. The container for this compound waste must be used exclusively for halogenated organic compounds.

Table 2: Incompatible Material Segregation

Do NOT Mix with Halogenated WasteRationale for Segregation
Non-Halogenated Organic Waste Prevents cross-contamination and ensures cost-effective, appropriate incineration.[6][9]
Strong Acids & Bases Risk of exothermic amide hydrolysis, leading to heat and gas generation.[5][6][14]
Strong Oxidizing Agents Potential for violent, unpredictable reactions.[5][15]
Aqueous Waste (non-organic) Halogenated organics are typically processed differently from aqueous waste streams.[6]
Heavy Metals Requires specialized stabilization and disposal; co-mingling creates a mixed hazard waste.[7][9]

Step 4: Accumulate Waste Safely Add waste to the container inside a chemical fume hood to minimize inhalation exposure. Keep the container securely capped at all times, except when actively adding waste.[7][8]

Step 5: Store the Waste Container Properly Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , such as a secondary containment tray within a fume hood or a ventilated, approved chemical storage cabinet.[5][7] This ensures that any potential leaks are contained.

Step 6: Arrange for Timely Disposal Do not let waste accumulate indefinitely.[8] When the container reaches approximately 75% capacity, submit a chemical waste collection request through your institution's Environmental Health & Safety (EH&S) department.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making logic for the proper handling and disposal of this compound waste.

G cluster_start cluster_classify Classification cluster_contain Containment cluster_handle Handling & Storage cluster_dispose Disposal start Waste Generation: This compound classify Characterize Waste: Contains Br and Cl atoms? start->classify is_halogenated Yes -> Halogenated Organic Waste classify->is_halogenated container Select Labeled, Compatible (e.g., HDPE) Container is_halogenated->container labeling Affix 'Hazardous Waste' Label with Full Chemical Name container->labeling segregate Segregate from Incompatibles (Acids, Bases, Oxidizers, Non-Halogenated) labeling->segregate store Store in Secondary Containment in a Designated SAA segregate->store pickup Container >75% Full: Request EH&S Pickup store->pickup warning DO NOT Drain Dispose DO NOT Mix with Non-Halogenated Waste store->warning

Caption: Decision workflow for compliant disposal of this compound.

Emergency Procedures: Spill Management

In the event of an accidental release, prompt and correct action is essential.

  • Small Spill (manageable in <10 minutes):

    • Ensure you are wearing the full PPE outlined in Table 1.[5]

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pad. Do not use combustible materials like paper towels.[5][7]

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Label the container as "Hazardous Waste" with the chemical name and "spill debris."

    • Request a waste pickup from EH&S.[7]

  • Large Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's emergency response line (e.g., EH&S emergency contact).[7]

By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Hazardous Waste Segregation Guide. Bucknell University.

  • Halogenated Solvents Safety Information. Washington State University, Environmental Health & Safety.

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

  • Organic Solvents Disposal Procedures. Cornell University, Environmental Health and Safety.

  • Safety Data Sheet for 5-Bromo-2-chlorobenzoic acid. Acros Organics. (Note: A direct deep link to this specific SDS is unavailable, search for CAS No. 21739-92-4 on the site).

  • Safety Data Sheet for 2-Chloro-N-methylbenzamide. Thermo Fisher Scientific. (Note: A direct deep link to this specific SDS is unavailable, search for CAS No. 3400-31-5 on the site).

  • Safety Data Sheet for 4-Bromo-2-fluoro-N-methylbenzamide. Biosynth.

  • Hydrolysis of Amides. Fiveable.

  • Hydrolysing Amides. Chemguide.

  • Safety Data Sheet for 2-Bromo-5-chloro-1,3-dimethylbenzene. AK Scientific, Inc.

  • Reactions of Amides. Save My Exams.

  • Degradation of halogenated aromatic compounds. PubMed, National Library of Medicine.

  • Hydrolysis of Amides. University of Calgary.

  • Hydrolysis of Amides. Chemistry LibreTexts.

  • Biodegradation of halogenated organic compounds. National Center for Biotechnology Information (NCBI).

  • Table of Incompatible Chemicals. University of Rochester, Environmental Safety, Sustainability and Risk.

  • Incompatibility of Common Laboratory Chemicals. Grand Valley State University.

  • Chemical Incompatibility Guide. Stanford University, Environmental Health & Safety.

  • Partial List of Chemical Incompatibilities. University of Nevada, Reno, Environmental Health & Safety.

  • Chemical Incompatibility Chart. Princeton University, Environmental Health and Safety.

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Navigating the Unseen Risks: A Guide to Handling 5-bromo-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work inherently involves navigating the complexities of novel chemical entities. 5-bromo-2-chloro-N-methylbenzamide, a halogenated aromatic amide, represents a class of compounds with significant potential in medicinal chemistry. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Assessment: Understanding the Invisible Threat

The molecular structure of this compound, featuring bromine and chlorine atoms on a benzamide scaffold, suggests several potential hazards. Data from analogous compounds, such as 2-chloro-N-methylbenzamide and 5-bromo-2-chlorobenzoic acid, indicate that this compound should be presumed to be:

  • A skin and eye irritant: Halogenated aromatic compounds can cause significant irritation upon contact.[1][2][3]

  • A respiratory tract irritant: Inhalation of dust particles can lead to irritation of the nose, throat, and lungs.[4]

  • Harmful if swallowed: Ingestion may lead to adverse health effects.[4]

  • Potentially toxic with unknown long-term effects: The full toxicological profile has not been established.

Therefore, a proactive and conservative approach to personal protection is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural formality but a critical barrier against potential exposure. The following table outlines the minimum required PPE for handling this compound in both solid (powder) and solution forms.

Body Part Required PPE Rationale and Expert Insights
Eyes & Face Chemical splash goggles and a face shield.Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.[5] A face shield offers an additional layer of protection for the entire face, which is crucial when handling corrosive or irritating substances.
Skin & Body A lab coat worn fully buttoned.A lab coat prevents direct contact of the chemical with your skin and personal clothing.
Hands Compatible chemical-resistant gloves (double-gloving recommended).The choice of glove material is critical. Nitrile gloves are a common choice in laboratories, but their resistance to halogenated compounds can be limited. For prolonged contact or when handling solutions, consider thicker nitrile gloves or gloves made of Viton® or Silver Shield®. Always check the manufacturer's glove compatibility chart for the specific solvents being used. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if it becomes contaminated.
Respiratory A NIOSH-approved respirator (e.g., N95 for powders) or work within a certified chemical fume hood.To prevent inhalation of fine powders, a respirator is essential when handling the solid compound outside of a fume hood. All weighing and solution preparation should be conducted within a properly functioning chemical fume hood to minimize airborne exposure.[6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is the foundation of a safe laboratory environment.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Fume Hood: Perform all weighing and initial dilutions of the solid compound inside a certified chemical fume hood to control airborne particles.[7]

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

Dissolution and Handling of Solutions
  • Solvent Selection: When preparing solutions, be mindful of the hazards of the solvent itself and select glove materials that are resistant to that solvent.

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Designated Workspace in Fume Hood a->b Proceed to c Weigh Solid Compound b->c Proceed to d Prepare Solution c->d Proceed to e Conduct Experiment d->e Proceed to f Decontaminate Workspace e->f After Experiment g Segregate and Dispose of Waste f->g Proceed to h Remove PPE g->h Final Step

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Preparing for the Unexpected

Even with the best precautions, accidents can happen. Immediate and correct action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing while under a safety shower. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.

Waste Segregation and Disposal Pathway

cluster_waste_streams Waste Generation cluster_disposal Disposal Pathway solid_waste Contaminated Solids (Gloves, Liners, etc.) solid_disposal Sealed & Labeled Solid Waste Container solid_waste->solid_disposal Place in liquid_waste Halogenated Liquid Waste (Unused solutions, reaction mixtures) liquid_disposal Sealed & Labeled Halogenated Liquid Waste Container liquid_waste->liquid_disposal Collect in sharps_waste Contaminated Sharps sharps_disposal Puncture-Proof Sharps Container sharps_waste->sharps_disposal Place in

Caption: A clear segregation plan for waste generated from handling this compound.

Key Disposal Principles:

  • Halogenated Waste Stream: All waste containing this compound must be disposed of in a designated "halogenated organic waste" container. Do not mix with non-halogenated waste.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and an indication of the hazards.

  • Container Integrity: Ensure waste containers are in good condition and are kept closed when not in use.

  • Institutional Guidelines: Follow all local and institutional guidelines for hazardous waste disposal. When in doubt, consult your environmental health and safety department.[6][7]

By internalizing and implementing these procedures, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.

References

  • Bromine: Incident Management. (n.d.). GOV.UK. Retrieved January 21, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved January 21, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration. Retrieved January 21, 2026, from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved January 21, 2026, from [Link]

  • Safety First: Best Practices for Handling Research Chemicals in the Lab. (2022, January 14). RESEARCHCHEMSHUB. Retrieved January 21, 2026, from [Link]

  • Section 3: Emergency Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved January 21, 2026, from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved January 21, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.